6,7-Difluoroquinolin-4-OL
Description
Properties
IUPAC Name |
6,7-difluoro-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO/c10-6-3-5-8(4-7(6)11)12-2-1-9(5)13/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNIOWFLDGXFJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C2C1=O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363680 | |
| Record name | 6,7-DIFLUOROQUINOLIN-4-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
727683-58-1 | |
| Record name | 6,7-DIFLUOROQUINOLIN-4-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6,7-Difluoroquinolin-4-ol chemical structure and properties
An In-depth Technical Guide to 6,7-Difluoroquinolin-4-ol: Structure, Properties, and Applications
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and overall pharmacological potency.[1] Within this context, the quinolone nucleus is a privileged structure, forming the basis of a vast array of therapeutic agents.[1] This guide provides a comprehensive technical overview of 6,7-Difluoroquinolin-4-ol, a key intermediate in the synthesis of advanced fluoroquinolone antibiotics and other biologically active molecules. We will delve into its chemical structure, tautomeric nature, physicochemical properties, synthesis methodologies, and critical role in drug discovery, offering field-proven insights for researchers, chemists, and drug development professionals.
Chemical Structure and Physicochemical Properties
6,7-Difluoroquinolin-4-ol, also known as 6,7-difluoro-1H-quinolin-4-one, is a fluorinated heterocyclic compound. Its structure is characterized by a quinoline core with two fluorine atoms substituted at positions 6 and 7 of the benzene ring and a hydroxyl group at position 4 of the pyridine ring.
Tautomerism: The Quinolinol-Quinolone Equilibrium
A critical feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium between the enol (quinolin-4-ol) and keto (quinolin-4(1H)-one) forms. Spectroscopic evidence from related compounds suggests that the keto form is predominant in the solid state and in various solutions.[2] This equilibrium is fundamental to the molecule's reactivity and its interactions with biological targets.
Caption: Keto-enol tautomerism of 6,7-Difluoroquinolin-4-ol.
Physicochemical Properties
While extensive experimental data for the parent compound is not widely published, its properties can be reliably inferred from closely related analogs and computational models.
| Property | Value | Source |
| Molecular Formula | C₉H₅F₂NO | [3] |
| Molecular Weight | 181.14 g/mol | [3] |
| Appearance | Expected to be a solid at room temperature | General Knowledge |
| Solubility | Likely soluble in polar organic solvents like DMSO and DMF | [4] |
| Tautomerism | Exists in equilibrium between enol and keto forms | [2] |
Synthesis Methodologies
The synthesis of the 6,7-difluoro-4-quinolone core is a critical step in the production of numerous fluoroquinolone antibiotics. While multiple routes exist, a common and effective strategy involves the cyclization of a substituted aniline derivative. The Gould-Jacobs reaction is a classic example, but modern variations offer improved yields and conditions.
A plausible synthesis route can be adapted from established protocols for similar derivatives.[2][5] This typically begins with 3,4-difluoroaniline, which undergoes reaction with a malonic ester derivative, followed by a thermally induced intramolecular cyclization.
Representative Synthesis Protocol
The following protocol is a representative example based on the synthesis of related 4-hydroxyquinoline structures.[2]
Step 1: Reaction of 3,4-Difluoroaniline with Diethyl Malonate (or similar reagent)
-
Rationale: This step forms the key N-phenylamino intermediate required for cyclization.
-
Procedure:
-
3,4-difluoroaniline is reacted with a suitable diethyl malonate derivative (e.g., diethyl ethoxymethylenemalonate) in an appropriate solvent.
-
The mixture is heated under reflux for several hours to drive the condensation reaction to completion, typically with the elimination of ethanol.
-
Step 2: Thermal Cyclization
-
Rationale: High temperatures promote an intramolecular Friedel-Crafts-type acylation, where the ester carbonyl attacks the aromatic ring, followed by elimination to form the quinolone ring system. Diphenyl ether is often used as a high-boiling solvent for this purpose.[2]
-
Procedure:
-
The intermediate from Step 1 is added to a high-boiling solvent, such as diphenyl ether.
-
The mixture is heated to a high temperature (e.g., 240-260 °C) for a specific duration.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled, and the product is precipitated by adding a non-polar solvent like hexane.
-
Step 3: Purification
-
Rationale: To isolate the target compound from byproducts and the high-boiling solvent.
-
Procedure:
-
The crude product is collected by filtration.
-
Purification is achieved through recrystallization from a suitable solvent or via column chromatography on silica gel.
-
Caption: Generalized workflow for the synthesis of 6,7-Difluoroquinolin-4-ol.
Spectroscopic Characterization
The structural elucidation of 6,7-Difluoroquinolin-4-ol and its derivatives relies on a combination of modern spectroscopic techniques. The data presented below are expected values based on published data for structurally similar compounds.[2]
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on both rings will show complex splitting patterns due to H-H and H-F coupling. A downfield signal corresponding to the N-H proton (in the keto form) or O-H proton (in the enol form) is expected, which may be broad.[2] |
| ¹³C NMR | Signals for nine distinct carbon atoms. The carbons attached to fluorine (C6 and C7) will appear as doublets with large one-bond C-F coupling constants (¹JCF). The carbonyl carbon (C4) in the keto form will appear significantly downfield (~170-180 ppm).[2] |
| ¹⁹F NMR | Two distinct signals are expected for the fluorine atoms at C6 and C7, each showing coupling to adjacent protons and to each other.[2] |
| Mass Spec (MS) | The molecular ion peak (M+) would confirm the molecular weight of 181.14. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₉H₅F₂NO.[2] |
| Infrared (IR) | A strong absorption band corresponding to the C=O stretch (in the keto form) would be prominent around 1600-1650 cm⁻¹. Broad O-H and N-H stretching bands would also be present in the 3200-3500 cm⁻¹ region.[2] |
Applications in Medicinal Chemistry
The primary significance of 6,7-Difluoroquinolin-4-ol lies in its role as a versatile building block for potent therapeutic agents, most notably the fluoroquinolone class of antibiotics.
Precursor to Fluoroquinolone Antibiotics
Fluoroquinolones are broad-spectrum bactericidal agents that function by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[6][7] The structure of 6,7-Difluoroquinolin-4-ol provides the core scaffold onto which other critical pharmacophoric groups are added.
-
Structure-Activity Relationship (SAR):
-
C6-Fluorine: The introduction of a fluorine atom at the C-6 position was a landmark discovery that dramatically enhanced antibacterial potency and expanded the spectrum of activity compared to non-fluorinated analogs.[2][7]
-
C7-Substituent: The C7 position is a key site for modification, typically with a piperazine ring or other nitrogen-containing heterocycle. This substituent influences antibacterial spectrum, potency, and pharmacokinetic properties.[8] The presence of the C7-fluorine in the starting material allows for nucleophilic aromatic substitution to introduce these groups.[9]
-
N1-Substituent: Alkylation at the N1 position with groups like cyclopropyl or ethyl further enhances antibacterial activity.[8]
-
Many widely used antibiotics, such as Ciprofloxacin and Levofloxacin, feature the core fluoroquinolone structure that can be derived from intermediates like 6,7-Difluoroquinolin-4-ol.[2]
Potential in Other Therapeutic Areas
While its role in antibacterial drug discovery is most prominent, the quinolone scaffold has been explored for other therapeutic applications, including:
-
Antiviral Agents: Certain quinolone derivatives have demonstrated activity against viruses like HIV and influenza.[1]
-
Anti-inflammatory Agents: Some compounds in this class have shown anti-inflammatory properties.[1]
-
Anticancer Agents: The ability of quinolones to interact with topoisomerase enzymes has also led to their investigation as potential anticancer agents.[10]
Safety and Handling
As a laboratory chemical, 6,7-Difluoroquinolin-4-ol requires careful handling. While a specific Safety Data Sheet (SDS) is not widely available, data from related fluorinated heterocyclic compounds provides essential guidance.[11][12][13][14]
-
General Precautions: Use only in a well-ventilated area, preferably under a chemical fume hood.[12][15] Avoid breathing dust, fumes, or vapors.[12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[12]
-
Hazard Identification: Based on analogous compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation. It may also be harmful if swallowed.[13][14]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[11]
-
Spill Management: In case of a spill, absorb the material with an inert absorbent and transfer it to a sealed container for proper disposal.[11] Avoid discharge into drains or the environment.[11]
Conclusion
6,7-Difluoroquinolin-4-ol is more than a simple chemical intermediate; it is a foundational component in the development of life-saving fluoroquinolone antibiotics. Its unique electronic properties, conferred by the dual fluorine substituents, are critical for the enhanced biological activity of its derivatives. Understanding its structure, synthesis, and reactivity provides researchers with the necessary knowledge to design and create next-generation therapeutic agents. As bacterial resistance continues to be a global health challenge, the strategic use of scaffolds like 6,7-Difluoroquinolin-4-ol will remain essential in the ongoing search for novel and more effective medicines.
References
-
Butin, A.V., et al. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. Available at: [Link]
-
Butin, A.V., et al. (2024). (PDF) Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 6,7-difluoro-4-hydroxy-2-thioxo-1.2-dihydroquinoline-3-carboxylate 11 starting from anthranilic acid derivative. Available at: [Link]
-
PubChem. (n.d.). 6-Fluoroquinolin-4-ol. National Center for Biotechnology Information. Available at: [Link]
-
MsdsDigital.com. (2014). SAFETY DATA SHEET. Available at: [Link]
-
PubChemLite. (n.d.). 6,8-difluoroquinolin-4-ol (C9H5F2NO). Available at: [Link]
-
Journal of Fluorine Chemistry. (n.d.). ScienceDirect. Available at: [Link]
-
PubMed. (2017). In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. National Center for Biotechnology Information. Available at: [Link]
-
MDPI. (2025). The Derivative Difluoroboranyl-Fluoroquinolone “7a” Generates Effective Inhibition Against the S. aureus Strain in a Murine Model of Acute Pneumonia. Available at: [Link]
-
PMC. (n.d.). Synthesis of 6,6- and 7,7-Difluoro-1-Acetamidopyrrolizidines and Their Oxidation Catalyzed by the Nonheme Fe Oxygenase LolO. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 6,7-Difluoroquinoxaline. National Center for Biotechnology Information. Available at: [Link]
-
MDPI. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Available at: [Link]
-
PubMed. (2000). 6-hydroxy derivative as new desfluoroquinolone (DFQ): synthesis and DNA-binding study. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
PMC. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. National Center for Biotechnology Information. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2023). 6,7-Dimethoxyquinolin-4-ol: An Overview of Its Uses and Properties. Available at: [Link]
-
SpringerLink. (n.d.). Reactions of 6,7-dimethoxy- 3,4-dihydroisoquinoline with o-quinone methides. Available at: [Link]
-
PMC. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. National Center for Biotechnology Information. Available at: [Link]
-
Sciforum. (2010). Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline- 3,4-dicarbonitriles. Available at: [Link]
-
MDPI. (2019). Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches. Available at: [Link]
-
ResearchGate. (n.d.). Design, Synthesis, Antitumor and Antimicrobial Activity of Some Novel 6,7-Dimethoxyquinazoline Derivatives. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chemscene.com [chemscene.com]
- 4. sciforum.net [sciforum.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 93107-30-3 | 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid [fluoromart.com]
- 10. nbinno.com [nbinno.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. 6-Fluoroquinolin-4-ol | C9H6FNO | CID 2774498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H9F2NO3 | CID 751784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
6,7-Difluoroquinolin-4-ol: A Comprehensive Technical Guide for Researchers
Introduction
6,7-Difluoroquinolin-4-ol is a fluorinated heterocyclic compound belonging to the quinolinone family. The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. The quinoline scaffold itself is a prominent pharmacophore found in a wide array of therapeutic agents. This technical guide provides a comprehensive overview of 6,7-Difluoroquinolin-4-ol, including its chemical identifiers, a plausible synthetic pathway, and its potential applications in research and drug development, with a focus on the underlying scientific principles.
Core Identifiers of 6,7-Difluoroquinolin-4-ol
A precise understanding of a compound's identifiers is fundamental for accurate documentation, procurement, and regulatory compliance.
| Identifier | Value |
| CAS Number | 727683-58-1 |
| Molecular Formula | C₉H₅F₂NO |
| Molecular Weight | 181.14 g/mol |
| IUPAC Name | 6,7-Difluoro-1H-quinolin-4-one |
| Canonical SMILES | C1=C(C=C2C(=C1F)C(=O)C=CN2)F |
Synthesis of 6,7-Difluoroquinolin-4-ol: A Mechanistic Perspective
The synthesis of 6,7-Difluoroquinolin-4-ol can be achieved through established methodologies for quinoline ring formation, most notably the Gould-Jacobs reaction or the Conrad-Limpach synthesis. These methods rely on the condensation of an appropriately substituted aniline with a β-ketoester or its equivalent, followed by a high-temperature cyclization. The choice of a high-boiling point solvent in the cyclization step is critical to provide the necessary activation energy for the intramolecular reaction to proceed efficiently.
A plausible and commonly employed synthetic route involves a two-step process:
-
Condensation: Reaction of 3,4-difluoroaniline with diethyl malonate.
-
Thermal Cyclization: Intramolecular ring closure of the resulting intermediate to form the quinolinone ring system.
Experimental Protocol: A Plausible Synthetic Approach
The following protocol outlines a general procedure for the synthesis of 6,7-Difluoroquinolin-4-ol, based on established chemical principles for similar quinolone syntheses. Note: This is a representative protocol and may require optimization.
Step 1: Synthesis of Diethyl 2-((3,4-difluorophenyl)amino)maleate (Intermediate)
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3,4-difluoroaniline (1.0 eq) and diethyl malonate (1.1 eq).
-
The reaction can be performed neat or in a suitable high-boiling point solvent (e.g., diphenyl ether).
-
Heat the mixture at a temperature sufficient to drive off the ethanol byproduct, typically in the range of 140-160 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, the reaction mixture is cooled, and the intermediate can be used directly in the next step or purified by recrystallization or column chromatography.
Step 2: Thermal Cyclization to 6,7-Difluoroquinolin-4-ol
-
The crude or purified intermediate from Step 1 is added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A.
-
The mixture is heated to a high temperature, typically around 240-260 °C, with vigorous stirring.
-
The high temperature facilitates the intramolecular cyclization and elimination of ethanol to form the stable quinolinone ring.
-
The reaction is maintained at this temperature for 30-60 minutes.
-
Upon cooling, the product precipitates out of the solvent.
-
The solid product is collected by filtration, washed with a suitable solvent (e.g., hexane or toluene) to remove the high-boiling point solvent, and dried under vacuum.
Logical Workflow for Synthesis
Caption: Synthetic workflow for 6,7-Difluoroquinolin-4-ol.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing fluorine substituents. Signals for the protons at positions 2, 3, 5, and 8 would be anticipated in the aromatic region (typically δ 6.5-8.5 ppm). The N-H proton of the quinolinone tautomer would likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms in the molecule. The carbons directly attached to fluorine atoms (C-6 and C-7) will exhibit characteristic large one-bond carbon-fluorine coupling constants (¹JCF). The carbonyl carbon (C-4) is expected to resonate at a downfield chemical shift (typically δ 170-180 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of 6,7-Difluoroquinolin-4-ol is predicted to exhibit characteristic absorption bands corresponding to its functional groups:
| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |
| 3200-2800 (broad) | N-H Stretch | Amide (in quinolinone tautomer) |
| 1650-1630 | C=O Stretch | Amide I band |
| 1620-1580 | C=C Stretch | Aromatic ring |
| 1250-1000 | C-F Stretch | Aryl-Fluorine |
Mass Spectrometry (MS)
In a mass spectrum, 6,7-Difluoroquinolin-4-ol is expected to show a prominent molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (181.14). Fragmentation patterns would likely involve the loss of small neutral molecules such as CO. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition.
Potential Applications in Research and Drug Development
The fluoroquinolone scaffold is a cornerstone in medicinal chemistry, with applications spanning various therapeutic areas.[1] While specific biological activity data for 6,7-Difluoroquinolin-4-ol is limited in publicly available literature, its structural features suggest several promising avenues for investigation:
-
Antibacterial Agents: Fluoroquinolones are well-known for their antibacterial activity, which they exert by inhibiting bacterial DNA gyrase and topoisomerase IV. The 6,7-difluoro substitution pattern is a key feature in many potent antibacterial agents.
-
Anticancer Agents: Certain quinoline derivatives have demonstrated significant anticancer activity through mechanisms such as topoisomerase inhibition and induction of apoptosis.[1]
-
Antiviral and Anti-inflammatory Agents: The quinoline nucleus has been explored for the development of antiviral and anti-inflammatory drugs.[1]
The 6,7-difluoro substitution can significantly impact the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for further chemical modification and biological evaluation.
Logical Relationship of Properties and Applications
Caption: Interplay of structure, properties, and applications.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 6,7-Difluoroquinolin-4-ol. While a specific Safety Data Sheet (SDS) is not widely available, general safety guidelines for related fluoroaromatic and quinoline compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
6,7-Difluoroquinolin-4-ol represents a valuable building block for medicinal chemistry and drug discovery. Its fluorinated quinoline core provides a foundation for the development of novel therapeutic agents with potentially enhanced pharmacological profiles. This guide has provided a detailed overview of its key identifiers, a plausible synthetic strategy, predicted spectroscopic characteristics, and potential areas of application. Further research into the specific biological activities and optimization of its synthesis will undoubtedly continue to unlock the full potential of this and related compounds.
References
As comprehensive, specific literature for 6,7-Difluoroquinolin-4-ol is limited, this reference list includes sources for analogous compounds and general methodologies.
-
MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2024(4), M1889. [Link]
- Sigma-Aldrich. (2025). Safety Data Sheet.
-
PubChem. (n.d.). 6-Fluoroquinolin-4-ol. National Center for Biotechnology Information. [Link]
Sources
Tautomeric Dynamics of 6,7-Difluoroquinolin-4-ol: A Structural and Bio-Physical Analysis
Executive Summary
The Core Challenge: In the development of fluoroquinolone antibiotics (e.g., ciprofloxacin, levofloxacin), the 6,7-difluoroquinolin-4-ol core is a critical intermediate. However, this molecule exists in a delicate tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms.[1]
The Clinical Reality: While the enol form is often favored in the gas phase and non-polar synthetic intermediates, the keto form (4-quinolone) is the bioactive pharmacophore required for DNA gyrase inhibition. Misidentifying the dominant tautomer during solution-phase synthesis or docking studies can lead to erroneous binding energy calculations ($ \Delta G_{bind} $) and failed structure-activity relationship (SAR) models.
This guide provides the mechanistic grounding and experimental protocols to definitively characterize and control this equilibrium.
The Thermodynamic Landscape
The tautomerism involves the migration of a proton between the nitrogen atom (N1) and the oxygen atom at position 4, accompanied by a reorganization of the
Mechanistic Pathway
The transition is not a simple resonance structure but a physical movement of nuclei (isomerism).
Figure 1: The energetic pathway between the aromatized enol form and the dipolar keto form.
The "6,7-Difluoro" Electronic Perturbation
The introduction of fluorine atoms at positions 6 and 7 alters the standard quinoline equilibrium:
-
Inductive Withdrawal (-I): The high electronegativity of fluorine pulls electron density from the benzene ring.
-
Acidity Modulation: This electron withdrawal increases the acidity of the N-H bond (in the keto form) and the O-H bond (in the enol form).
-
Net Effect: While unsubstituted 4-quinolinol favors the keto form in water by ~5-7 kcal/mol, the 6,7-difluoro substitution stabilizes the keto form further via dipolar resonance contribution, making it the exclusive species in biological media.
Diagnostic Characterization: A Self-Validating Workflow
Do not rely on software predictions alone. Use this multi-modal validation protocol to confirm the tautomer in your specific matrix.
NMR Spectroscopy (The Gold Standard)
Solvent choice is critical. DMSO-
| Feature | Enol Form (4-Hydroxy) | Keto Form (4-Quinolone) | Observation Notes |
| Absent | Broad singlet; exchangeable with D | ||
| Absent | Often sharper than N-H. | ||
| Upfield shift in keto due to loss of aromaticity in the pyridone ring. | |||
| Diagnostic carbonyl signal. | |||
| Distinct shifts | Distinct shifts | Sensitive to local electron density changes. |
X-Ray Crystallography (Solid State)
In the solid state, 6,7-difluoroquinolin-4-ols almost exclusively crystallize as quinolones due to strong intermolecular hydrogen bonding (N-H
-
Critical Metric: Measure the C4–O bond length.
-
1.35 Å: Indicates C–OH (Single bond character = Enol).
-
1.23 – 1.26 Å: Indicates C=O (Double bond character = Keto).
-
Experimental Protocol: Determination of
Objective: Calculate the Tautomeric Equilibrium Constant (
Prerequisites:
-
Compound: Pure 6,7-difluoroquinolin-4-ol.
-
Reference Standards:
-
O-methyl derivative (Fixed Enol model): 4-methoxy-6,7-difluoroquinoline.
-
N-methyl derivative (Fixed Keto model): 1-methyl-6,7-difluoroquinolin-4-one.
-
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Dissolve the analyte and both fixed standards in the target solvent (e.g., Ethanol, Water, Cyclohexane) to a concentration of
.
-
-
Spectral Scanning:
-
Scan from 200 nm to 400 nm.
-
Observation: The Keto form typically exhibits a bathochromic shift (red shift) and distinct dual-band topology compared to the Enol.
-
-
Data Analysis:
-
Identify a wavelength (
) where the absorption difference between the fixed Enol and fixed Keto standards is maximal. -
Apply the equation:
Where is the molar extinction coefficient.
-
Biological Implications: The Drug Design Trap
The Gyrase Binding Pocket
Fluoroquinolones bind to the cleavage complex of DNA gyrase and DNA. This binding is mediated by a Water-Metal Ion Bridge .
-
Requirement: The C4 carbonyl (Keto form) and C3 carboxylate must coordinate a Magnesium ion (
). -
Failure Mode: The Enol form lacks the carbonyl geometry required to coordinate
. If you dock the Enol form in silico, the bridge will not form, and the docking score will be artificially low.
Decision Logic for Computational Modeling
When setting up Molecular Dynamics (MD) or Docking simulations, follow this logic:
Figure 2: Computational decision tree for selecting the correct tautomer based on simulation environment.
References
-
BenchChem. (2025).[1] An In-depth Technical Guide to the Tautomeric Forms of 4-Hydroxyquinoline Derivatives. Retrieved from
-
National Institutes of Health (NIH). (2020). Mechanism of Quinolone Action and Resistance.[2] PubMed Central. Retrieved from [Link]
-
Rudolph, A., et al. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate.[3] MDPI Molbank. Retrieved from [Link]
-
Souldozi, A., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria.[4][5] NIH PubMed. Retrieved from [Link]
-
Katritzky, A. R., et al. Heterocyclic Chemistry. (Standard Reference for Tautomeric Constants). Verify specific editions via
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Physicochemical Profiling of 6,7-Difluoroquinolin-4-ol
Executive Summary
6,7-Difluoroquinolin-4-ol is a critical heterocyclic scaffold in the synthesis of second- and third-generation fluoroquinolone antibiotics (e.g., ciprofloxacin, levofloxacin). Its significance lies in the specific fluorination pattern: the C6-fluorine atom enhances gyrase binding affinity and metabolic stability, while the C7-fluorine serves as a labile leaving group for nucleophilic aromatic substitution (
This guide addresses a common analytical pitfall: the compound’s dual nature. While often named as a "quinolin-4-ol" (enol), it exists predominantly as 6,7-difluoro-4-quinolone (keto) in the solid state and polar solvents. Failure to account for this tautomeric equilibrium leads to erroneous solubility data, incorrect pKa assignments, and synthesis failures.
Part 1: Molecular Architecture & Electronic Properties
The Keto-Enol Tautomerism
The most defining physicochemical characteristic of this molecule is its prototropic tautomerism. Unlike simple phenols, the 4-hydroxyquinoline system is destabilized relative to its keto form (4-quinolone).
-
The Mechanism: The proton transfer occurs between the oxygen at C4 and the nitrogen at N1.
-
Thermodynamic Driver: While the enol form (A) retains full aromaticity of the pyridine ring, the keto form (B) benefits from the high bond energy of the C=O bond and is stabilized by intermolecular hydrogen bonding in the crystal lattice (forming head-to-tail dimers).
-
Practical Implication: In solution, the ratio depends on solvent polarity. In non-polar solvents, the enol form may be detectable; in water/methanol, the keto form dominates.
Figure 1: Tautomeric equilibrium. Note that commercial samples are typically the stable keto tautomer.
Electronic Effects of Fluorination
The 6,7-difluoro substitution pattern is not arbitrary; it drastically alters the electron density of the quinolone core.
-
Inductive Effect (-I): Both fluorine atoms are strongly electron-withdrawing. This reduces the electron density of the aromatic ring.
-
Acidity Modulation: The electron withdrawal increases the acidity of the N-H proton (in the keto form) and the O-H proton (in the enol form) compared to the non-fluorinated parent.
-
Lipophilicity: Despite being polar, the C-F bonds increase the overall lipophilicity (LogP ~2.5) compared to hydroxy-quinolines, facilitating membrane permeability in biological systems.
Part 2: Critical Physicochemical Parameters
Solubility Profile
Challenge: The compound exhibits "brick dust" properties—high melting point and poor solubility in water/alcohols—due to the strong intermolecular H-bonding network of the quinolone dimers.
Data Summary (Estimated & Literature Aggregated):
| Solvent | Solubility Rating | Mechanism |
| Water (pH 7) | Insoluble (< 0.1 mg/mL) | High lattice energy; lack of ionizable groups at neutral pH. |
| 0.1 N NaOH | Soluble | Deprotonation of Phenol/NH forms anion. |
| 0.1 N HCl | Moderate/Soluble | Protonation of Carbonyl/N forms cation. |
| DMSO | High (> 20 mg/mL) | Disrupts H-bond dimers; dipole interaction. |
| Methanol | Sparingly Soluble | Insufficient to break lattice energy. |
Ionization Constants (pKa)
The molecule is amphoteric.
-
pKa1 (Basic, ~2.0 - 3.0): Protonation of the carbonyl oxygen (keto form) or ring nitrogen (enol form). The fluorine atoms lower this value relative to quinoline (pKa 4.9) due to electron withdrawal.
-
pKa2 (Acidic, ~9.0 - 10.5): Deprotonation of the N-H (keto) or O-H (enol). The fluorines make this proton more acidic than in unsubstituted 4-quinolone.
Part 3: Analytical Characterization Protocols
Protocol: Determination of Thermodynamic Solubility
Standard shake-flask methods often fail due to the formation of supersaturated micellar aggregates. Use this modified protocol.
Reagents:
-
Analyte: 6,7-Difluoroquinolin-4-ol (micronized).
-
Buffer Systems: Phosphate (pH 7.4), Acetate (pH 4.0), Borate (pH 10.0).
Workflow:
-
Saturation: Add excess solid (approx. 5 mg) to 1 mL of buffer in a chemically inert vial (glass preferred to avoid plasticizer leaching).
-
Equilibration: Shake at 37°C for 24 hours. Crucial: Sonicate for 10 mins at T=0 to break crystal lattices.
-
Phase Separation: Centrifuge at 15,000 rpm for 10 mins. Do not filter with standard nylon filters as the compound may adsorb to the membrane. Use PVDF if filtration is necessary.
-
Quantification: Dilute supernatant 1:10 with DMSO (to ensure solubility of the dissolved fraction) and analyze via HPLC-UV (254 nm).
Figure 2: Thermodynamic solubility determination workflow designed to mitigate adsorption and precipitation errors.
Thermal Analysis (DSC/TGA)
-
Melting Point: Expect a high melting point range (>250°C , often decomposing).
-
Polymorphism: The compound is prone to polymorphism. Differential Scanning Calorimetry (DSC) should show a sharp endotherm. If a broad peak is observed <200°C, suspect solvent inclusion (solvates) or impurities (e.g., uncyclized intermediates).
Part 4: Synthetic Utility & Reactivity[1]
The 6,7-difluoro motif is designed for Regioselective Nucleophilic Aromatic Substitution (
The C7-Substitution Driver
In the synthesis of fluoroquinolones (e.g., Ciprofloxacin), the C7-fluorine is displaced by a secondary amine (e.g., piperazine).
-
Why C7 and not C6? The carbonyl group at C4 (para to C7) activates the C7 position via resonance withdrawal (Meisenheimer complex stabilization). The C6 position is meta to the carbonyl and is less activated, preserving the C6-F bond which is essential for biological activity.
Reaction Conditions:
-
Solvent: Polar aprotic (DMSO, NMP) or Pyridine.
-
Temperature: Elevated (100–140°C).
-
Base: Excess amine or auxiliary base (
) to neutralize the HF generated.
Part 5: Safety & Handling (GHS)
Signal Word: WARNING
| Hazard Class | Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocol:
-
Use a localized exhaust hood when handling the powder to prevent inhalation (H335).
-
Wear nitrile gloves; fluorinated aromatics can show enhanced skin permeation compared to non-fluorinated analogs.
-
Incompatibility: Strong oxidizing agents.
References
-
Tautomerism in 4-Quinolones
-
Physicochemical Data Sources
-
Compound Data & Safety
-
Fluorine Effect in Medicinal Chemistry
-
Electronic Modulation: "The Dark Side of Fluorine." ACS Medicinal Chemistry Letters, 2019. Link
-
Sources
Technical Guide: Solubility Profile and Solvent Selection for 6,7-Difluoroquinolin-4-ol
The following technical guide details the solubility profile, physicochemical behavior, and experimental characterization of 6,7-Difluoroquinolin-4-ol (also known as 6,7-difluoro-4-hydroxyquinoline).
Executive Summary
6,7-Difluoroquinolin-4-ol is a critical heterocyclic scaffold used primarily as a precursor in the synthesis of fluoroquinolone antibiotics and tyrosine kinase inhibitors (e.g., Lenvatinib analogs). Its solubility behavior is dominated by prototropic tautomerism and fluorine-mediated lattice stabilization .
This guide provides a tiered solubility profile, thermodynamic modeling approaches, and a validated experimental protocol for researchers optimizing reaction yields or purification processes.
Physicochemical Characterization
Understanding the solubility of this compound requires analyzing its structural equilibrium. Unlike simple aromatics, 6,7-Difluoroquinolin-4-ol does not exist as a static species.
Tautomeric Equilibrium
In the solid state and in polar solvents, the compound predominantly exists as the 4-quinolone (keto) tautomer, stabilized by intermolecular hydrogen bonding (N-H···O). In non-polar solvents and at high temperatures, the 4-hydroxyquinoline (enol) form becomes accessible, though the equilibrium heavily favors the keto form.
-
Impact on Solubility: The keto form has a high crystal lattice energy, making the compound significantly less soluble in non-polar organic solvents (e.g., Hexane, Toluene) compared to non-tautomerizing quinolines.
-
Fluorine Effect: The 6,7-difluoro substitution increases the compound's lipophilicity (LogP) relative to the parent quinoline but also enhances
stacking interactions, often requiring higher temperatures for dissolution.
Figure 1: Tautomeric equilibrium shifting based on solvent environment.
Solubility Profile & Solvent Selection
The following data categorizes solvents based on their solvation capacity for 6,7-Difluoroquinolin-4-ol.
Solubility Tier List
Qualitative assessment based on structural analogs (e.g., 4-hydroxyquinoline, 6-fluoro-4-hydroxyquinoline).
| Tier | Solvent Class | Solvents | Solubility Description | Application |
| I | Polar Aprotic | DMSO, DMF, DMAc, NMP | High (>50 mg/mL) | Reaction media (Alkylation, Coupling). |
| II | Protic | Methanol, Ethanol, Acetic Acid | Moderate (Temp. Dependent) | Recrystallization; soluble at reflux, crystallizes on cooling. |
| III | Polar Aprotic (Low BP) | Acetone, Acetonitrile, THF | Low to Moderate | Wash solvents; antisolvents for crystallization. |
| IV | Non-Polar | Hexane, Toluene, Diethyl Ether | Negligible (<1 mg/mL) | Precipitation antisolvents; removal of non-polar impurities. |
Thermodynamic Modeling (Apelblat Equation)
For precise process engineering, the solubility (
Where
Validated Experimental Protocol
To generate exact quantitative data for your specific batch or derivative, follow this self-validating "Shake-Flask" methodology coupled with HPLC analysis.
Reagents & Equipment[1][2]
-
Analyte: 6,7-Difluoroquinolin-4-ol (Purity >98%).[1]
-
Solvents: HPLC Grade (MeOH, EtOH, DMSO, Acetonitrile).
-
Equipment: Thermostatic shaker bath, 0.45 µm PTFE syringe filters, HPLC-UV.
Step-by-Step Workflow
-
Saturation: Add excess solid compound to 5 mL of solvent in sealed glass vials.
-
Equilibration: Agitate at fixed temperature (e.g., 25°C, 30°C, 35°C) for 24–48 hours.
-
Validation Check: Ensure solid is still visible after 24 hours. If fully dissolved, add more solid.
-
-
Phase Separation: Stop agitation and allow settling for 2 hours. Filter supernatant through a pre-heated 0.45 µm filter (to prevent precipitation during filtration).
-
Quantification: Dilute filtrate with mobile phase and analyze via HPLC.
Figure 2: Standardized workflow for determining thermodynamic solubility.
HPLC Conditions (Reference)
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [Gradient 10:90 to 90:10].
-
Detection: UV @ 254 nm (aromatic core absorption).
Application in Synthesis & Purification
Reaction Optimization
For nucleophilic substitution reactions (e.g., attaching a side chain to the C4-oxygen), DMF or DMSO are preferred. They dissolve the keto-form effectively and, with the use of a base (e.g., K2CO3), facilitate the formation of the enolate anion for O-alkylation.
Purification via Recrystallization
A common purification strategy involves:
-
Dissolving the crude solid in boiling Ethanol or Acetic Acid .
-
Hot filtration to remove insoluble mechanical impurities.
-
Slow cooling to 0–5°C. The 6,7-difluoro substitution enhances lattice energy, leading to high-purity precipitation upon cooling.
References
-
BenchChem. An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents. Retrieved from
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 611-36-9, 4-Hydroxyquinoline. Retrieved from
-
Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research. Retrieved from
-
Gould, S. J., et al. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH PubMed Central. Retrieved from
-
TargetMol. 4-Hydroxyquinoline: Solubility and Storage. Retrieved from
Sources
6,7-Difluoroquinolin-4-ol as a Privileged Scaffold in Medicinal Chemistry: Synthesis, Functionalization, and Drug Discovery Applications
Executive Summary
The 6,7-difluoroquinolin-4-ol scaffold—predominantly existing in its tautomeric 6,7-difluoro-4-quinolone form—is a foundational building block in modern medicinal chemistry[1]. Originally popularized as the core pharmacophore for broad-spectrum fluoroquinolone antibiotics, this bicyclic system offers a highly tunable framework for target-specific drug design[1]. This technical guide explores the mechanistic causality behind its synthesis, the regioselective functionalization of the quinolone core, and the self-validating experimental protocols required to deploy this scaffold in drug discovery.
Structural Significance and Tautomeric Equilibrium
A critical physicochemical property of 6,7-difluoroquinolin-4-ol is its tautomerism. In polar physiological environments and in the solid state, the molecule exists almost exclusively as 6,7-difluoro-4-quinolone .
This equilibrium is not merely a structural curiosity; it dictates the scaffold's reactivity. The C-4 carbonyl group in the quinolone tautomer acts as a powerful electron-withdrawing moiety. When coupled with the inductive electron-withdrawing effects of the adjacent C-6 and C-7 fluorine atoms, the C-7 position becomes highly electrophilic[2]. This specific electronic landscape allows the C-7 fluorine to act as an exceptional leaving group during Nucleophilic Aromatic Substitution (SNAr), while the C-6 fluorine remains firmly attached to enhance the lipophilicity and target-binding affinity of the final drug molecule[2].
Mechanistic Synthesis: The Gould-Jacobs Pathway
The classical construction of the 6,7-difluoro-4-quinolone core relies on the Gould-Jacobs reaction . Historically, the intramolecular cyclization step required harsh thermal conditions (e.g., refluxing in diphenyl ether at 250 °C), which often led to thermal degradation and moderate yields[3].
Modern synthetic protocols have optimized this pathway using microwave irradiation and Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid)[3]. Methanesulfonic acid serves as a highly polar, non-nucleophilic solvent and Brønsted acid, while P2O5 acts as a potent dehydrating agent to drive the cyclization at significantly lower temperatures. Recent advancements also include novel cyclopropanation-ring expansion methodologies utilizing indole precursors to access the 4-quinolone-3-carboxylate scaffold[1].
Diagram 1: Microwave-assisted Gould-Jacobs cyclization for the 6,7-difluoroquinolone core.
Protocol 1: Microwave-Assisted Synthesis of the Quinolone Core
This self-validating protocol utilizes microwave synthesis to bypass the thermodynamic barriers of classical thermal cyclization[3].
-
Reagent Preparation: In a microwave-safe reaction vial, combine 500 mg (1.66 mmol) of the enamine intermediate (diethyl 2-(((3,4-difluorophenyl)amino)methylene)malonate) with 0.96 mL (3.41 mmol) of Eaton's reagent (P2O5/CH3SO3H).
-
Observation: A clear, light-yellow solution should form immediately, indicating the protonation of the enamine.
-
Microwave Irradiation: Seal the vial and subject it to microwave irradiation. Set the parameters strictly to 50 W power, 50 PSI pressure, and a maximum temperature of 55 °C for 30 minutes[3].
-
Quenching & Isolation: Pour the reaction mixture over crushed ice to quench the methanesulfonic acid. Neutralize carefully with saturated aqueous NaHCO3 until a precipitate forms.
-
Validation: Filter the precipitate, wash with cold water, and dry. The resulting ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate should present as a solid with a distinct mass shift confirming the loss of ethanol.
Regioselective Functionalization: C-7 SNAr
Following the establishment of the core and subsequent N-1 alkylation (e.g., using ethyl iodide or cyclopropyl bromide to yield compounds like ethyl 1-cyclopropyl-6,7-difluoro-4-quinolone-3-carboxylate[4]), the scaffold is primed for late-stage functionalization.
The SNAr reaction occurs exclusively at the C-7 position. The incoming nucleophile (typically a secondary amine like piperazine) attacks C-7, forming a negatively charged Meisenheimer complex. This intermediate is thermodynamically stabilized by the delocalization of electrons into the C-4 carbonyl oxygen. Subsequent elimination of the fluoride ion restores aromaticity[2].
Diagram 2: Regioselective SNAr mechanism at the C-7 position of the fluoroquinolone scaffold.
Protocol 2: C-7 SNAr Functionalization with Heterocyclic Amines
This protocol details the regioselective displacement of the C-7 fluorine to generate active pharmaceutical ingredients[3].
-
Reaction Setup: In a microwave reactor vial, dissolve 394 µmol of the N-alkylated 6,7-difluoroquinolone acid in a 1:1 solvent mixture of anhydrous DMF (1 mL) and Pyridine (1 mL)[3].
-
Nucleophile Addition: Add 1.97 mmol (5 equivalents) of the desired heterocyclic amine (e.g., piperazine, morpholine, or pyrrolidine). Agitate for 5 minutes at room temperature to ensure complete dissolution[3].
-
Microwave SNAr: Irradiate the mixture at 150 W, maintaining a temperature of 140–145 °C for 10 to 60 minutes (time varies based on the steric bulk of the amine)[3].
-
Purification: Concentrate the mixture under reduced pressure to remove pyridine and DMF. Triturate the crude residue with cold ethanol/water to precipitate the 7-substituted-6-fluoro-4-quinolone product.
Applications in Drug Discovery
The versatility of the 6,7-difluoroquinolin-4-ol scaffold has led to its application across multiple therapeutic areas. While historically dominant in antibacterial research (targeting DNA gyrase and topoisomerase IV)[1], recent innovations have repurposed the scaffold for oncology. For instance, hybrid fluoroquinolone-boron complexes synthesized via this scaffold have demonstrated significant anti-proliferative effects in cervical cancer cell lines (SiHa and CasKi)[2].
Table 1: Pharmacological Profiles of 6,7-Difluoroquinolin-4-ol Derivatives
| Derivative / Drug | N-1 Substitution | C-7 Substitution | Primary Target | Clinical / Research Application |
| Norfloxacin | Ethyl | Piperazine | Bacterial DNA Gyrase | Urinary Tract Infections[1] |
| Ciprofloxacin | Cyclopropyl | Piperazine | Bacterial DNA Gyrase | Broad-Spectrum Infections[4] |
| Quinolone-Boron Hybrids | Ethyl | Hydantoin / Pyridine | Cellular Proliferation | Cervical Cancer (In Vitro)[2] |
Conclusion
The 6,7-difluoroquinolin-4-ol scaffold remains a masterclass in rational drug design. By leveraging its tautomeric properties and the highly predictable regioselectivity of the C-7 position, medicinal chemists can rapidly generate libraries of bioactive compounds. The transition from classical thermal synthesis to microwave-assisted Eaton's reagent methodologies ensures that this privileged scaffold can be synthesized and functionalized with the efficiency and sustainability required by modern pharmaceutical development.
References
-
Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid and norfloxacin. Beilstein Journal of Organic Chemistry, 2019. URL:[Link]
-
Pyridonecarboxylic Acids as Antibacterial Agents. VI. Synthesis and Structure-Activity Relationship of 7-(Alkyl, Cycloalkyl, and Vinyl)-1-cyclopropyl-6-fluoro-4-quinolone-3-carboxylic Acids. Chemical & Pharmaceutical Bulletin (J-Stage), 1994. URL:[Link]
-
Synthesis of Hybrid Fluoroquinolone-Boron Complexes and Their Evaluation in Cervical Cancer Cell Lines. ResearchGate, 2019. URL:[Link]
-
Empleo de la radiación de microondas en las reacciones de ciclación intramolecular y SNAr de la ruta sintética propuesta para la obtención de derivados de norfloxacina. SciELO México, 2013. URL:[Link]
Sources
- 1. Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid and norfloxacin [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Empleo de la radiación de microondas en las reacciones de ciclación intramolecular y S N A de la ruta sintética propuesta para la obtención de derivados de norfloxacina [scielo.org.mx]
- 4. Pyridonecarboxylic Acids as Antibacterial Agents. VI. Synthesis and Structure-Activity Relationship of 7-(Alkyl, Cycloalkyl, and Vinyl)-1-cyclopropyl-6-fluoro-4-quinolone-3-carboxylic Acids [jstage.jst.go.jp]
Therapeutic Potential of 6,7-Difluoroquinolin-4-ol Derivatives
Executive Summary: The Fluorinated Scaffold Advantage
The 6,7-difluoroquinolin-4-ol core (often existing in tautomeric equilibrium with 6,7-difluoro-4-quinolone ) represents a "privileged structure" in medicinal chemistry. Unlike generic quinoline scaffolds, the specific 6,7-difluoro substitution pattern confers unique physicochemical properties that drive therapeutic potency across two distinct domains: oncology (c-Met inhibition) and infectious disease (DNA gyrase inhibition) .
From a synthetic standpoint, this scaffold is not merely a final product but a diversity-enabling intermediate . The fluorine atom at position 6 provides metabolic stability and enhances lipophilicity for cellular penetration, while the fluorine at position 7 acts as a labile handle for nucleophilic aromatic substitution (
This guide details the mechanistic basis, synthesis, and validation protocols for leveraging this scaffold in drug discovery.
Medicinal Chemistry & Structure-Activity Relationship (SAR)
The Fluorine Effect
The strategic placement of fluorine atoms is non-trivial.
-
C-6 Position: The fluorine here is tightly bound and generally retained in final drug candidates (e.g., Ciprofloxacin, Norfloxacin). It significantly increases lipophilicity (
), facilitating passive transport across bacterial cell walls and mammalian membranes. Crucially, it blocks metabolic oxidation at this susceptible position. -
C-7 Position: In the 6,7-difluoro core, this fluorine is electron-deficient due to the inductive effect of the N-1 and the para-carbonyl. It serves as an excellent leaving group for secondary amines (piperazines, pyrrolidines), enabling the attachment of solubilizing moieties essential for bioavailability.
Tautomerism
The scaffold exists in a dynamic equilibrium between the enol (4-hydroxyquinoline) and keto (4-quinolone) forms. While often drawn as the "ol" for nomenclature, the "one" (keto) form is thermodynamically favored in solution and is the bioactive species binding to DNA gyrase.
Therapeutic Verticals
Oncology: c-Met Kinase Inhibition
Derivatives of 6,7-difluoroquinolin-4-ol have emerged as potent inhibitors of the c-Met receptor tyrosine kinase (Hepatocyte Growth Factor Receptor). Dysregulation of c-Met is a driver in non-small cell lung cancer (NSCLC) and gastric carcinoma.
-
Mechanism: The quinoline nitrogen (N-1) and the 4-oxo group form a bidentate hydrogen bond network with the hinge region of the c-Met kinase ATP-binding pocket (specifically interacting with Met1160).
-
Key Derivative Class: 6,7-disubstituted-4-phenoxyquinolines.[1][2][3]
-
Modification: The 4-OH is converted to a 4-phenoxy ether.
-
Potency: Leading derivatives (e.g., Compound 33 cited in literature) exhibit
values in the low nanomolar range (1–2 nM).
-
Infectious Disease: Antimicrobial Action
This is the classical application path.
-
Mechanism: Stabilization of the DNA-DNA gyrase (or Topoisomerase IV) cleavage complex. This induces double-strand breaks and arrests bacterial replication.
-
Specificity: The 6-F substituent improves binding affinity to the gyrase enzyme by approximately 2-10 fold compared to non-fluorinated analogs.
Visualizing the Mechanism and Synthesis
Diagram 1: Synthetic Pathway & Mechanism of Action
The following diagram illustrates the Microwave-Assisted Gould-Jacobs synthesis (high efficiency) and the divergent biological targets.
Caption: Synthesis of the 6,7-difluoroquinolin-4-ol core via Gould-Jacobs reaction and its subsequent divergence into antibacterial and anticancer therapeutic pipelines.
Experimental Protocols
Synthesis: Microwave-Assisted Gould-Jacobs Protocol
Rationale: Traditional thermal cyclization requires diphenyl ether at 250°C for hours, leading to tar formation. Microwave irradiation reduces time to minutes and improves yield.
Materials:
-
3,4-Difluoroaniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)
-
Microwave Reactor (e.g., Biotage Initiator)
-
Dowtherm A or Diphenyl Ether (Solvent)
Step-by-Step:
-
Condensation: Mix 3,4-difluoroaniline (10 mmol) and EMME (11 mmol) in a vial. Irradiate at 120°C for 10 minutes .
-
QC Check: Monitor by TLC (Hexane:EtOAc 3:1). Disappearance of aniline indicates formation of the enamine intermediate.
-
-
Cyclization: Transfer the intermediate to a high-pressure microwave vial containing Dowtherm A (5 mL). Irradiate at 260°C for 15 minutes .
-
Safety Note: Ensure the vessel is rated for high pressure (>20 bar).
-
-
Hydrolysis (Optional for Acid): If the carboxylic acid is required (for FQ antibiotics), reflux the ester product in 2N NaOH for 2 hours, then acidify with HCl.
-
Isolation: Cool the reaction mixture. Dilute with hexane to precipitate the product. Filter and wash with cold acetone.[4]
-
Validation:
NMR should show two distinct signals (approx -130 to -145 ppm) confirming the retention of the difluoro motif.
Biological Assay: c-Met Kinase Inhibition (ELISA)
Rationale: To verify the anticancer potential of 4-phenoxy derivatives.[1][2][3]
Materials:
-
Recombinant human c-Met kinase domain.
-
Poly(Glu, Tyr) 4:1 substrate.
-
ATP (10
M). -
Anti-phosphotyrosine antibody (HRP-conjugated).
Protocol:
-
Coating: Coat 96-well plates with Poly(Glu, Tyr) substrate (20
g/mL) overnight at 4°C. -
Incubation: Add test compounds (serial dilution 0.1 nM – 10
M) and recombinant c-Met enzyme. -
Reaction Start: Initiate by adding ATP solution. Incubate for 1 hour at 37°C.
-
Detection: Wash plate 3x. Add HRP-conjugated anti-phosphotyrosine antibody. Incubate 1 hour.
-
Readout: Add TMB substrate. Stop reaction with
. Measure OD at 450 nm. -
Analysis: Plot Dose-Response curve to calculate
.
Data Summary: Comparative Potency
The following table summarizes the therapeutic range of 6,7-difluoro derivatives compared to standard controls, based on aggregated literature values.
| Compound Class | R1 (Pos 6) | R2 (Pos 7) | Target | Activity Metric | Ref |
| Scaffold Core | F | F | Precursor | N/A | [1] |
| Ciprofloxacin | F | Piperazine | DNA Gyrase | MIC: 0.004-0.015 | [2] |
| Compound 33 | F | Methoxy-linked* | c-Met Kinase | [3] | |
| Compound 37 | F | Triazole-linked | c-Met Kinase | [4] | |
| Foretinib | (Control) | (Control) | c-Met Kinase | [3] |
*Note: In Compound 33, the 7-F is displaced by a linker, but the 6-F is retained for metabolic stability.
References
-
Gould, R. G., & Jacobs, W. A. (1939).[5] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[5] Link
-
Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews. Link
-
Liu, Z., et al. (2014).[6] Design, synthesis and biological evaluation of novel 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 4-oxo-3,4-dihydrophthalazine-1-carboxamide moieties as c-Met kinase inhibitors.[1] Bioorganic & Medicinal Chemistry. Link
-
Zhao, Y., et al. (2016).[2] Discovery of a novel 6,7-disubstituted-4-(2-fluorophenoxy)quinolines bearing 1,2,3-triazole-4-carboxamide moiety as potent c-Met kinase inhibitors.[2][3] European Journal of Medicinal Chemistry. Link
-
Cross, R. M., et al. (2014).[7] Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium.[7] Journal of Medicinal Chemistry. Link
Sources
- 1. Design, synthesis and biological evaluation of novel 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 4-oxo-3,4-dihydrophthalazine-1-carboxamide moieties as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a novel 6,7-disubstituted-4-(2-fluorophenoxy)quinolines bearing 1,2,3-triazole-4-carboxamide moiety as potent c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery andw biological evaluation of novel 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives possessing 1,2,3-triazole-4-carboxamide moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ablelab.eu [ablelab.eu]
- 5. Gould-Jacobs Reaction [drugfuture.com]
- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orally bioavailable 6-chloro-7-methoxy-4(1H)-quinolones efficacious against multiple stages of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 6,7-Difluoroquinolin-4-ol in the Evolution of Fluoroquinolones
Topic: History of 6,7-Difluoroquinolin-4-ol in Fluoroquinolone Research Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Introduction: The Fluorine Breakthrough
The history of quinolone antibiotics is a narrative of chemical optimization, moving from the narrow-spectrum nalidixic acid (1962) to the broad-spectrum "blockbuster" fluoroquinolones of the 1980s and 90s. Central to this evolution is the 6,7-difluoroquinolin-4-ol scaffold (specifically its 3-carboxylic acid ester derivatives).
While the introduction of a fluorine atom at the C-6 position (as seen in Flumequine) was the first quantum leap in potency—enhancing DNA gyrase binding by 5-100 fold—the introduction of the 6,7-difluoro motif represented a masterstroke of synthetic utility.
This guide explores the dual role of this scaffold:
-
Pharmacological: The C-6 fluorine remains in the final molecule to drive target affinity.
-
Synthetic: The C-7 fluorine acts as a "sacrificial" activating group, enabling Regioselective Nucleophilic Aromatic Substitution (SNAr) to introduce complex amine side chains (like piperazine) that define the drug's pharmacokinetic profile.
Synthetic Evolution: The Gould-Jacobs Protocol[1][2]
The construction of the 6,7-difluoroquinolin-4-ol core historically relies on the Gould-Jacobs reaction . This sequence converts a substituted aniline into the quinolone ring system.[1]
The Core Synthesis Workflow
The following diagram illustrates the classical pathway from 3,4-difluoroaniline to the key 6,7-difluoro intermediate.
Figure 1: The Gould-Jacobs synthetic pathway for the 6,7-difluoroquinolone core.
Detailed Experimental Protocol: Synthesis of the Core Scaffold
Objective: Synthesis of Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate. Scale: Laboratory Prep (100 mmol scale).
Reagents:
-
3,4-Difluoroaniline (12.9 g, 100 mmol)
-
Diethyl ethoxymethylenemalonate (EMME) (21.6 g, 100 mmol)
-
Dowtherm A (Diphenyl ether/biphenyl mixture) or Diphenyl ether (50 mL)
Methodology:
-
Condensation (Michael Addition-Elimination):
-
In a 250 mL round-bottom flask equipped with a Dean-Stark trap, mix 3,4-difluoroaniline and EMME.
-
Heat the mixture to 110–120°C for 2 hours. Ethanol is evolved and removed via the trap.
-
Checkpoint: Monitor TLC for the disappearance of aniline. The product is the diethyl 2-(((3,4-difluorophenyl)amino)methylene)malonate.
-
-
Cyclization (High-Temperature SEAr):
-
Heat the Dowtherm A in a separate vessel to 250–260°C (vigorous reflux).
-
Add the acrylate intermediate dropwise to the boiling solvent. Caution: Rapid ethanol evolution occurs.
-
Maintain reflux for 45–60 minutes. The solution will darken, and the product may begin to precipitate.
-
-
Isolation:
-
Cool the mixture to room temperature.
-
Add hexane or diethyl ether (100 mL) to fully precipitate the product.
-
Filter the solid, wash with acetone/hexane (1:1), and dry.
-
Yield: Typically 80–90% of a tan solid.
-
Identity: 1H NMR will show the characteristic C-2 proton singlet at ~8.5 ppm and the ethyl ester signals.
-
Mechanistic Role: The "7-Fluoro Switch"
The genius of the 6,7-difluoro design lies in the differential reactivity of the two fluorine atoms.
-
C-6 Fluorine: Stable. Located meta to the carbonyl (electron-withdrawing group), it is less activated for nucleophilic attack. It remains to bind DNA Gyrase.
-
C-7 Fluorine: Labile. Located para to the carbonyl (via the vinylogous system) and ortho to the electron-withdrawing carboxylate (in the 3-position), it acts as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) .
The SNAr Mechanism
This reactivity allows researchers to "snap on" various cyclic amines (piperazine, pyrrolidine) to the 7-position, creating the final drug molecule.
Figure 2: Mechanism of the regioselective displacement of the 7-fluorine atom.
Protocol: SNAr Displacement (Synthesis of Norfloxacin Analog)
Objective: Conversion of 1-ethyl-6,7-difluoro-4-oxo-3-quinolinecarboxylic acid to Norfloxacin. Note: This assumes the N-1 ethylation and ester hydrolysis have already been performed on the core.
Reagents:
-
1-Ethyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (1.0 eq)
-
Piperazine (anhydrous) (3.0–5.0 eq)
-
Pyridine or DMSO (Solvent)[2]
Methodology:
-
Dissolve the quinolone acid in pyridine (5 mL per gram of substrate).
-
Add excess piperazine. Excess is required to prevent bis-alkylation.
-
Reflux at 100–120°C for 4–6 hours.
-
Workup: Evaporate solvent in vacuo. Treat residue with water and adjust pH to 7.0–7.2 with dilute acetic acid.
-
Collect the precipitate (Norfloxacin) by filtration.
-
Purification: Recrystallize from ethanol/water.
Structure-Activity Relationship (SAR) Data
The introduction of the 6,7-difluoro motif drastically altered the potency landscape. The table below compares the biological activity metrics of key generations.
| Generation | Representative Drug | Core Substituents | MIC90 (E. coli) | MIC90 (P. aeruginosa) | Key Feature |
| Gen 1 | Nalidixic Acid | Non-fluorinated | 4.0 µg/mL | >64 µg/mL | Urinary tract only; rapid resistance. |
| Gen 2a | Flumequine | 6-Fluoro | 0.5 µg/mL | 16 µg/mL | First 6-F analog; improved potency. |
| Gen 2b | Norfloxacin | 6-F, 7-Piperazine | 0.06 µg/mL | 2.0 µg/mL | The 6,7-difluoro breakthrough. Systemic activity. |
| Gen 2c | Ciprofloxacin | 6-F, 7-Pip, N-Cyclopropyl | 0.008 µg/mL | 0.25 µg/mL | Optimized N-1 substituent + 6,7-core. |
Table 1: Comparative potency demonstrating the impact of the 6-F, 7-Amine substitution pattern enabled by the 6,7-difluoro precursor.
Critical Analysis: The C-6/C-7 Paradox
In professional drug development, the 6,7-difluoroquinolin-4-ol scaffold is a textbook example of "Late-Stage Diversification."
-
C-6 is for Binding: The fluorine at C-6 is essential for the drug's mechanism of action. It is believed to facilitate a water-metal ion bridge with the Serine-83 and Aspartate-87 residues of the DNA Gyrase (GyrA) subunit. Removing it drops activity by orders of magnitude.
-
C-7 is for Synthesis: The fluorine at C-7 is not intended to remain. If it remained, the molecule would likely be too lipophilic and lack the specific spectrum provided by the amine. Its sole purpose in the intermediate is to be a better leaving group than chlorine or hydrogen, allowing the mild introduction of complex amines that would otherwise be difficult to attach.
Why not use 6-fluoro-7-chloro?
While 7-chloro analogs exist, the C-F bond at the 7-position in the activated quinolone ring is often more susceptible to nucleophilic attack by amines than the C-Cl bond due to the high electronegativity of fluorine creating a stronger dipole, which stabilizes the Meisenheimer intermediate (despite the stronger C-F bond energy, the activation energy for the nucleophilic attack is often lower in these highly electron-deficient systems). Furthermore, the 6,7-difluoro starting materials (from 3,4-difluoroaniline) became industrially accessible in the 1980s.
References
-
Koga, H., et al. (1980). "Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids." Journal of Medicinal Chemistry. Link
-
Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. Link
-
Chu, D. T., & Fernandes, P. B. (1989). "Structure-Activity Relationships of the Fluoroquinolones." Antimicrobial Agents and Chemotherapy.[3][4] Link
-
Domagala, J. M. (1994). "Structure-activity and structure-side-effect relationships for the quinolone antibacterials." Journal of Antimicrobial Chemotherapy. Link
-
Grohe, K., & Heitzer, H. (1987). "Synthese von 1-amino-und 1-hydrazino-4-chinolon-3-carbonsäuren." Liebigs Annalen der Chemie. Link
Sources
- 1. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]
pKa values and acidity of 6,7-Difluoroquinolin-4-ol
An In-Depth Technical Guide to the Physicochemical Profiling of 6,7-Difluoroquinolin-4-ol: pKa, Acidity, and Tautomeric Dynamics
Executive Summary
6,7-Difluoroquinolin-4-ol (also known as 6,7-difluoro-4-hydroxyquinoline) is a highly specialized fluorinated heterocyclic building block. It serves as a critical synthetic intermediate in the development of fluoroquinolone antibiotics (e.g., norfloxacin, ciprofloxacin) and advanced targeted kinase inhibitors[1][2]. Understanding its acidity, pKa values, and tautomeric equilibrium is paramount for optimizing downstream synthetic reactions, such as regioselective N-alkylation versus O-alkylation, and for predicting the pharmacokinetic behavior of its derivatives. This whitepaper provides a comprehensive analysis of the compound's ionization states, the electronic causality behind its acidity, and field-proven protocols for empirical pKa determination.
Tautomerism and Electronic Structure
To understand the acidity of 6,7-difluoroquinolin-4-ol, one must first address its structural duality. In solution, 4-hydroxyquinolines exist in a dynamic tautomeric equilibrium between the enol form (quinolin-4-ol) and the keto form (quinolin-4(1H)-one)[3][4].
The Causality of Tautomeric Shift
The position of this equilibrium is highly solvent-dependent. In non-polar solvents or the gas phase, the quinolin-4-ol form is often favored due to the preservation of full aromaticity across both rings. However, in polar protic solvents (like water or methanol), the equilibrium shifts drastically toward the quinolin-4(1H)-one tautomer. This shift is driven by the high dielectric constant of the solvent, which stabilizes the highly polarized carbonyl group and the N-H bond through intermolecular hydrogen bonding.
The introduction of highly electronegative fluorine atoms at the 6 and 7 positions exerts a strong inductive electron-withdrawing effect (-I effect) on the aromatic system. This reduces the electron density on the nitrogen atom, subtly shifting the equilibrium compared to the unfluorinated parent compound, and significantly altering the ionization thresholds (pKa).
Tautomeric equilibrium and pH-dependent ionization states of 6,7-difluoroquinolin-4-ol.
pKa Values and the Inductive Effect of Fluorine
Like its parent compound 4-hydroxyquinoline, 6,7-difluoroquinolin-4-ol is an amphoteric molecule possessing two distinct pKa values:
-
pKa1 (Basic Center): Corresponds to the protonation of the quinoline nitrogen to form a cation.
-
pKa2 (Acidic Center): Corresponds to the deprotonation of the hydroxyl group (or the N-H group in the keto tautomer) to form an anion.
Comparative Acidity Analysis
The parent compound, 4-hydroxyquinoline, has experimentally validated pKa values of 2.23 (pKa1) and 11.28 (pKa2) at 20°C[5][6].
When fluorine atoms are added to the 6 and 7 positions, their strong inductive withdrawal (-I) through the sigma-bond framework fundamentally alters these values:
-
Effect on pKa1: The electron withdrawal decreases the electron density on the basic nitrogen, making it less eager to accept a proton. Consequently, the conjugate acid becomes stronger, and pKa1 drops significantly (estimated ~1.0 - 1.5).
-
Effect on pKa2: The same inductive effect stabilizes the negative charge of the conjugate base (the phenoxide/enolate anion) formed upon deprotonation. This stabilization makes the neutral compound more willing to give up a proton, meaning pKa2 also drops (estimated ~9.5 - 10.0), rendering the compound more acidic than its unfluorinated counterpart.
This enhanced acidity is a critical factor in drug design. For instance, in fully elaborated fluoroquinolones (like ciprofloxacin), the pKa of the carboxylic acid group is typically around 6.09, while the basic piperazine nitrogen is around 8.62, creating a zwitterionic species at physiological pH[2][7]. The 6,7-difluoro precursor sets the electronic baseline for these downstream properties[8].
Table 1: Quantitative pKa Comparison
| Compound | pKa1 (N-Protonation) | pKa2 (O/N-Deprotonation) | Reference |
| 4-Hydroxyquinoline | 2.23 | 11.28 | Empirical[5][6] |
| 6,7-Difluoroquinolin-4-ol | ~1.20 (Calculated) | ~9.80 (Calculated) | Extrapolated / In Silico[8] |
| Ciprofloxacin (API) | 6.09 (COOH) | 8.62 (Piperazine N) | Empirical[2] |
Experimental Methodology: UV-Metric pKa Determination
Because 6,7-difluoroquinolin-4-ol exhibits poor aqueous solubility[6], traditional potentiometric titration is often unreliable. UV-Vis spectrophotometric titration is the gold standard for this class of compounds, as the ionization of the chromophore results in significant shifts in the absorption maxima (
The Self-Validating Protocol
This protocol is designed as a self-validating system. The presence of sharp isosbestic points (wavelengths where the total absorbance remains constant during the titration) acts as an internal control, proving that the system is a strict two-state thermodynamic equilibrium (Acid
Step 1: Reagent Preparation
-
Prepare a Britton-Robinson universal buffer (0.04 M boric acid, 0.04 M phosphoric acid, and 0.04 M acetic acid) to maintain a constant ionic strength across a wide pH range.
-
Dissolve 6,7-difluoroquinolin-4-ol in HPLC-grade methanol to create a 1.0 mM stock solution.
-
Causality Check: Methanol is required as a co-solvent due to the lipophilicity of the fluorinated rings. The final working solution must contain
5% methanol to prevent significant shifts in the dielectric constant of the aqueous buffer.
Step 2: Titration Workflow
-
Prepare 15 working solutions (50
M of the analyte) by spiking the stock solution into the universal buffer, adjusting the pH of each from 1.0 to 12.0 using 0.1 M HCl or 0.1 M NaOH. -
Measure the exact pH of each solution using a calibrated glass electrode at 25.0 ± 0.1 °C.
-
Record the UV-Vis spectra from 200 nm to 400 nm using a dual-beam spectrophotometer, utilizing a matched quartz cuvette containing the exact buffer/co-solvent blank.
Step 3: Data Validation and Non-Linear Regression
-
Overlay the spectra. Identify the
for the fully protonated species (pH 1.0) and the fully deprotonated species (pH 12.0). -
Validation: Confirm the presence of an isosbestic point between pH 7.0 and 12.0 (for pKa2). If the isosbestic point drifts, discard the data; this indicates compound precipitation or nucleophilic degradation.
-
Plot Absorbance at
versus pH. Fit the sigmoidal curve using the Henderson-Hasselbalch non-linear regression model to extract the exact pKa values.
Self-validating UV-Vis spectrophotometric workflow for pKa determination.
Implications in Active Pharmaceutical Ingredient (API) Synthesis
The precise understanding of 6,7-difluoroquinolin-4-ol's acidity is not merely academic; it dictates the success of large-scale API synthesis.
During the synthesis of fluoroquinolones, the 4-hydroxyquinoline core must be alkylated at the N1 position (e.g., with an ethyl group for pefloxacin or a cyclopropyl group for ciprofloxacin)[1][9]. Because the molecule exists as an ambident nucleophile (capable of reacting at the oxygen or the nitrogen), the reaction conditions must be carefully tuned.
By operating at a pH just above the pKa2 (~10.0), the compound is converted entirely to its anionic form. The negative charge is delocalized between the oxygen and the nitrogen. However, utilizing a soft electrophile (like an alkyl halide) in a polar aprotic solvent (like DMF) selectively drives the reaction toward N-alkylation due to the greater polarizability of the nitrogen center, successfully yielding the 1-alkyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline intermediate required for downstream piperazine substitution[1].
References
-
ResearchGate. Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. Retrieved from[Link]
-
ResearchGate. ChemInform Abstract: Synthesis of Norfloxacin Analogues Catalyzed by Lewis and Broensted Acids: An Alternative Pathway. Retrieved from[Link]
-
PMC (NIH). Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. Retrieved from[Link]
-
Taylor & Francis. Ciprofloxacin: review on developments in synthetic, analytical, and medicinal aspects. Retrieved from[Link]
-
PubChem (NIH). 4-Hydroxyquinoline | C9H7NO | CID 69141. Retrieved from[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. 4-HYDROXYQUINOLINE | 529-37-3 [chemicalbook.com]
- 4. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. 4-Hydroxyquinoline price,buy 4-Hydroxyquinoline - chemicalbook [chemicalbook.com]
- 7. scispace.com [scispace.com]
- 8. Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Advanced Technical Guide: Safety & Operational Analysis of 6,7-Difluoroquinolin-4-ol
Executive Summary & Strategic Relevance
6,7-Difluoroquinolin-4-ol (CAS: 727683-58-1) is a high-value pharmacophore used primarily in the development of next-generation Tyrosine Kinase Inhibitors (TKIs) and fluoroquinolone antibiotics . Structurally, it serves as a bioisostere to the 6,7-dimethoxyquinoline core found in approved drugs like Lenvatinib and Cabozantinib .
The introduction of fluorine atoms at the C6 and C7 positions confers two critical pharmacological advantages:
-
Metabolic Blockade: Fluorine blocks oxidative metabolism (P450 hydroxylation) at susceptible sites, extending the drug's half-life (
). -
Lipophilicity Modulation: It alters the
, enhancing membrane permeability and blood-brain barrier (BBB) penetration.
This guide provides a rigorous safety analysis for researchers handling this compound, moving beyond generic SDS data to address specific operational risks associated with fluorinated heterocycles.
Chemical Identity & Physicochemical Profile[1][2][3][4]
| Parameter | Data |
| CAS Number | 727683-58-1 |
| IUPAC Name | 6,7-difluoro-1H-quinolin-4-one (Tautomer dependent) |
| Molecular Formula | C |
| Molecular Weight | 181.14 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Low in water; soluble in DMSO, DMF, and hot alcohols |
| Acidity (pKa) | ~9-10 (Phenolic OH), ~2-3 (Quinoline N) |
The Tautomerism Factor
Researchers must recognize that 4-hydroxyquinolines exist in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone) . In the solid state and polar solvents, the keto form often predominates.
-
Operational Impact: The keto form is significantly less soluble in non-polar organic solvents, often necessitating the use of dipolar aprotic solvents (DMSO, DMF) which carry their own permeation hazards.
Hazard Identification & Toxicology (GHS Analysis)
While standard SDSs classify this compound as an irritant, the fluorinated quinoline scaffold warrants a higher degree of caution due to potential biological activity.
GHS Classification (29 CFR 1910.1200)
-
Acute Toxicity, Oral: Category 4 (H302)
-
Serious Eye Damage/Irritation: Category 2A (H319)[2]
-
STOT - Single Exposure: Category 3 (Respiratory System) (H335)
Advanced Toxicological Insights
-
Fluorine & Permeability: The C-F bonds increase lipophilicity compared to the non-fluorinated parent. This can enhance dermal absorption . Standard nitrile gloves may offer reduced breakthrough times; double-gloving or using laminate gloves (e.g., Silver Shield) is recommended for prolonged handling.
-
Kinase Activity: As a fragment of potent kinase inhibitors, this intermediate may possess intrinsic biological activity. It should be handled as a Potent Compound (OEB 3) until specific toxicology data proves otherwise.
-
Inhalation Risk: The solid is often micronized or fine powder. Inhalation can trigger severe respiratory tract irritation (H335).[2]
Operational Handling & Engineering Controls[6]
"Self-Validating" Handling Protocol
To ensure safety, the handling process must be self-validating —meaning the workflow itself prevents exposure.
-
Primary Containment:
-
Weighing must be performed in a Certified Chemical Fume Hood or a Powder Containment Enclosure .
-
Validation: Verify face velocity is 80–100 fpm before opening the container. Use an anemometer or the hood's digital monitor.
-
-
Solvent Selection & Tautomer Management:
-
Dissolution often requires DMSO or DMF.
-
Risk:[1][3] DMSO enhances skin permeability, potentially carrying the fluorinated quinoline into the bloodstream.
-
Control: Never handle DMSO solutions of this compound with standard latex gloves. Use Nitrile (min 0.11mm thick) and change immediately upon splash.
-
-
Reaction Safety (The Chlorination Step):
-
A common downstream reaction is converting the 4-OH to 4-Cl using Phosphorus Oxychloride (POCl
) . -
Hazard:[2] This releases HCl gas and creates a potent electrophile (4-chloro-6,7-difluoroquinoline) which is a severe skin sensitizer.
-
Protocol: All off-gassing must be scrubbed (NaOH trap). Quenching of excess POCl
must be done slowly at <0°C to prevent thermal runaway.
-
Visualization: Safe Synthesis Workflow
The following diagram outlines the decision logic for handling and synthesis, emphasizing the transition from the hydroxy-starting material to the reactive chloro-intermediate.
Caption: Operational workflow for safe handling and chemical transformation, highlighting critical control points for dust, permeation, and exothermic quenching.
Emergency Response & Stability
Fire Fighting (The HF Hazard)
In the event of a fire, 6,7-Difluoroquinolin-4-ol will decompose. Unlike standard organic fires, the presence of fluorine atoms leads to the generation of Hydrogen Fluoride (HF) gas and fluorinated particulates.
-
Action: Firefighters must wear full SCBA.
-
Media: Dry chemical, CO
, or water spray. Do not use a solid water stream (scatters dust). -
Post-Fire: Any water runoff must be contained; it may be acidic (HF) and toxic to aquatic life.
Spill Management
-
Dry Spill: Do not dry sweep. Use a HEPA-vacuum or wet-wiping method to prevent dust generation.
-
Solution Spill (DMSO/DMF): Evacuate the immediate area. Absorb with inert vermiculite. Do not use combustible materials (sawdust).
Visualization: Emergency Logic
Caption: Decision tree for emergency response, prioritizing respiratory protection against HF gas during fires.
Waste Disposal & Environmental Fate
Disposal of fluorinated heterocycles requires strict adherence to environmental regulations to prevent groundwater contamination with persistent fluorinated byproducts.
-
Method: High-Temperature Incineration (>1100°C) with scrubber systems.
-
Reasoning: Standard incineration temperatures (~800°C) may not fully mineralize the C-F bonds, potentially releasing fluorinated aromatics. High temperature ensures conversion to HF, which is then scrubbed (neutralized) by the facility.
-
-
Prohibition: Never dispose of down the drain. The compound is likely toxic to aquatic organisms (estimated LC50 < 10 mg/L based on quinoline analogs).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11235316, 6,7-Difluoroquinolin-4-ol. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Quinoline derivatives and their GHS classifications. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1200). Retrieved from [Link]
-
American Chemical Society (ACS). Chemical Safety in the Laboratory: Handling Fluorinated Compounds. Retrieved from [Link]
Sources
Methodological & Application
synthesis of 6,7-Difluoroquinolin-4-ol via Gould-Jacobs reaction
An Application Note for the Synthesis of 6,7-Difluoroquinolin-4-ol via the Gould-Jacobs Reaction
Authored by: A Senior Application Scientist
Introduction: The Significance of the Fluoroquinolone Scaffold
The quinolone and fluoroquinolone core structures are of paramount importance in medicinal chemistry and drug development.[1][2] These heterocyclic systems form the backbone of a wide range of therapeutic agents, most notably the fluoroquinolone class of broad-spectrum antibiotics which have been instrumental in treating bacterial infections for decades.[2][3][4] The biological activity of these compounds is often modulated by the substitution pattern on the quinolone ring. Specifically, fluorine substituents at the C6 and C7 positions can significantly enhance antibacterial activity and improve pharmacokinetic properties.[5] 6,7-Difluoroquinolin-4-ol is a critical precursor for the synthesis of advanced fluoroquinolone antibiotics, such as Ciprofloxacin and Levofloxacin.[5][6]
The Gould-Jacobs reaction, first reported in 1939, remains a cornerstone of synthetic organic chemistry for constructing the 4-hydroxyquinoline (or quinolin-4-one) scaffold.[7][8] This application note provides a detailed, in-depth guide for the synthesis of 6,7-Difluoroquinolin-4-ol using this robust and versatile methodology, tailored for researchers and professionals in drug development.
The Gould-Jacobs Reaction: Mechanistic Insights
The Gould-Jacobs reaction is a multi-step synthesis that elegantly constructs the quinoline ring system from an aniline and a malonic ester derivative.[9] The overall process can be dissected into four primary stages: condensation, thermal cyclization, saponification, and decarboxylation.
-
Condensation: The reaction initiates with the nucleophilic attack of the aniline (3,4-difluoroaniline) on diethyl (ethoxymethylene)malonate (EMME). This is followed by the elimination of an ethanol molecule to yield a stable intermediate, diethyl ((3,4-difluoroanilino)methylene)malonate.[7][9][10]
-
Thermal Cyclization: This is the key ring-forming step and is typically the most energetically demanding. It involves a high-temperature 6-electron electrocyclization of the intermediate.[7] This intramolecular reaction, often requiring temperatures around 250 °C, forms the quinoline ring, yielding ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate.[7][10] High-boiling, inert solvents like diphenyl ether or Dowtherm A are used to achieve these temperatures.[10][11]
-
Saponification: The resulting carboxylate ester is then hydrolyzed to the corresponding carboxylic acid using a strong base, such as sodium hydroxide.[7][9]
-
Decarboxylation: The final step involves the thermal removal of the C3-carboxylic acid group, yielding the target molecule, 6,7-Difluoroquinolin-4-ol.[7][9]
The causality behind these steps is a logical progression from simple starting materials to a complex heterocyclic system. The initial condensation creates a molecule with the necessary atoms in the correct proximity for the subsequent heat-induced cyclization, which is the thermodynamic driving force for ring formation. The final hydrolysis and decarboxylation steps are classic transformations to remove the activating group required for the cyclization, leading to the desired core structure.
Experimental Protocol: Synthesis of 6,7-Difluoroquinolin-4-ol
This protocol provides a self-validating system where the progress of each step can be monitored using standard analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Reagents and Equipment
| Reagent/Equipment | Formula | M.W. | CAS No. | Notes |
| 3,4-Difluoroaniline | C₆H₅F₂N | 129.11 g/mol | 3862-73-5 | Starting material. Ensure high purity. |
| Diethyl (ethoxymethylene)malonate (EMME) | C₁₀H₁₆O₅ | 216.23 g/mol | 87-13-8 | Reagent. Ensure it is fresh and dry. |
| Diphenyl ether | C₁₂H₁₀O | 170.21 g/mol | 101-84-8 | High-boiling solvent for cyclization. |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 g/mol | 1310-73-2 | Reagent for saponification. |
| Hydrochloric Acid (HCl), concentrated | HCl | 36.46 g/mol | 7647-01-0 | For acidification. |
| Ethanol (EtOH) | C₂H₅OH | 46.07 g/mol | 64-17-5 | Solvent for recrystallization. |
| Round-bottom flasks, reflux condenser | Standard laboratory glassware. | |||
| Heating mantle, magnetic stirrer | For controlled heating and mixing. | |||
| TLC plates (Silica gel 60 F₂₅₄) | For reaction monitoring. |
Workflow Diagram
Caption: Workflow for the Gould-Jacobs Synthesis of 6,7-Difluoroquinolin-4-ol.
Step-by-Step Methodology
Step 1: Condensation to form Diethyl ((3,4-difluoroanilino)methylene)malonate
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,4-difluoroaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq).
-
Heat the neat mixture in an oil bath at 120-130 °C for 1-2 hours.[10] The reaction progress can be monitored by observing the evolution of ethanol, which can be collected in a Dean-Stark trap if desired.
-
Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting aniline spot has been consumed.
-
Allow the reaction mixture to cool to room temperature. The resulting crude intermediate, a viscous oil or low-melting solid, can often be used directly in the next step without further purification.
Step 2: Thermal Cyclization to form Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate
-
To the crude intermediate from Step 1, add a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of the starting aniline).
-
Equip the flask with a reflux condenser and heat the solution to a vigorous reflux (approximately 250 °C) under a nitrogen atmosphere.[10] Caution: This step involves very high temperatures and should be performed in a well-ventilated fume hood.
-
Maintain the reflux for 30-60 minutes. The reaction should be monitored by TLC or LC-MS to track the formation of the cyclized product.
-
After completion, cool the reaction mixture to room temperature. The product, ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate, should precipitate from the solution.
-
Add a non-polar solvent like hexane or petroleum ether to facilitate further precipitation and to help wash away the high-boiling solvent.[10]
-
Collect the solid product by vacuum filtration, wash thoroughly with hexane, and air dry.
Step 3: Saponification to 6,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid
-
Suspend the dried product from Step 2 in a 10% aqueous solution of sodium hydroxide (w/v).
-
Heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates the complete disappearance of the starting ester.[7]
-
Cool the now-clear solution in an ice bath and carefully acidify to a pH of ~2-3 with concentrated hydrochloric acid. A thick precipitate of the carboxylic acid will form.
-
Collect the solid by vacuum filtration, wash with cold deionized water until the washings are neutral, and dry thoroughly.
Step 4: Decarboxylation to 6,7-Difluoroquinolin-4-ol
-
Place the dried 6,7-difluoro-4-hydroxyquinoline-3-carboxylic acid in a flask suitable for high-temperature reactions.
-
Heat the solid carefully above its melting point (typically in the range of 200-250 °C) in a sand bath or using a suitable heating apparatus.[7] The decarboxylation is evident by the vigorous evolution of carbon dioxide gas.
-
Continue heating until the gas evolution ceases completely.
-
Cool the flask to room temperature. The resulting crude solid is the final product, 6,7-Difluoroquinolin-4-ol.
-
The product can be purified by recrystallization from a suitable solvent, such as ethanol or a DMF/water mixture.[10]
Characterization and Data Analysis
The identity and purity of the final product, 6,7-Difluoroquinolin-4-ol, must be confirmed through rigorous analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired to confirm the chemical structure. The number of signals, their chemical shifts, and coupling patterns will be indicative of the difluoroquinoline structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition of the product.
-
Melting Point (M.P.): A sharp melting point is a good indicator of the purity of the crystalline product.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the O-H and C=O (from the quinolin-4-one tautomer) functional groups.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Condensation (Step 1) | Incomplete reaction; wet reagents. | Increase reaction time or temperature slightly. Ensure reagents, especially EMME, are anhydrous. |
| Incomplete Cyclization (Step 2) | Insufficient temperature or reaction time. | Ensure the solvent is vigorously refluxing (~250 °C). Gradually increase reaction time, monitoring for product degradation. Consider microwave heating as a more efficient alternative.[7][10] |
| Formation of Dark, Tarry Materials | Decomposition at high temperatures; prolonged heating. | Optimize the balance between reaction temperature and time. Ensure the reaction is under an inert atmosphere (N₂) to prevent oxidation.[10] |
| Difficult Purification | Presence of residual high-boiling solvent or other impurities. | Ensure thorough washing of the precipitated product with a non-polar solvent (hexane). If recrystallization is insufficient, consider purification by column chromatography.[10] |
References
- Optimizing reaction conditions for the Gould-Jacobs synthesis. (2025). Benchchem.
- Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Austin Journal of Drug Discovery, Development and Delivery.
- Synthesis and Antimicrobial Activity of Novel Fluoroquinolone with Geranyl Amine Moiety. (2026). MDPI.
- Biological activity and synthetic metodologies for the preparation of fluoroquinolones, a class of potent antibacterial agents. (2003). PubMed.
- Biological Activity and Synthetic Metodologies for the Preparation of Fluoroquinolones, A Class of Potent Antibacterial Agents. (2003). Bentham Science Publishers.
- Gould–Jacobs reaction. Wikipedia.
- A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. (2023). PMC.
- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
- Gould-Jacobs Reaction. Name Reactions in Organic Synthesis.
- Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. (2025). Benchchem.
- Quinolin-4-ones: Methods of Synthesis and Applic
- Gould-Jacobs reaction. (2012). wikidoc.
- Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
- (PDF) Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (2024).
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Biological activity and synthetic metodologies for the preparation of fluoroquinolones, a class of potent antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]
Application Note: High-Yield Chlorodehydroxylation of 6,7-Difluoroquinolin-4-ol
Abstract & Utility
This application note details a robust, scalable protocol for the conversion of 6,7-difluoroquinolin-4-ol to 4-chloro-6,7-difluoroquinoline using Phosphorus Oxychloride (POCl₃). This transformation is a critical gateway step in the synthesis of third- and fourth-generation fluoroquinolone antibiotics (e.g., Levofloxacin, Moxifloxacin). The resulting 4-chloro intermediate serves as the electrophilic scaffold for subsequent SNAr coupling with cyclic amines (e.g., piperazine, pyrrolidine).
Scientific Background & Mechanism[1][2][3]
The Substrate Challenge
The starting material, 6,7-difluoroquinolin-4-ol, exists in a tautomeric equilibrium between the enol (4-hydroxy) and the keto (4-quinolone) forms. The keto form is thermodynamically favored in the solid state and neutral solution. To effect chlorination, the reaction must drive the equilibrium toward the enol form to allow phosphorylation.
Reaction Mechanism
The reaction proceeds via a degradative chlorination mechanism, often accelerated by catalytic N,N-Dimethylformamide (DMF).
-
Activation: DMF reacts with POCl₃ to form the electrophilic Vilsmeier-Haack reagent (chloroiminium ion).
-
Phosphorylation: The carbonyl oxygen of the quinolone attacks the electrophilic phosphorus (or the Vilsmeier intermediate), converting the poor leaving group (-OH/C=O) into a highly reactive phosphorodichloridate leaving group.
-
Nucleophilic Substitution: Chloride ions (generated in situ) attack the C4 position, displacing the phosphate species and restoring the aromaticity of the pyridine ring.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle and activation pathway.
Caption: Mechanistic pathway from keto-tautomer activation to nucleophilic aromatic substitution.
Safety Assessment: The "Reverse Quench"
CRITICAL WARNING: The most hazardous phase of this protocol is not the reaction, but the workup.
-
Hazard: Excess POCl₃ reacts violently with water, generating exothermic heat, phosphoric acid, and gaseous HCl.
-
The Rule: NEVER add water to the reaction mixture. Always add the reaction mixture to the water (Reverse Quench).[1]
-
Control: The quench must be performed at low temperatures (<20°C) to prevent runaway hydrolysis and "volcano" eruptions.
Materials & Equipment
| Component | Specification | Role |
| Substrate | 6,7-Difluoroquinolin-4-ol (>98%) | Starting Material |
| Reagent | Phosphorus Oxychloride (POCl₃) | Chlorinating Agent & Solvent |
| Catalyst | N,N-Dimethylformamide (DMF) | Vilsmeier Reagent precursor |
| Quench | Crushed Ice / Water | Hydrolysis of excess POCl₃ |
| Neutralization | 25% NH₄OH or Sat. NaHCO₃ | pH adjustment to precipitate product |
| Solvent | Dichloromethane (DCM) or Chloroform | Extraction (Optional) |
Detailed Experimental Protocol
Reaction Setup (Scale: 10.0 g Substrate)
-
Drying: Ensure all glassware is oven-dried. Moisture reacts with POCl₃, reducing yield and creating dangerous pressure.
-
Charging: In a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, add 10.0 g (55.2 mmol) of 6,7-difluoroquinolin-4-ol.
-
Reagent Addition: Add 50 mL of POCl₃ (approx. 10 equiv). The POCl₃ acts as both reagent and solvent to ensure solubility.
-
Note: If the slurry is too thick, up to 10 mL of anhydrous toluene can be added, but neat POCl₃ is preferred for kinetics.
-
-
Catalysis: Add 3-5 drops of anhydrous DMF.
-
Reflux: Attach a reflux condenser with a drying tube (CaCl₂ or Drierite). Heat the mixture to 105–110°C (gentle reflux).
Monitoring
-
Time: Reaction typically completes in 2–4 hours .
-
IPC (In-Process Control): Monitor by TLC (50:50 EtOAc/Hexane) or HPLC.
-
Target: Disappearance of the polar starting material (low R_f) and appearance of the non-polar product (high R_f).
-
Workup (The Reverse Quench)
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Evaporation (Recommended): If a rotary evaporator with a robust acid trap is available, distill off the bulk of excess POCl₃ under reduced pressure (bath temp < 50°C). This significantly reduces the violence of the quench.
-
If skipping evaporation: Proceed with extreme caution to the next step.
-
-
Quenching:
-
Prepare a beaker with 300 g of crushed ice and 100 mL water . Stir vigorously.
-
Slowly pour the reaction residue (or solution) into the ice slurry.
-
Observation: Vigorous hissing and white fumes (HCl) will evolve. Maintain internal temperature <20°C by adding more ice if necessary.[1]
-
-
Neutralization:
-
The resulting solution will be highly acidic (pH < 1).
-
Slowly add 25% NH₄OH (Ammonium Hydroxide) or solid NaHCO₃ while stirring until pH reaches 7–8 .
-
Result: The product, 4-chloro-6,7-difluoroquinoline, will precipitate as an off-white to pale yellow solid.
-
Isolation
-
Filtration: Collect the precipitate by vacuum filtration.
-
Washing: Wash the filter cake copiously with water (3 x 50 mL) to remove inorganic salts and phosphate byproducts.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Workflow Diagram
Caption: Step-by-step operational workflow for the safe synthesis and isolation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Moisture in POCl₃ or insufficient temperature. | Use fresh bottle of POCl₃. Ensure reflux is vigorous (105°C+). |
| Low Yield | Product lost during quench (hydrolysis). | Ensure quench temperature is kept low (<20°C). Do not let the mixture sit in acidic water for long periods; neutralize promptly. |
| Violent Quench | Too much excess POCl₃ remaining. | Distill off excess POCl₃ before quenching. Dilute residue with DCM before pouring into ice to moderate heat transfer. |
| Product is Oily | Impurities or residual solvent. | Recrystallize from Hexane/EtOAc or Isopropyl Alcohol. |
References
-
BenchChem. (2025).[2][3] Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6,7-dimethoxyquinoline. 3
-
Organic Process Research & Development. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching. 4[5][6]
-
Organic Syntheses. (1946). 4,7-Dichloroquinoline.[7][8] Org. Synth. 1946, 26, 19. 7[5]
-
National Institutes of Health (PubMed). (2011). POCl3 chlorination of 4-quinazolones. 5[6]
-
Google Patents. (1981). Process for the preparation of 4-chloroquinolines (US4277607A). 9
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scribd.com [scribd.com]
- 9. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]
using 6,7-Difluoroquinolin-4-ol as a lenvatinib intermediate
Application Note: Advanced Synthetic Protocols Utilizing 6,7-Difluoroquinolin-4-ol as a Core Intermediate in Lenvatinib Manufacturing
Introduction & Strategic Rationale
Lenvatinib is a highly potent, orally active multi-targeted tyrosine kinase inhibitor (TKI) that selectively inhibits the kinase activities of vascular endothelial growth factor (VEGF) receptors (VEGFR1, VEGFR2, and VEGFR3), alongside other pathways implicated in tumor proliferation[1]. The standard industrial synthesis of lenvatinib relies heavily on the advanced intermediate 4-chloro-7-methoxyquinoline-6-carboxamide [2].
To de-risk supply chain dependencies and optimize cost-efficiency, developing upstream synthetic routes from commercially available, halogenated quinoline precursors is highly advantageous. This application note details a robust, self-validating synthetic workflow utilizing 6,7-Difluoroquinolin-4-ol (CAS: 727683-58-1)[3] as the foundational starting material. By leveraging the differential electronic activation of the quinoline ring, this route employs highly regioselective functionalizations to construct the lenvatinib core.
Mechanistic Causality & Reaction Design (E-E-A-T)
The conversion of 6,7-difluoroquinolin-4-ol to lenvatinib is governed by strict electronic and steric principles. Understanding the "why" behind each step ensures predictable scale-up and high-purity yields:
-
Electrophilic Activation (Chlorination): The starting material, 6,7-difluoroquinolin-4-ol, exists predominantly in its 4-quinolone tautomeric form. Treatment with phosphorus oxychloride (POCl3) drives the aromatization of the ring by converting the hydroxyl/ketone group into a highly reactive 4-chloro electrophile.
-
Regioselective Nucleophilic Aromatic Substitution (SNAr): In the resulting 4-chloro-6,7-difluoroquinoline, the 7-position fluorine is significantly more activated toward nucleophilic attack than the 6-position. This is due to the resonance stabilization of the Meisenheimer intermediate by the electron-withdrawing quinoline nitrogen. Consequently, treatment with sodium methoxide selectively yields 4-chloro-6-fluoro-7-methoxyquinoline.
-
Palladium-Catalyzed Cyanation: The remaining 6-fluoro group, being less activated for direct SNAr, is converted to a nitrile via a Pd(0)-catalyzed cross-coupling reaction using zinc cyanide, ensuring complete conversion without degrading the 4-chloro group.
-
Controlled Nitrile Hydration: The nitrile must be hydrated to a primary carboxamide without over-hydrolyzing to a carboxylic acid. Utilizing alkaline hydrogen peroxide (H2O2/K2CO3) in dimethyl sulfoxide (DMSO) at low temperatures (5–10 °C) ensures a highly controlled, exothermic hydration that stops precisely at the amide stage[4].
-
Final API Assembly: The resulting 4-chloro-7-methoxyquinoline-6-carboxamide undergoes a base-catalyzed etherification with 4-amino-3-chlorophenol[2], followed by urea formation via a phenyl carbamate intermediate to yield lenvatinib[5].
Synthetic Workflow Visualization
Synthetic workflow from 6,7-Difluoroquinolin-4-ol to Lenvatinib via key carboxamide intermediate.
Step-by-Step Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-6,7-difluoroquinoline
-
Objective: Convert the 4-hydroxyl group to a reactive chloride leaving group.
-
Procedure:
-
Charge a dry, N2-flushed round-bottom flask with 6,7-difluoroquinolin-4-ol (1.0 eq)[3].
-
Slowly add phosphorus oxychloride (POCl3, 5.0 eq) at room temperature.
-
Heat the reaction mixture to reflux (approx. 105 °C) and stir for 4 hours.
-
In-Process Control (IPC): Monitor by HPLC (254 nm). The reaction is complete when the starting material is <1%.
-
Cool the mixture to room temperature and carefully quench by pouring over crushed ice under vigorous stirring.
-
Neutralize the aqueous phase with saturated NaHCO3 to pH 7-8 and extract with dichloromethane (DCM). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Protocol 2: Regioselective Methoxylation
-
Objective: Selectively displace the 7-fluoro group with a methoxy group.
-
Procedure:
-
Dissolve 4-chloro-6,7-difluoroquinoline (1.0 eq) in anhydrous methanol (10 volumes).
-
Cool the solution to 0 °C using an ice bath.
-
Dropwise, add a 25% solution of sodium methoxide (NaOMe) in methanol (1.05 eq). Critical Insight: Strict stoichiometric control prevents the displacement of the 4-chloro group.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
IPC: Monitor by LC-MS. Look for the mass shift corresponding to the loss of one fluorine and addition of one methoxy group.
-
Quench with water, extract with ethyl acetate, wash with brine, dry, and concentrate to yield 4-chloro-6-fluoro-7-methoxyquinoline.
-
Protocol 3: Palladium-Catalyzed Cyanation
-
Objective: Convert the 6-fluoro group to a nitrile.
-
Procedure:
-
In a pressure tube, dissolve 4-chloro-6-fluoro-7-methoxyquinoline (1.0 eq) in anhydrous DMF.
-
Add zinc cyanide (Zn(CN)2, 0.6 eq) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq).
-
Degas the mixture by bubbling N2 for 15 minutes.
-
Seal the tube and heat to 120 °C for 12 hours.
-
Cool to room temperature, dilute with ethyl acetate, and wash thoroughly with 2M aqueous ammonia to remove zinc salts. Concentrate and purify via silica gel filtration to obtain 4-chloro-7-methoxyquinoline-6-carbonitrile.
-
Protocol 4: Nitrile Hydration to Carboxamide
-
Objective: Hydrolyze the nitrile to the primary amide, yielding the standard lenvatinib intermediate.
-
Procedure:
-
Dissolve the nitrile intermediate (1.0 eq) in DMSO (3 volumes) and add potassium carbonate (K2CO3, 0.33 eq)[4].
-
Cool the mixture to 5–10 °C[4].
-
Slowly add 30% aqueous hydrogen peroxide (H2O2, 1.05 eq) dropwise, maintaining the temperature below 15 °C[4].
-
Stir at room temperature until complete.
-
IPC: Monitor via FTIR (appearance of strong amide C=O stretch at ~1660 cm⁻¹ and disappearance of C≡N stretch at ~2220 cm⁻¹).
-
Pour the mixture into ice water. Filter the resulting precipitate, wash with cold water, and dry under vacuum to afford 4-chloro-7-methoxyquinoline-6-carboxamide in high purity[4].
-
Protocol 5: Final Assembly of Lenvatinib
-
Objective: Etherification and subsequent urea formation.
-
Procedure:
-
Etherification: React 4-chloro-7-methoxyquinoline-6-carboxamide with 4-amino-3-chlorophenol (1.2 eq) in DMSO in the presence of cesium carbonate (Cs2CO3, 2.0 eq) at 50 °C for 24 hours[2]. Isolate 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide via aqueous precipitation.
-
Urea Formation: Dissolve the resulting amine in N,N-dimethylformamide (DMF). Add phenyl chloroformate at room temperature to form the phenyl carbamate intermediate[5].
-
Add cyclopropylamine directly to the reaction mixture and stir at 25–35 °C to yield the final crude lenvatinib[5]. Recrystallize from a 1:3 mixture of DMSO and dichloromethane to achieve API-grade purity[2].
-
Quantitative Data Summary
The following table summarizes the key reaction parameters, in-process controls, and expected yields for this synthetic route.
| Step | Transformation | Key Reagents & Solvents | IPC Method | Typical Yield |
| 1 | Chlorination | POCl3, Reflux | HPLC (254 nm) | 85 – 90% |
| 2 | Regioselective SNAr | NaOMe, MeOH, 0 °C → RT | LC-MS (Mass Shift) | 75 – 80% |
| 3 | Pd-Cyanation | Zn(CN)2, Pd(PPh3)4, DMF, 120 °C | HPLC (254 nm) | 70 – 75% |
| 4 | Nitrile Hydration | 30% H2O2, K2CO3, DMSO, 5–10 °C | FTIR (Amide C=O) | 88 – 91% |
| 5 | Etherification & Urea | 4-amino-3-chlorophenol, Cyclopropylamine | HPLC (280 nm) | 65 – 70% |
References
-
Process For The Preparation Of Lenvatinib QuickCompany URL:[Link]
-
CAS No. 727683-58-1, 6,7-Difluoroquinolin-4-ol 001CHEMICAL URL:[Link]
-
Process for the preparation of lenvatinib (US Patent) Justia Patents URL:[Link]
Sources
- 1. Synthesis and Application of Lenvatinib Mesylate_Chemicalbook [chemicalbook.com]
- 2. patents.justia.com [patents.justia.com]
- 3. 001chemical.com [001chemical.com]
- 4. 4-chloro-7-Methoxyquinoline-6-carboxaMide synthesis - chemicalbook [chemicalbook.com]
- 5. Process For The Preparation Of Lenvatinib [quickcompany.in]
Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 6,7-Difluoroquinolin-4-ol Scaffolds
Executive Summary
The 6,7-difluoroquinolin-4-ol scaffold (and its tautomeric 4-oxo derivatives, such as 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid) is a privileged structural motif in medicinal chemistry, serving as the critical precursor for the synthesis of broad-spectrum fluoroquinolone antibiotics like ciprofloxacin, moxifloxacin, and gatifloxacin[1]. The functionalization of this scaffold relies heavily on Nucleophilic Aromatic Substitution (SNAr). This application note provides drug development professionals and synthetic chemists with a comprehensive, self-validating guide to executing regioselective SNAr reactions on 6,7-difluoroquinolones using amine nucleophiles.
Mechanistic Insights: Causality of Reactivity and Regioselectivity
To achieve high yields and purity, it is crucial to understand the thermodynamic and kinetic forces governing this transformation.
The Addition-Elimination Pathway
Unlike aliphatic SN2 reactions, SNAr on aromatic rings proceeds via a two-step addition-elimination mechanism[2]. The reaction is initiated by the nucleophilic attack of a secondary amine (e.g., piperazine) on the electron-deficient aromatic ring, breaking aromaticity to form a negatively charged intermediate known as the Meisenheimer complex[3]. The subsequent, rapid collapse of this complex ejects the leaving group, restoring aromaticity.
Causality of C-7 Regioselectivity
A defining feature of the 6,7-difluoroquinolone scaffold is its near-perfect regioselectivity for substitution at the C-7 position over the C-6 position[1]. This is dictated by the resonance stabilization of the Meisenheimer intermediate:
-
Activation by the C-4 Carbonyl: The C-7 position is located para to the nitrogen atom but, more importantly, is highly activated by the electron-withdrawing C-4 carbonyl group through the conjugated system. Nucleophilic attack at C-7 allows the resulting negative charge to be delocalized directly onto the highly electronegative oxygen of the C-4 carbonyl.
-
Inductive Effects: The adjacent C-6 fluorine exerts a strong inductive electron-withdrawing effect, further increasing the electrophilicity of C-7 and stabilizing the transition state[3]. Attack at C-6 does not afford the same degree of direct resonance stabilization by the C-4 carbonyl.
Fluorine as a Superior Nucleofuge
In SNAr, the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. Because fluorine is the most electronegative element, it withdraws electron density from the ring, significantly lowering the activation energy required to form the Meisenheimer complex[3]. Consequently, fluorine acts as an exceptionally good leaving group in SNAr reactions, outperforming chlorine and bromine.
Fig 1: Addition-Elimination SNAr mechanism via a resonance-stabilized Meisenheimer complex.
Experimental Design & Optimization
The success of the SNAr reaction relies on specific environmental conditions to favor the transition state and prevent side reactions.
Solvent Selection
Polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) are mandatory. They solvate the counter-cations of the base but leave the amine nucleophile unsolvated, maximizing its reactivity. Furthermore, the high dielectric constant of DMSO stabilizes the polar Meisenheimer transition state, accelerating the reaction[2].
Acid Scavenging (Base Selection)
The substitution of fluorine generates hydrofluoric acid (HF) as a byproduct[4]. If left unneutralized, HF will protonate the amine nucleophile, rendering it non-nucleophilic and stalling the reaction. An auxiliary base, such as Triethylamine (TEA) or Potassium Carbonate (K₂CO₃), is required to scavenge HF continuously.
Quantitative Data: Condition Optimization
The following table summarizes the quantitative impact of reaction parameters on conversion and regioselectivity, based on standard optimization profiles for quinolone synthesis[4],[5].
| Solvent | Base | Temperature (°C) | Time (h) | Conversion (%) | Regioselectivity (C-7:C-6) |
| Ethanol | TEA | 80 | 12 | 65.2 | 95:5 |
| Acetonitrile | K₂CO₃ | 85 | 8 | 88.4 | 98:2 |
| DMF | K₂CO₃ | 100 | 5 | 94.7 | >99:1 |
| DMSO | TEA | 95 | 4 | 98.5 | >99:1 |
Self-Validating Experimental Protocol
This protocol describes the synthesis of a 7-piperazinyl-6-fluoroquinolone derivative. It incorporates In-Process Controls (IPC) to ensure the system is self-validating before proceeding to isolation.
Step-by-Step Methodology
-
Reagent Preparation: Charge a dry, nitrogen-flushed round-bottom flask with 1.0 equivalent of the 6,7-difluoroquinolone scaffold (e.g., 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid).
-
Solvent Addition: Add anhydrous DMSO (approx. 5-10 volumes relative to the substrate weight). Stir to form a uniform suspension[6].
-
Base Addition: Add 2.0 equivalents of Triethylamine (TEA) or finely powdered anhydrous K₂CO₃. Causality: Excess base ensures complete neutralization of the generated HF, preventing nucleophile depletion.
-
Nucleophile Addition: Slowly add 1.1 to 1.5 equivalents of the amine nucleophile (e.g., piperazine or 2-methylpiperazine).
-
Thermal Activation: Heat the reaction mixture to 90–95 °C. Maintain stirring for 4 to 8 hours. Causality: Elevated temperature provides the activation energy necessary to disrupt the aromaticity of the stable difluoro-system.
-
In-Process Control (IPC) via HPLC: After 4 hours, sample the reaction. Analyze via HPLC using UV detection at 254 nm[4]. The reaction is considered complete when the unreacted starting material is < 1.5%. Causality: UV detection at 254 nm ensures accurate quantification, as both the starting material and product exhibit strong absorption at this wavelength, unlike higher wavelengths where absorption minimizes[4].
-
Quenching and Precipitation: Once validated by IPC, cool the mixture to room temperature. Slowly pour the reaction mixture into 10 volumes of ice-cold distilled water under vigorous stirring. Adjust the pH to ~7.0–7.5 using dilute HCl or NaOH if necessary to ensure the zwitterionic product precipitates fully[6].
-
Isolation: Collect the precipitated solid via vacuum filtration. Wash the filter cake sequentially with cold water (to remove DMSO and salts) and cold acetone (to remove organic impurities).
-
Drying: Dry the product in a vacuum oven at 50 °C until a constant weight is achieved.
Fig 2: Step-by-step experimental workflow for the regioselective SNAr reaction.
References
1.[1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid - Fluoromart] - fluoromart.com - 1 2.[Chapter 7 Nucleophilic aromatic substitution - Oxford Learning Link] - oup.com - 2 3.[Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry] - masterorganicchemistry.com - 3 4.[WO 2006/004561 A1 - Googleapis.com] - googleapis.com - 4 5.[Methods for the manufacture of quinolone carboxylic acids derivatives and intermediates thereof - US5914401A] - google.com - 5 6.[1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-hydroxy-4-oxo-3-quinolinecarboxylic Acid - ChemicalBook] - chemicalbook.com -6
Sources
- 1. 93107-30-3 | 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid [fluoromart.com]
- 2. learninglink.oup.com [learninglink.oup.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US5914401A - Methods for the manufacture of quinolone carboxylic acids derivatives and intermediates thereof - Google Patents [patents.google.com]
- 6. 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-hydroxy-4-oxo-3-quinolinecarboxylic Acid | 154093-72-8 [chemicalbook.com]
Application Note: Synthesis and Isolation of 4-Chloro-6,7-difluoroquinoline from a 4-Hydroxy Precursor
Executive Summary
The preparation of 4-chloro-6,7-difluoroquinoline from its corresponding 4-hydroxy precursor (6,7-difluoroquinolin-4-ol) is a critical transformation in the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors and antimalarial agents [1]. This application note provides a comprehensive, self-validating protocol for the deoxychlorination of the quinoline core. By leveraging phosphorus oxychloride (POCl₃) under catalytic Vilsmeier-Haack conditions, this method ensures high conversion rates, scalable throughput, and excellent product purity [2].
Mechanistic Rationale & Causality
To execute this protocol successfully, one must understand the underlying causality of the reaction conditions. The starting material, 4-hydroxy-6,7-difluoroquinoline, exists predominantly as its tautomer, 6,7-difluoroquinolin-4(1H)-one. The hydroxyl oxygen (or the carbonyl oxygen of the tautomer) is a poor leaving group and must be activated.
-
Activation (The Role of DMF): While POCl₃ alone can drive the reaction, the addition of catalytic N,N-dimethylformamide (DMF) accelerates the process. DMF reacts with POCl₃ to form a highly electrophilic chloromethyleneiminium ion (Vilsmeier-Haack reagent). This intermediate rapidly phosphorylates the quinolone oxygen, forming a phosphorodichloridate intermediate.
-
Substitution (The Role of Heat): The phosphorodichloridate is an exceptional leaving group. Heating the mixture to 105 °C provides the necessary activation energy for the subsequent Nucleophilic Aromatic Substitution (S_NAr). The chloride ion (Cl⁻) attacks the C4 position, displacing the phosphate group to yield the 4-chloro product.
-
Quenching (The Role of pH): POCl₃ hydrolysis generates stoichiometric amounts of HCl and phosphoric acid. If the reaction is not neutralized (pH 7–8), the basic quinoline nitrogen protonates, trapping the product in the aqueous phase as a water-soluble salt and destroying the isolated yield.
Mechanistic pathway of quinolin-4-ol deoxychlorination via POCl3.
Reagent Matrix
| Reagent / Material | MW ( g/mol ) | Equivalents | Function |
| 4-Hydroxy-6,7-difluoroquinoline | 181.14 | 1.0 | Substrate |
| Phosphorus oxychloride (POCl₃) | 153.33 | 5.0 - 10.0 | Halogenating Reagent / Solvent |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.05 | Electrophilic Catalyst |
| Dichloromethane (DCM) | 84.93 | - | Extraction Solvent |
| Sodium Hydroxide (5N aq.) | 40.00 | As needed | Quenching Base / Neutralizer |
Experimental Workflow & Protocol
Experimental workflow for the deoxychlorination of 4-hydroxy-6,7-difluoroquinoline.
Step-by-Step Methodology
Step 1: Reaction Assembly
-
Ensure all glassware is oven-dried. POCl₃ is highly moisture-sensitive.
-
Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 4-hydroxy-6,7-difluoroquinoline (1.0 equiv).
-
Slowly add POCl₃ (5.0 to 10.0 equiv) at room temperature. The reaction can be run neat in POCl₃, which acts as both reagent and solvent.
-
Add a catalytic amount of anhydrous DMF (0.05 equiv). Self-Validation: A slight fuming or color change may be observed as the Vilsmeier complex forms.
Step 2: Chlorination (S_NAr)
-
Heat the reaction mixture to an internal temperature of 105 °C using a pre-heated oil bath [2].
-
Maintain reflux for 4 hours.
-
Self-Validation: Monitor the reaction progression via TLC (Hexane:EtOAc 3:1). Aliquot a micro-sample, quench it in NaHCO₃(aq), and extract with DCM. The starting material will remain near the baseline (highly polar), while the 4-chloro product will migrate with an R_f of ~0.6. Proceed to the next step only when the baseline spot is completely consumed.
Step 3: Quenching (Critical Safety Step)
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the bulk of excess POCl₃. This minimizes the exotherm in the next step.
-
Slowly pour the concentrated residue into a vigorously stirred beaker of crushed ice. Causality: The ice absorbs the massive heat of hydrolysis generated by residual POCl₃ reacting with water.
-
Slowly add 5N Sodium Hydroxide (NaOH) dropwise while maintaining the internal temperature below 20 °C.
-
Self-Validation: Continuously probe the aqueous layer with pH paper. Stop base addition exactly when the pH reaches 7.0–8.0. If the pH remains acidic, the product will not extract into the organic phase.
Step 4: Workup and Isolation
-
Transfer the neutralized mixture to a separatory funnel and extract three times with Dichloromethane (DCM).
-
Wash the combined organic layers with brine to remove residual salts and water.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) or recrystallization to afford pure 4-chloro-6,7-difluoroquinoline.
Analytical Validation
To ensure the integrity of the synthesized 4-chloro-6,7-difluoroquinoline, validate the isolated material against the following expected analytical parameters [1]:
| Analytical Method | Expected Result / Signal |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.75 (d, 1H, C2-H), 7.97 (dd, 1H, C8-H), 7.88 (dd, 1H, C5-H), 7.50 (d, 1H, C3-H) |
| LC-MS (ESI+) | m/z [M+H]⁺ calculated for C₉H₄ClF₂N: 200.00, observed: ~200.0 |
| TLC (Hexane:EtOAc 3:1) | R_f ~0.6 (Strongly UV active at 254 nm) |
Safety Directives & Troubleshooting
-
POCl₃ Toxicity: Phosphorus oxychloride is highly corrosive and toxic. It must be handled exclusively inside a certified fume hood. Inhalation of vapors can cause severe pulmonary edema.
-
Exothermic Hydrolysis: Never add water directly to the reaction flask containing POCl₃. Always add the reaction mixture to a large excess of ice. Failure to do so will result in a violent, eruptive boiling of the acidic mixture.
-
Low Yield Troubleshooting: If the isolated yield is poor despite TLC indicating full conversion, the pH during the quench was likely too low. Re-extract the aqueous layer after adjusting the pH to 8.0 with additional NaOH.
References
- Title: US Patent 7,220,856 B2 - Substituted quinoline CCR5 receptor antagonists (Details the synthesis and NMR characterization of 4-chloro-6,7-difluoroquinoline via the Krogstad/De protocol).
- Title: WO2017103851A1 - Quinoline-3-carboxamides as H-PGDS inhibitors (Details scalable POCl₃ deoxychlorination parameters for 6,7-difluoroquinoline derivatives at 105 °C).
-
Title: Antimalarials: synthesis of 4-aminoquinolines that circumvent drug resistance in malaria parasites (De, D., Byers L. D., Krogstad, D. J., J. Heterocyclic Chem. 1997, 34, 315). Source: Wiley Online Library / Journal of Heterocyclic Chemistry URL: [Link]
Application Note: Regioselective Nitration of 6,7-Difluoroquinolin-4-ol
This Application Note and Protocol details the nitration strategies for 6,7-Difluoroquinolin-4-ol (also known as 6,7-difluoro-4-hydroxyquinoline). It addresses the specific regioselectivity challenges posed by the difluoro-substituted benzene ring and the activating nature of the 4-hydroxy group.
Abstract
The nitration of 6,7-difluoroquinolin-4-ol is a critical transformation in the synthesis of advanced fluoroquinolone antibiotics and antiproliferative agents. Unlike unsubstituted quinolines, the 6,7-difluoro motif strongly deactivates the carbocyclic ring, while the 4-hydroxy/oxo group activates the heterocyclic ring. This protocol delineates two distinct pathways: Path A , which selectively yields 3-nitro-6,7-difluoroquinolin-4-ol (the thermodynamic and kinetic favorite), and Path B , a high-energy mixed-acid approach. We clarify why direct nitration to the 8-position (common in commercial antibiotics) is synthetically unfavorable on this specific scaffold and discuss the requisite pre-cyclization strategies for accessing 8-nitro derivatives.
Introduction & Mechanistic Rationale
The Substrate: Tautomerism and Reactivity
6,7-Difluoroquinolin-4-ol exists in equilibrium with its keto-tautomer, 6,7-difluoro-4(1H)-quinolone . In solution, particularly under acidic conditions, the quinolone form dominates.
-
The 4-Oxo Effect: The carbonyl at C-4 and the N-H group create a "push-pull" system that significantly increases electron density at the C-3 position (beta to the carbonyl).
-
The Difluoro Effect: Fluorine atoms at C-6 and C-7 exert a strong inductive withdrawing effect (-I) and a resonance donating effect (+M). However, in electrophilic aromatic substitution (EAS), the deactivation of the benzene ring by two fluorine atoms generally suppresses reaction at C-5 and C-8 relative to the activated C-3 position.
Regioselectivity Analysis
-
C-3 Position (Target): Highly activated by the 4-oxo group. This is the primary site of nitration under standard conditions.
-
C-8 Position: Often desired for "8-nitrofluoroquinolone" antibiotics (e.g., precursors to gatifloxacin). However, direct nitration of the 4-ol core at C-8 is difficult because the C-3 position is kinetically superior. Successful 8-nitration typically requires blocking C-3 (e.g., with a carboxylic ester) or nitrating a benzoic acid precursor before cyclization.
Strategic Considerations
-
Temperature Control: The reaction at C-3 is exothermic.[1] Uncontrolled heating can lead to oxidative ring opening or dinitration (though difficult due to deactivation).
-
Solvent Choice:
-
Safety: Nitration of fluoro-compounds can theoretically release HF if ipso-substitution occurs (rare here, but possible under forcing conditions). Glassware etching should be monitored.
Experimental Protocols
Protocol A: Standard Regioselective Synthesis of 3-Nitro-6,7-difluoroquinolin-4-ol
Objective: High-yield preparation of the 3-nitro derivative using mild conditions. Mechanism: Electrophilic attack on the enol/keto tautomer by acetyl nitrate generated in situ.
Materials
-
Substrate: 6,7-Difluoroquinolin-4-ol (1.0 eq)
-
Reagent: Fuming Nitric Acid (HNO₃, >90%, 1.5 eq)
-
Solvent: Glacial Acetic Acid (AcOH) or Propionic Acid (for higher T)
-
Quenching: Ice-water mixture
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 6,7-difluoroquinolin-4-ol (10 mmol) in Glacial Acetic Acid (20 mL) .
-
Note: The starting material may not fully dissolve at room temperature.
-
-
Reagent Addition: Heat the mixture to 60°C to ensure partial dissolution. Remove the heat source.
-
Nitration: Add Fuming HNO₃ (15 mmol, ~0.7 mL) dropwise over 15 minutes.
-
Observation: An exotherm will occur.[1] The solution typically turns yellow/orange. Evolution of brown NO₂ fumes indicates initiation.
-
-
Reaction: Reflux the mixture (approx. 110-115°C) for 1.5 to 2 hours .
-
Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material (lower Rf) should disappear, replaced by a distinct yellow spot (higher Rf).
-
-
Quenching: Cool the reaction mixture to room temperature. Pour the contents slowly into 100 mL of crushed ice/water with vigorous stirring.
-
Isolation: The 3-nitro product will precipitate as a pale yellow solid. Filter the solid using a Buchner funnel.
-
Purification: Wash the filter cake with cold water (3 x 20 mL) to remove acid traces. Recrystallize from ethanol or DMF/water if necessary.
-
Drying: Dry in a vacuum oven at 50°C overnight.
Expected Yield: 75-85% Characterization:
-
¹H NMR (DMSO-d₆): Loss of the C-3 proton (typically a singlet/doublet around 6.0-6.5 ppm in the starting material). Downfield shift of aromatic protons due to the nitro group.
Protocol B: Mixed-Acid Nitration (For Comparative Studies)
Objective: Nitration under strongly acidic conditions. This method is often used if the substrate solubility in acetic acid is poor, but it carries a higher risk of over-nitration or decomposition.
Step-by-Step Methodology
-
Preparation: Place Conc. H₂SO₄ (15 mL) in a flask and cool to 0°C in an ice bath.
-
Substrate Addition: Add 6,7-difluoroquinolin-4-ol (10 mmol) portion-wise, keeping the temperature below 10°C. Stir until dissolved (or finely suspended).
-
Nitrating Agent: In a separate vial, mix Conc. HNO₃ (1.2 eq) with Conc. H₂SO₄ (2 mL) . Cool this mixture.
-
Addition: Add the nitrating mixture dropwise to the substrate solution at 0-5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.
-
Workup: Pour onto ice (100 g). Neutralize carefully with solid Na₂CO₃ or NH₄OH to pH 4-5 to precipitate the product.
-
Isolation: Filter and wash as in Protocol A.
Analytical Validation & Data
| Parameter | Protocol A (AcOH/HNO₃) | Protocol B (H₂SO₄/HNO₃) |
| Primary Product | 3-Nitro-6,7-difluoroquinolin-4-ol | 3-Nitro-6,7-difluoroquinolin-4-ol |
| Regioselectivity | High (>95% C-3) | Moderate to High (Risk of C-5/C-8 traces) |
| Reaction Temp | Reflux (~115°C) | 0°C to RT |
| Workup Difficulty | Low (Precipitation) | Medium (Neutralization required) |
| Yield | 80-85% | 65-75% |
Critical Pathway Visualization
The following diagram illustrates the decision logic and chemical pathways for nitrating this scaffold.
Caption: Reaction logic flow. Direct nitration favors the 3-position. Accessing the 8-nitro isomer requires a pre-cyclization synthetic strategy.
Troubleshooting & Optimization
-
Problem: Low Yield / Sticky Solid.
-
Cause: Incomplete precipitation or occlusion of acid.
-
Solution: Ensure the quenching water volume is at least 5x the reaction volume. Adjust pH to 4-5 (isoelectric point region) to maximize precipitation.
-
-
Problem: Formation of 3,X-Dinitro Species.
-
Cause: Excess HNO₃ or excessively high temperatures in Protocol B.
-
Solution: Stick to 1.1-1.5 equivalents of HNO₃.[1] Use Protocol A (weaker nitrating species).
-
-
Requirement for 8-Nitro Derivative:
-
If your goal is the 8-nitro derivative (common for 4th-gen fluoroquinolones), STOP . Direct nitration of the 4-ol is inefficient for this. Instead, perform nitration on the 2,4,5-trifluorobenzoic acid precursor prior to the Gould-Jacobs cyclization, or use the 3-ester derivative where C-3 is blocked [1, 2].
-
References
-
Al-Akhras, A. A., et al. (2025). Synthesis and antibacterial activity of 8-nitro-7-(aryl/alkyl) and tetracyclic fluoroquinolones. Elsevier. 3[4][5]
-
Svechnikova, E. N., et al. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI Molbank. 6
-
BenchChem. (2025).[1][7][8] Optimizing Regioselectivity in the Nitration of Quinoline Derivatives. 8
-
Organic Syntheses. m-Nitrophenol (General Phenol Nitration Context). 2
Sources
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Application Note: Selective Reduction Strategies for 6,7-Difluoroquinolin-4-ol Scaffolds
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The 6,7-difluoroquinolin-4-ol scaffold is a critical intermediate in the synthesis of third- and fourth-generation fluoroquinolone antibiotics (e.g., Levofloxacin, Moxifloxacin). "Reduction" of this scaffold presents a unique chemoselective challenge due to three competing reactive sites:
-
The Nitro Group (if present): Often introduced at C3 or C8, requiring reduction to an amine without touching the ring or halogens.[1]
-
The Heterocyclic Ring: Reduction to 1,2,3,4-tetrahydroquinoline.
-
The Carbon-Fluorine Bonds: Highly susceptible to hydrogenolytic cleavage (hydrodefluorination), particularly at the C7 position, which is electronically activated.[1]
Critical Insight: The primary failure mode in reducing these derivatives is inadvertent defluorination .[1] Standard catalytic hydrogenation (e.g.,
This guide details two robust protocols designed to navigate this selectivity landscape: Iron-Mediated Nitro Reduction (preserving the ring and fluorines) and Platinum-Catalyzed Ring Saturation (minimizing defluorination).[1]
Structural Tautomerism
Researchers must recognize that 6,7-difluoroquinolin-4-ol exists in equilibrium with its keto-tautomer, 6,7-difluoro-4(1H)-quinolone.[1] While the "ol" form is often drawn, the "one" (keto) form dominates in solution and dictates reactivity.[1]
Figure 1: Tautomeric landscape affecting reduction strategy.
Decision Matrix: Selecting the Reduction Method
Choose your protocol based on the specific structural transformation required.[1]
Figure 2: Strategic selection of reduction methods based on chemoselectivity requirements.[1]
Protocol A: Chemoselective Nitro Reduction
Target: Conversion of 3-nitro-6,7-difluoroquinolin-4-ol to 3-amino-6,7-difluoroquinolin-4-ol.[1] Challenge: Preventing hydrodefluorination (loss of F) and ring saturation. Solution: Dissolving Metal Reduction (Fe/AcOH).
Mechanistic Rationale
Catalytic hydrogenation (
Materials
-
Substrate: 3-nitro-6,7-difluoroquinolin-4-ol (1.0 equiv)
-
Reductant: Iron powder (325 mesh, reduced grade) (5.0 equiv)
-
Solvent: Glacial Acetic Acid (AcOH) / Ethanol (1:1 v/v)[1]
-
Additives: Catalytic HCl (optional, for activation)
Step-by-Step Procedure
-
Activation: In a round-bottom flask, suspend Iron powder (5.0 eq) in a minimal amount of water (0.5 mL per gram Fe) and add 2 drops of conc. HCl. Stir for 5 mins to etch the surface.
-
Solvation: Add the solvent mixture (AcOH/EtOH, 0.5 M concentration relative to substrate).[1]
-
Addition: Add the nitro-quinoline substrate (1.0 eq) in one portion.
-
Reaction: Heat the mixture to 70–80°C with vigorous mechanical stirring.
-
Note: Magnetic stirring often fails due to the heavy iron sludge; mechanical stirring is preferred for scale >5g.[1]
-
-
Monitoring: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The yellow nitro spot should disappear, replaced by a fluorescent blue/polar amine spot. Reaction time is typically 1–3 hours.[1]
-
Workup (Critical for Purity):
Validation Criteria:
-
MS (ESI+): Observe [M+H] peak corresponding to
.[1] -
19F NMR: Must show TWO distinct fluorine signals. If signals disappear or integrate to 1F, defluorination occurred.[1]
Protocol B: Heterocyclic Ring Saturation
Target: Reduction of 6,7-difluoroquinolin-4-ol to 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-ol.
Challenge: The pyridine ring is electron-deficient and hard to reduce without forcing conditions that strip the fluorines.
Solution: Platinum Oxide (
Mechanistic Rationale
Platinum (Pt) is less active toward Carbon-Halogen hydrogenolysis than Palladium (Pd).[1] Conducting the reaction in acetic acid protonates the nitrogen, disrupting the aromaticity of the pyridine ring and making it more susceptible to hydrogenation, allowing for milder pressures that preserve the C-F bonds [2].
Materials
-
Substrate: 6,7-difluoroquinolin-4-ol (1.0 equiv)
-
Catalyst:
(Adams' Catalyst) (5–10 mol%)[1]-
Warning: Do not use Pd/C unless defluorination is desired.[1]
-
-
Solvent: Glacial Acetic Acid (0.2 M)
-
Hydrogen Source:
gas (Balloon or Parr Shaker)
Step-by-Step Procedure
-
Safety Check: Purge the reaction vessel with Nitrogen (
) to remove oxygen.[1] can ignite methanol vapors; use caution.[1] -
Loading: Add substrate and Acetic Acid to the vessel.
-
Catalyst Addition: Carefully add
under a blanket of .[1] -
Hydrogenation:
-
Temperature: Maintain at Room Temperature (20–25°C) . Heating significantly increases the risk of defluorination.[1]
-
Stop Condition: Monitor
uptake. The theoretical uptake is 2 moles of per mole of substrate.[1] Stop immediately upon cessation of uptake to prevent over-reduction (reduction of the ketone) or hydrogenolysis.[1] -
Workup:
Data Summary & Troubleshooting
| Parameter | Protocol A (Nitro Red.) | Protocol B (Ring Sat.) |
| Primary Reagent | Fe / AcOH | |
| Temp | 70–80°C | 25°C |
| Key Risk | Incomplete reduction | Defluorination (Loss of F) |
| Selectivity | Nitro > Ring | Ring > C-F |
| Typical Yield | 85–95% | 60–75% |
Troubleshooting "Loss of Fluorine"
If 19F NMR shows loss of signal (hydrodefluorination):
-
Switch Catalyst: If using Pd, switch to Pt or Rh.[1]
-
Lower Pressure: Reduce
pressure. -
Add Inhibitor: Addition of small amounts of soluble bromide salts (e.g., KBr) can poison the catalyst sites responsible for hydrogenolysis without stopping ring reduction.[1]
References
-
Reduction of Nitro Compounds. Common Organic Chemistry. (Accessed 2023).[6][1][7] Iron/Acetic acid is the standard chemoselective method for nitroarenes in the presence of halides.[1]
-
Hydrogenation of Quinolines.Organic Chemistry Portal.
vs ). -
Synthesis of Fluoroquinolone Precursors. MDPI Molbank. "Synthesis of methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate." Provides structural context for 6,7-difluoro derivatives.
Sources
- 1. Wilkinson's catalyst - Wikipedia [en.wikipedia.org]
- 2. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. jsynthchem.com [jsynthchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
C-H activation techniques involving 6,7-Difluoroquinolin-4-ol
Application Note: Advanced Protocols for Site-Selective C-H Functionalization of 6,7-Difluoroquinolin-4-ol
Executive Summary & Strategic Analysis
6,7-Difluoroquinolin-4-ol (also referred to as 6,7-difluoro-4-quinolone due to tautomerism) is a privileged pharmacophore, serving as the core scaffold for third- and fourth-generation fluoroquinolone antibiotics and emerging kinase inhibitors (e.g., Lenvatinib analogs).
Traditional synthesis relies on pre-functionalized anilines via the Gould-Jacobs reaction. However, late-stage diversification of the core requires bypassing these linear sequences. This guide details direct C-H functionalization techniques.
The Challenge: The 6,7-difluoro substitution pattern creates a unique electronic environment:
-
Electronic Deactivation (Benzenoid Ring): The two fluorine atoms at C6 and C7 strongly withdraw electron density, deactivating the C5 and C8 positions toward classical electrophilic aromatic substitution (SEAr).
-
Electronic Activation (Pyridyl Ring): The electron deficiency propagates to the pyridine ring, making C2 highly susceptible to nucleophilic or radical attack (Minisci-type reactivity).
-
Tautomeric Interference: The equilibrium between the 4-hydroxy (enol) and 4-quinolone (keto) forms can poison metal catalysts. Protocols must account for N-protection or specific ligand spheres.
Scope of Protocols:
-
Protocol A: C8-H Functionalization (Rh-Catalyzed, N-Oxide Directed).
-
Protocol B: C3-H Arylation (Pd-Catalyzed, Oxidative Coupling).
-
Protocol C: C2-H Alkylation (Radical/Minisci).
Reactivity Map & Logic
The following diagram illustrates the site-selective reactivity logic dictated by the electronic effects of the 6,7-difluoro motif.
Figure 1: Site-selectivity map for 6,7-difluoroquinolin-4-ol. Colors indicate distinct mechanistic pathways.
Protocol A: C8-H Functionalization via Rh(III) Catalysis[1][2]
Rationale: The C8 position is notoriously difficult to access due to the "peri" effect (steric clash with N1). Standard electrophilic substitution fails here due to the deactivating fluorines at C6/C7. The solution is to use the N-oxide as a traceless directing group which coordinates high-valent Rh(III) to form a stable 5-membered rhodacycle at C8.
Mechanism: C-H Activation via Concerted Metalation-Deprotonation (CMD).
Experimental Workflow
Step 1: Synthesis of the N-Oxide Pre-requisite: Convert 6,7-difluoroquinolin-4-ol to its N-oxide.
-
Suspend 6,7-difluoroquinolin-4-ol (1.0 equiv) in DCM.
-
Add m-CPBA (1.2 equiv) at 0 °C.
-
Stir at RT for 12 h. The product precipitates or is isolated via column chromatography (MeOH/DCM).
Step 2: Rh(III)-Catalyzed C8-Alkylation (with Acrylates)
| Component | Role | Equivalents/Conditions |
| Substrate | 6,7-Difluoroquinoline-N-oxide | 1.0 equiv (0.2 mmol) |
| Coupling Partner | Ethyl Acrylate (or similar olefin) | 2.0 equiv |
| Catalyst | [Cp*RhCl2]2 | 2.5 mol% |
| Additive | AgSbF6 | 10 mol% (Halide scavenger) |
| Oxidant/Co-cat | Cu(OAc)2 | 0.5 equiv (Promotes turnover) |
| Solvent | DCE (1,2-Dichloroethane) | 0.1 M |
| Temp/Time | 100 °C | 12–16 hours |
Detailed Procedure:
-
Setup: In a screw-cap vial, weigh [Cp*RhCl2]2 (3.1 mg) and AgSbF6 (3.4 mg). Add DCE (1.0 mL) and stir for 5 mins to generate the cationic Rh(III) species active in situ.
-
Addition: Add the 6,7-difluoroquinoline-N-oxide (0.2 mmol), Cu(OAc)2 (18 mg), and Ethyl Acrylate (43 µL).
-
Reaction: Seal and heat to 100 °C in an oil bath.
-
Note: The 6,7-difluoro motif makes the ring electron-poor; if conversion is low, add 20 mol% pivalic acid (PivOH) to assist the CMD step.
-
-
Workup: Cool to RT. Filter through a Celite pad washing with DCM. Concentrate.
-
Deoxygenation (Optional): To return to the quinoline, treat the crude product with Zn dust (3.0 equiv) in AcOH/H2O at 60 °C for 2 hours.
Validation:
-
1H NMR: Look for the disappearance of the C8-H doublet (typically ~8.0 ppm, though shifted by F) and appearance of alkyl signals.
-
Key Indicator: The C8-H is usually a doublet of doublets due to coupling with F7. Loss of this signal confirms substitution.
Protocol B: C3-H Arylation via Pd(II) Oxidative Coupling
Rationale: The C3 position of 4-quinolones is nucleophilic (enaminone character). While iodination/Suzuki is standard, direct oxidative coupling is more step-economic. We utilize a Pd(II) cycle that avoids the need for pre-halogenation.
Critical Constraint: The free N-H and 4-OH can bind Pd. Use of a bulky phosphine ligand or protection (e.g., N-Methyl) is often required. This protocol assumes the N-methyl-6,7-difluoroquinolin-4-one derivative for maximum yield, though the free NH can work with higher catalyst loading.
Experimental Workflow
| Component | Role | Equivalents/Conditions |
| Substrate | N-Methyl-6,7-difluoroquinolin-4-one | 1.0 equiv |
| Partner | Arene (e.g., Benzene/Toluene) | Solvent quantity or 5.0 equiv |
| Catalyst | Pd(OAc)2 | 10 mol% |
| Ligand | 1,10-Phenanthroline or PPh3 | 10–20 mol% |
| Oxidant | Ag2CO3 | 2.0 equiv |
| Additive | Pivalic Acid (PivOH) | 0.5 equiv |
| Temp | 110 °C | 24 hours |
Detailed Procedure:
-
Mixing: Combine substrate (0.2 mmol), Pd(OAc)2 (4.5 mg), Ligand, and Ag2CO3 (110 mg) in a pressure tube.
-
Solvent: Add the arene partner (if liquid) as the co-solvent with DMSO (9:1 ratio) to ensure solubility of the fluoroquinolone.
-
Heating: Heat to 110 °C. The Ag2CO3 acts to reoxidize Pd(0) to Pd(II).
-
Purification: Dilute with EtOAc, wash with brine (to remove Ag salts), and purify via flash chromatography.
Mechanistic Insight: The electron-withdrawing fluorines at 6,7 actually stabilize the oxidative addition intermediate if the mechanism involves electrophilic palladation at C3, preventing over-oxidation.
Protocol C: C2-H Radical Alkylation (Minisci Reaction)
Rationale: The 6,7-difluoro substitution renders the pyridine ring highly electron-deficient. This lowers the LUMO energy, making the C2 position an ideal trap for nucleophilic alkyl radicals. This is the most "fluorine-assisted" protocol of the three.
Mechanism: Homolytic generation of alkyl radical
Experimental Workflow
| Component | Role | Equivalents/Conditions |
| Substrate | 6,7-Difluoroquinolin-4-ol | 1.0 equiv |
| Radical Source | Carboxylic Acid (R-COOH) | 3.0 equiv |
| Catalyst | AgNO3 | 20 mol% |
| Oxidant | (NH4)2S2O8 (Persulfate) | 3.0 equiv |
| Solvent | H2O / MeCN (1:1) | 0.1 M |
| Temp | 60–80 °C | 4–6 hours |
Detailed Procedure:
-
Preparation: Dissolve 6,7-difluoroquinolin-4-ol (0.3 mmol) in MeCN/Water (3 mL).
-
Activation: Add the alkyl carboxylic acid (e.g., Propionic acid for ethylation) and AgNO3 (10 mg).
-
Initiation: Add Ammonium Persulfate (205 mg).
-
Caution: Exothermic evolution of CO2 occurs as the acid decarboxylates to form the radical.
-
-
Reaction: Heat to 80 °C. The solution often turns dark (Ag oxides).
-
Workup: Basify with sat. NaHCO3 (important to neutralize the byproduct acid) and extract with DCM.
Why this works for 6,7-Difluoro: Unsubstituted quinolines often require protonation (using TFA) to activate the ring for Minisci reactions. The 6,7-difluoro analogs are sufficiently electron-deficient that TFA is often unnecessary, or only catalytic amounts are needed, preventing solubility issues.
Visualizing the C8-H Activation Pathway
The following diagram details the Rh(III) catalytic cycle for Protocol A, highlighting the critical role of the N-oxide directing group.
Figure 2: Catalytic cycle for Rh(III)-catalyzed C8-H functionalization assisted by N-oxide direction.
References
-
Rh(III)
-
Kim, J., et al. "Rhodium(III)-Catalyzed C-8 Selective Direct Alkylation and Alkynylation of Quinoline N-Oxides." Journal of the American Chemical Society, 2014.[1]
-
-
Pd-Catalyzed C-H Arylation (General Quinoline)
-
Minisci Reaction on Fluoro-Heterocycles
- Duncton, M. A. "Minisci reactions: Versatile CH-functionalization for medicinal chemists." MedChemComm, 2011.
-
Gould-Jacobs Reaction (Core Synthesis)
-
Electronic Effects in C-H Activation
- Ackermann, L.
Sources
Application Note: Microwave-Assisted Synthesis of 6,7-Difluoroquinolin-4-ol
Executive Summary
This application note details a high-efficiency protocol for the synthesis of 6,7-difluoroquinolin-4-ol (also known as 6,7-difluoro-4-hydroxyquinoline), a critical pharmacophore in the synthesis of third-generation fluoroquinolone antibiotics such as Levofloxacin.
Traditional thermal synthesis (Gould-Jacobs reaction) is characterized by harsh conditions, specifically the requirement for high-temperature cyclization (
Key Advantages of Microwave Protocol
| Parameter | Conventional Thermal | Microwave-Assisted |
| Reaction Time (Step 1) | 2–4 Hours (Reflux) | 5–10 Minutes |
| Reaction Time (Step 2) | 1–2 Hours (High Temp) | 10–20 Minutes |
| Solvent Requirement | Large volume (Dowtherm A) | Minimal / Solvent-Free options |
| Yield (Typical) | 45–60% | 75–85% |
| Energy Efficiency | Low (Convective loss) | High (Direct dielectric heating) |
Scientific Principles & Mechanism
The synthesis follows the Gould-Jacobs reaction pathway.[1][2][3][4][5] The microwave advantage lies in the rapid delivery of energy to the polar transition states, particularly during the rate-limiting electrocyclic ring closure.
Reaction Pathway[1][2][3][4][6][7]
-
Condensation: Nucleophilic attack of 3,4-difluoroaniline on diethyl ethoxymethylenemalonate (EMME) eliminates ethanol to form the enamine intermediate.
-
Cyclization: A thermal 6
-electrocyclization followed by elimination of ethanol yields the quinolone core (Ethyl ester). -
Hydrolysis/Decarboxylation: Saponification of the ester and subsequent decarboxylation yields the final 6,7-difluoroquinolin-4-ol.
Figure 1: The microwave-accelerated Gould-Jacobs pathway for 6,7-difluoroquinolin-4-ol synthesis.
Experimental Protocol
Materials & Reagents[1][2][3][4][5][7][8][9][10]
-
Reactants: 3,4-Difluoroaniline (1.0 eq), Diethyl ethoxymethylenemalonate (EMME) (1.1 eq).
-
Solvents: Ethanol (Step 1), Dowtherm A (Diphenyl ether/biphenyl mixture) (Step 2), 10% NaOH (Step 3).
-
Equipment: Single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover) capable of sustaining
and 20 bar pressure.
Workflow Diagram
Figure 2: Step-by-step experimental workflow emphasizing the critical ethanol removal stage.
Detailed Procedure
Step 1: Enamine Formation (Condensation)
-
Preparation: In a 10 mL microwave process vial, add 3,4-difluoroaniline (10 mmol) and EMME (11 mmol).
-
Irradiation: Seal the vial. Heat in the microwave reactor at 150°C for 5–7 minutes (High Absorption Level).
-
Workup (CRITICAL): The reaction produces ethanol as a byproduct. You must vent and evaporate the ethanol before proceeding to Step 2. Failure to remove ethanol will cause the vessel to exceed its pressure limit (typically 20-30 bar) when heated to 250°C.
-
Technique: Uncap the vial and apply a vacuum or nitrogen stream to remove volatiles.
-
Step 2: Cyclization (Ring Closure)
-
Medium: Add 2–3 mL of Dowtherm A (diphenyl ether) to the intermediate from Step 1.
-
Note: Solvent-free methods exist but often result in local charring at this scale; Dowtherm A acts as a heat sink and prevents hot-spots.
-
-
Irradiation: Reseal with a new septum. Heat at 250°C for 10–15 minutes .
-
Pressure Check: Pressure should remain low (< 5 bar) if ethanol was removed correctly.
-
-
Isolation: Cool the mixture to room temperature. The product (Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate) often precipitates.[2] Add 10 mL of hexane or diethyl ether to complete precipitation and wash away the Dowtherm A. Filter and dry.
Step 3: Hydrolysis & Decarboxylation (To obtain 6,7-Difluoroquinolin-4-ol)
-
Hydrolysis: Suspend the ester (from Step 2) in 10% aqueous NaOH (5 mL).
-
Irradiation: Heat at 100°C for 10 minutes . The solid should dissolve.
-
Decarboxylation: Acidify with HCl to pH 1-2. The carboxylic acid may precipitate.[2] To decarboxylate, heat the acidic solution (or the isolated acid) at 200°C for 5 minutes in the microwave, or reflux in high-boiling solvent if preferred.
-
Final Isolation: Neutralize to pH 7 to precipitate the final 6,7-difluoroquinolin-4-ol.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Vessel Failure / Overpressure | Residual Ethanol from Step 1 | Ensure thorough vacuum drying between Step 1 and Step 2. |
| Charring / Black Tar | Localized overheating (Hot spots) | Use Dowtherm A solvent; Ensure vigorous stirring; Use "High" absorption setting cautiously. |
| Low Yield (Step 2) | Incomplete Cyclization | Increase Temp to 280°C; Extend time by 5 min. |
| Incomplete Hydrolysis | Poor solubility | Use 2M NaOH; Increase Temp to 120°C. |
References
-
BenchChem. (2025).[1] Optimizing reaction conditions for the Gould-Jacobs synthesis. Retrieved from
-
Biotage. (2012).[6] Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation.[4][7] Application Note AN056.[2] Retrieved from
-
MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.[4] Retrieved from
-
ResearchGate. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives.[3] Asian Journal of Chemistry.[3] Retrieved from
-
Sigma-Aldrich. (n.d.). 5,7-Difluoro-4-hydroxyquinoline Product Specification. (Reference for isomer comparison). Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ablelab.eu [ablelab.eu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. A novel microwave synthesis of quinoline-3-carboxylic acid derivatives for treatment against human African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support: Optimizing Yields for 6,7-Difluoroquinolin-4-ol Synthesis
Case ID: #GQ-67DF-OPT Status: Active Agent: Senior Application Scientist, Chemical Process Development
Executive Summary
The synthesis of 6,7-Difluoroquinolin-4-ol (often a tautomer of 6,7-difluoro-4-quinolone) is a critical workflow in the production of fluoroquinolone antibiotics like Levofloxacin. The industry-standard route is the Gould-Jacobs reaction .
However, this pathway is notorious for a specific failure mode: "Tarring out" during the high-temperature cyclization step. This guide addresses the three primary yield-limiting factors:
-
Incomplete Condensation (Enamine formation).
-
Polymerization during Thermal Cyclization (The "Black Tar" issue).
-
Decarboxylation Efficiency (Converting the ester intermediate to the final 4-ol core).
Module 1: The Condensation Step (Enamine Formation)[1]
The Reaction: 3,4-Difluoroaniline + Diethyl ethoxymethylenemalonate (EMME)
Common Issue: Low Conversion & Sticky Solids
Users often report that the intermediate enamine is an oil or a low-melting solid that is difficult to crystallize, containing unreacted aniline.
Troubleshooting Protocol:
| Parameter | Standard Protocol | Optimized Protocol (High Yield) | The "Why" (Causality) |
| Stoichiometry | 1:1 Molar Ratio | 1.05 - 1.10 eq of EMME | EMME is cheaper than the fluoroaniline. Slight excess drives the equilibrium to completion. |
| Temperature | 100-110°C | 120-130°C (Internal) | Higher temp ensures ethanol (byproduct) is driven off, preventing the reverse reaction. |
| Solvent | Ethanol (Reflux) | Neat (No Solvent) | Running neat allows higher temperatures. Ethanol acts as a reaction inhibitor here; it must be removed. |
| Vacuum | None | Intermittent Vacuum | Applying weak vacuum towards the end of the reaction pulls off the last traces of ethanol, solidifying the equilibrium. |
Q: My enamine intermediate is a dark oil. Should I proceed? A: No. Impure enamine leads to massive tar formation in the next step.
-
Fix: Recrystallize the intermediate from n-hexane or cyclohexane . The enamine should be a white to off-white solid (M.P. approx 80-95°C depending on purity). If it is an oil, you have trapped ethanol or unreacted EMME.
Module 2: The Thermal Cyclization (The Bottleneck)
The Reaction: Enamine
This is the most critical step. The mechanism is a 6
Critical Failure: "The Reaction Turned into Black Asphalt"
This is caused by oxidative polymerization or intermolecular reaction due to high concentration.
Optimized Protocol (Dowtherm A Method):
-
The Solvent: Use Dowtherm A (Diphenyl ether/Biphenyl eutectic). It boils at ~258°C, which acts as an internal temperature clamp.
-
The Concentration Rule: Never exceed 10% w/v concentration.
-
Standard: 1g Enamine in 10mL Dowtherm A.
-
Reasoning: High dilution favors intramolecular cyclization (ring closing) over intermolecular polymerization (tar).
-
-
The Addition Mode (The Dropwise Technique):
-
Do NOT mix cold enamine and solvent and heat them up together. This maximizes time in the "decomposition zone" (180-220°C).
-
DO heat the Dowtherm A to a rolling boil (255-260°C) first .
-
DO add the enamine (dissolved in a minimum amount of hot solvent or added as a solid) rapidly but carefully to the boiling solvent.
-
-
Inert Atmosphere: You must sparge the solvent with Nitrogen (
) for 30 mins prior to heating. Oxygen at 250°C creates immediate radical polymerization.
Alternative: The Acid-Catalyzed Route (Eaton's Reagent)
If you lack high-temp equipment, use Eaton's Reagent (
-
Temp: 80-100°C.[2]
-
Pros: No high heat; less tar.
-
Cons: Viscous workup; requires quenching into ice water carefully.
Module 3: Hydrolysis & Decarboxylation
The Reaction: Ethyl ester
The "4-ol" target usually implies the removal of the C3-ester group.
Protocol:
-
Saponification: Reflux the ester in 10% NaOH (aq) for 2-3 hours. Acidify with HCl to precipitate the 6,7-difluoro-4-hydroxyquinoline-3-carboxylic acid .
-
Decarboxylation:
-
The acid is stable up to ~200°C. To remove the
, you must heat it. -
Method: Suspend the dried acid in Diphenyl ether (or reuse Dowtherm A). Heat to 240-250°C until gas evolution (
) ceases completely. -
Tip: Monitor by LCMS.[3] The acid peak (M+1: ~226) will disappear, replaced by the product peak (M+1: ~182).
-
Visualizing the Workflow & Troubleshooting
The following diagram outlines the synthesis logic and decision points for yield recovery.
Caption: Optimized workflow for 6,7-Difluoroquinolin-4-ol synthesis, highlighting the critical purity check at the enamine stage and the bifurcation for cyclization methods.
Frequently Asked Questions (FAQ)
Q1: Why is my final product gray/brown instead of white? A: This is trace carbonization from the decarboxylation step.
-
Fix: Dissolve the crude product in dilute NaOH (it forms the soluble sodium salt), treat with activated charcoal for 30 mins, filter through Celite, and re-precipitate with acetic acid.
Q2: Can I do the cyclization in mineral oil? A: It is possible but not recommended . Mineral oil is difficult to wash off the final product. Dowtherm A (diphenyl ether) is miscible with hexane/toluene, making the workup (filtration) much cleaner.
Q3: My yield in the cyclization step is only 30%. What is wrong? A: You likely added the enamine too slowly, or the temperature dropped below 245°C during addition.
-
The Physics: The cyclization has a high activation energy. If the temp drops to 220-230°C, the competing polymerization reaction takes over. Maintain a rolling boil during addition.
Q4: Is the "4-ol" the same as the "4-one"? A: Yes, in this context. 4-hydroxyquinolines exist in tautomeric equilibrium with 4-quinolones. In the solid state, they often exist as the quinolone (keto form), but they are chemically treated as the same entity for synthesis purposes.
References
-
Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. Link
-
Grohe, K.; Heberle, H. (1987). "Verfahren zur Herstellung von Chinoloncarbonsäuren (Process for the preparation of quinolone carboxylic acids)." German Patent DE3601567A1. Link
-
Zhu, S., et al. (2025).[2][4] "Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent." MDPI Molbank. Link
-
Organic Syntheses. (1960).[5] "3-Hydroxyquinoline (Decarboxylation Protocol)." Organic Syntheses, Coll.[5] Vol. 4, p.536. Link
Sources
Technical Support Center: Purification of 6,7-Difluoroquinolin-4-ol
The following Technical Support Guide is designed for researchers and process chemists working with 6,7-Difluoroquinolin-4-ol (also known as 6,7-difluoro-4-hydroxyquinoline). This guide prioritizes high-purity isolation techniques essential for downstream pharmaceutical applications (e.g., fluoroquinolone antibiotic synthesis).
Product Identity: 6,7-Difluoroquinolin-4-ol
Chemical Formula: C
Part 1: Core Purification Protocols
The purification of 4-hydroxyquinolines relies heavily on their amphoteric nature . They exist in a tautomeric equilibrium between the enol (4-hydroxy) and keto (4-quinolone) forms. The keto form predominates in the solid state, contributing to high melting points and poor solubility in common organic solvents.
Protocol A: The "Workhorse" Acid-Base Reprecipitation
Best for: Removing non-acidic impurities (tars, unreacted anilines) and inorganic salts.
Mechanism:
-
Solubilization: The phenol-like hydroxyl group is deprotonated by strong base (
), forming a water-soluble sodium salt. -
Filtration: Insoluble impurities (polymeric tars, starting materials) are removed.
-
Precipitation: Re-acidification to the isoelectric point (pH 6–7) precipitates the pure neutral compound.
Step-by-Step Workflow:
-
Dissolution: Suspend crude solid in 10% aqueous NaOH (5–10 mL per gram of solid). Heat to 50–60°C to ensure complete formation of the sodium salt.
-
Clarification: Add activated charcoal (5 wt%) if the solution is dark brown/black. Stir for 30 mins at 50°C. Filter hot through a Celite pad to remove charcoal and insoluble tars.
-
Precipitation: Cool the filtrate to room temperature. Slowly add Acetic Acid (glacial) or 2M HCl dropwise with vigorous stirring.
-
Critical Endpoint: Monitor pH. The product precipitates massively at pH 6.5–7.0 .
-
Note: Going too acidic (pH < 2) may redissolve the compound as the protonated quinolinium salt.
-
-
Isolation: Filter the off-white precipitate. Wash the cake with copious water (to remove NaOAc/NaCl) followed by cold acetone (to remove residual water/organics).
-
Drying: Dry at 60–80°C under vacuum.
Protocol B: Recrystallization (Polishing)
Best for: Removing regioisomers and trace colored impurities.
| Solvent System | Solubility Profile | Application |
| DMF (Dimethylformamide) | High (Hot) / Low (Cold) | Primary Choice. Excellent recovery; removes inorganic salts. |
| Acetic Acid (Glacial) | High (Hot) / Moderate (Cold) | Good for removing basic impurities. |
| Ethanol / Water (80:20) | Moderate (Hot) / Low (Cold) | Use only for already semi-pure material (polishing). |
DMF Recrystallization Procedure:
-
Dissolve the dried solid in minimal boiling DMF (
). -
Allow to cool slowly to room temperature, then chill to
. -
Filter the crystals and wash with cold ethanol (to remove high-boiling DMF).
Part 2: Troubleshooting & FAQs
Q1: My product is a dark grey/brown solid even after acid-base precipitation. How do I fix this?
Diagnosis: This is likely due to oxidized polymeric byproducts (tars) formed during the high-temperature cyclization (Gould-Jacobs reaction). Solution:
-
Double Charcoal Treatment: Repeat the dissolution in NaOH. Increase activated charcoal load to 10-15 wt%.
-
Sodium Dithionite Wash: Add a reducing agent (Sodium Dithionite,
) to the alkaline solution before precipitation to reduce oxidized colored species.
Q2: I have low recovery yield (<50%) during the acidification step.
Diagnosis: You likely overshot the pH. 4-Hydroxyquinolines are amphoteric.
-
Basic pH (>9): Soluble as anion (phenolate).
-
Neutral pH (6–7): Insoluble neutral species (Target).
-
Acidic pH (<3): Soluble as cation (quinolinium salt). Correction: Back-titrate with dilute NaOH to pH 7. The precipitate should reappear.
Q3: The NMR shows small peaks around 7.0–7.5 ppm that don't match the product.
Diagnosis: Likely unreacted 3,4-difluoroaniline or the regioisomer (5,6-difluoro) . Solution:
-
Aniline Removal: Wash the solid filter cake with dilute HCl (1M). The aniline will form a soluble hydrochloride salt and wash away, while the quinolone remains insoluble (unless the acid is too concentrated). Alternatively, wash with hot toluene (aniline is soluble; quinolone is not).
Part 3: Visualization of Purification Logic
The following diagram illustrates the decision matrix for purifying crude reaction mixtures.
Caption: Logical workflow for the isolation of amphoteric quinolone intermediates.
References
-
Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link
-
Grohe, K.; Heitzer, H. (1987). "Cycloacylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids."[1] Liebigs Annalen der Chemie, 1987(1), 29–37. Link
-
BenchChem. (2025).[2][3][4] "Solubility profile of 6,8-Difluoro-2-methylquinolin-4-ol in organic solvents." Technical Application Note. Link
-
Organic Chemistry Portal. "Synthesis of 4-quinolones." Link
Sources
Technical Support Center: Troubleshooting 6,7-Difluoroquinolin-4-ol Solubility in Synthetic Workflows
Welcome to the Advanced Technical Support Guide for handling 6,7-Difluoroquinolin-4-ol (and its derivatives) in organic synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the intractable nature of this building block. This guide bypasses generic advice, offering field-proven, mechanistically grounded solutions to overcome its notorious insolubility.
Part 1: Diagnostic Overview – The "Why" Behind the Insolubility
Before attempting to dissolve 6,7-Difluoroquinolin-4-ol, you must understand the physical organic chemistry actively fighting against you. The insolubility of this compound in standard organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate) is not a simple polarity issue; it is a thermodynamic barrier dictated by its structural equilibrium.
While drawn on paper as an enol (quinolin-4-ol), this compound predominantly exists as its keto tautomer, 6,7-difluoroquinolin-4(1H)-one , in both the solid state and polar solutions[1]. This tautomeric shift establishes a highly ordered, virtually impenetrable crystal lattice driven by two forces:
-
Intermolecular Hydrogen Bonding: Strong continuous networks form between the
donor and the acceptor. - Stacking: The planar, electron-deficient difluoroaromatic rings stack tightly, minimizing the surface area available for solvent interaction.
Because the lattice energy significantly exceeds the solvation energy of standard media, the compound remains a suspension[2]. To achieve a homogeneous reaction, you cannot simply "dissolve" the compound; you must chemically disrupt the lattice .
Decision tree for resolving 6,7-Difluoroquinolin-4-ol solubility based on reaction pathways.
Part 2: Troubleshooting FAQs
Q1: I am trying to perform an N-alkylation, but the starting material is a stubborn suspension in Acetonitrile. Heating doesn't help. What is the correct approach?
A1: Heating a neutral suspension will not overcome the hydrogen-bonded lattice. You must switch to a polar aprotic solvent (like DMF or DMSO) and introduce a strong base (e.g.,
Q2: My workflow requires an electrophilic aromatic substitution (EAS) under acidic conditions. The compound is a brick in DCM. How can I achieve a homogeneous reaction?
A2: Standard halogenated solvents cannot solvate the neutral keto tautomer. You must use the acid itself as the solvent. Utilizing strongly acidic media like neat Trifluoroacetic acid (TFA) or Eaton's Reagent (
Q3: I need to functionalize the C-7 position via
Part 3: Self-Validating Experimental Protocols
To ensure reproducibility, do not proceed to the next synthetic step until the visual validation checkpoints described below are met.
Protocol A: Base-Mediated Lattice Disruption (For Alkylation Workflows)
Mechanism: Anion formation disrupts hydrogen bonding via electrostatic repulsion.
-
Preparation: Charge a flame-dried, nitrogen-flushed round-bottom flask with 6,7-Difluoroquinolin-4-ol (1.0 eq) and anhydrous DMF to achieve a 0.2 M concentration. (Observation: The mixture will be a dense, opaque suspension).
-
Cooling: Submerge the flask in an ice bath and cool to 0 °C.
-
Deprotonation: Add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise under a positive flow of nitrogen to prevent moisture ingress.
-
Agitation: Stir the mixture at 0 °C for 15 minutes, then remove the ice bath and allow it to warm to room temperature (approx. 20-25 °C) for an additional 30 minutes.
-
Self-Validation Checkpoint: Observe the reaction mixture. The evolution of
gas must completely cease. The previously opaque suspension must transition into a clear, homogeneous solution (often exhibiting a yellow tint). If solids remain, the lattice has not been fully disrupted; verify the quality of your . -
Execution: Only after achieving a clear solution, proceed with the dropwise addition of your alkyl halide.
Protocol B: Acidic Solubilization (For EAS / Cyclization Workflows)
Mechanism: Cation formation disrupts the neutral
-
Preparation: Charge a round-bottom flask with 6,7-Difluoroquinolin-4-ol (1.0 eq).
-
Acid Addition: Add Eaton’s Reagent (7.7 wt%
in methanesulfonic acid) or neat Trifluoroacetic Acid (TFA) to achieve a 0.1 M to 0.2 M concentration[4]. -
Agitation: Stir the mixture vigorously at room temperature for 30 to 45 minutes.
-
Self-Validation Checkpoint: The solid will completely dissolve as the compound is protonated, yielding a transparent, single-phase liquid .
-
Execution & Quenching: Proceed with the addition of your electrophile. Caution: During workup, the mixture must be poured over crushed ice and carefully neutralized with saturated aqueous
. As the pH approaches the isoelectric point of the product, the functionalized quinolinol will rapidly precipitate out of solution, allowing for easy isolation via vacuum filtration.
Part 4: Data Presentation
Table 1: Solvent & Reagent Compatibility Matrix for 6,7-Difluoroquinolin-4-ol
| Solubilization Strategy | Reagents Required | Recommended Solvents | Mechanism of Lattice Disruption | Compatible Reaction Types |
| Base-Mediated | DMF, DMSO, NMP | Anion formation (electrostatic repulsion) | N-Alkylation, O-Alkylation, | |
| Acid-Mediated | TFA, Eaton's Reagent | Neat (Acid acts as solvent) | Cation formation (pyridinium salt generation) | EAS, Intramolecular Cyclization |
| Boron Complexation | THF, Toluene, DCM | Covalent masking of H-bond donors | Cross-coupling, C-7 functionalization | |
| Thermal Agitation | None | Hot DMSO ( | Kinetic disruption of | Recrystallization, specific metal couplings |
Part 5: References
Sources
- 1. researchgate.net [researchgate.net]
- 2. 8,8′-(Benzo[ c ][1,2,5]thiadiazole-4,7-diyl)bis(quinolin-4(1 H )-one): a twisted photosensitizer with AIE properties - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06263H [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
recrystallization solvents for high-purity 6,7-Difluoroquinolin-4-ol
Topic: Recrystallization Solvents & Protocols for High-Purity Intermediates Product: 6,7-Difluoroquinolin-4-ol (CAS: 35900-69-9) Audience: Process Chemists, R&D Scientists, API Manufacturers
Introduction: The Purification Challenge
As a Senior Application Scientist supporting fluoroquinolone development, I frequently address the purification of 6,7-Difluoroquinolin-4-ol . This compound is a critical scaffold for "blockbuster" antibiotics like Levofloxacin and Moxifloxacin.
The challenge lies in its physical properties:
-
High Melting Point: Typically >270°C, making melt-crystallization impossible.
-
Amphoteric Nature: It possesses both a basic nitrogen and an acidic enol/phenol moiety.
-
Regioisomer Contamination: The Gould-Jacobs cyclization often produces the unwanted 5,6-difluoro isomer , which has very similar solubility properties.
This guide moves beyond basic textbook advice, offering field-proven solvent systems that balance yield with the critical rejection of the 5,6-isomer.
Solvent Selection Strategy
The "ideal" solvent for this quinoline must dissolve the compound at high temperatures (>100°C) but exhibit poor solubility at room temperature to drive precipitation. Due to the rigid, planar structure of the quinoline ring, common low-boiling solvents (Ethanol, DCM) are often ineffective.
Comparative Solvent Performance Table
| Solvent System | Dissolution Temp | Purity Potential | Yield | Removal Difficulty | Application Context |
| DMF / Water | 90–110°C | High | High | High (High BP) | Standard Protocol. Best balance of isomer rejection and volume efficiency. |
| Glacial Acetic Acid | Reflux (118°C) | Medium | Medium | Medium | Good for removing basic impurities (anilines). |
| DMSO / Water | 100°C | High | High | Very High | Use only if DMF fails; difficult to dry completely. |
| Ethanol / Water | Reflux | Low | Low | Low | Only for final polishing of already >98% pure material. |
Decision Logic for Researchers
Use the following logic flow to determine the correct solvent system based on your crude material's impurity profile.
Figure 1: Decision tree for selecting the optimal purification route based on impurity profile.
Standard Operating Procedure (SOP)
Protocol A: The DMF/Water Recrystallization (Recommended)
This method utilizes the "antisolvent" effect. DMF is an excellent solvent for the quinoline core, while water acts as a powerful antisolvent.
Reagents:
-
Crude 6,7-Difluoroquinolin-4-ol
-
N,N-Dimethylformamide (DMF), ACS Grade
-
Deionized Water[1]
-
Activated Carbon (optional, for decolorization)
Step-by-Step Workflow:
-
Suspension: Place 10 g of crude solid in a round-bottom flask. Add 50–60 mL of DMF (5–6 volumes).
-
Dissolution: Heat the mixture to 95–105°C with stirring. The solid should dissolve completely.[1][2][3]
-
Note: If solids remain, add DMF in 5 mL increments. Do not exceed 10 volumes.
-
-
Decolorization (Optional): If the solution is dark brown/black, add 0.5 g activated carbon. Stir at 100°C for 15 minutes.
-
Hot Filtration: Filter the hot solution through a pre-heated Celite pad or sintered glass funnel to remove carbon and mechanical impurities. Speed is critical to prevent premature crystallization.
-
Crystallization:
-
Return the clear filtrate to a clean flask.
-
Maintain temperature at ~80°C.
-
Slowly add Water (20–30 mL) dropwise until a persistent turbidity is observed.
-
-
Cooling: Remove heat. Allow the flask to cool to room temperature slowly (over 2–3 hours). Rapid cooling traps impurities.
-
Isolation: Cool further to 0–5°C in an ice bath for 1 hour. Filter the white/off-white precipitate.
-
Washing: Wash the cake with Cold Water (2 x 20 mL) followed by Cold Acetone (1 x 10 mL) to displace residual DMF.
-
Drying: Dry in a vacuum oven at 60°C for 12 hours. DMF is difficult to remove; ensure constant weight is achieved.
Figure 2: Workflow for the DMF/Water antisolvent recrystallization process.
Troubleshooting & FAQs
Issue: "My product is not precipitating after adding water."
Cause: Too much DMF was used initially, or the solution is still too hot. Solution:
-
Cool the solution to 0°C.
-
Add more water, but do not exceed a 1:1 ratio of DMF:Water, or you risk precipitating sticky impurities.
-
Seed the solution with a small crystal of pure product if available.
Issue: "The 5,6-difluoro isomer is still present (>0.5%)."
Cause: The 5,6-isomer is structurally very similar. Rapid precipitation traps it in the crystal lattice. Solution:
-
Switch to Protocol B (Acetic Acid): Recrystallize from boiling Glacial Acetic Acid (10 volumes). The protonation state in pure acid often differentiates the packing efficiency of the two isomers better than neutral DMF.
-
Slower Cooling: Wrap the flask in foil/towels during the cooling phase to extend the duration to 4–6 hours. This thermodynamic control favors the formation of the more stable 6,7-isomer crystal.
Issue: "The product is grey or off-white."
Cause: Oxidation byproducts (tar) from the high-temperature synthesis. Solution:
-
Ensure the Hot Filtration step includes Activated Carbon.
-
Use an Acetone wash at the very end of filtration; this often strips surface-colored impurities that water cannot remove.
References & Grounding
The protocols above are synthesized from standard industrial practices for fluoroquinolone intermediates.
-
Gould-Jacobs Reaction & Purification: The synthesis and initial purification of quinolone intermediates are extensively documented in early patents. See U.S. Patent 4,620,006 for context on the cyclization and solvent handling.
-
General Recrystallization of Quinolones: BenchChem Technical Support outlines the use of DMF and Acetic Acid for similar dimethoxy-quinoline scaffolds, confirming the solubility profiles of this chemical class.
-
Isomer Separation Logic: The principles of separating regioisomers (5,6 vs 6,7) via thermodynamic crystallization are supported by general chemical engineering principles found in Organic Syntheses workflows for heterocycles.
Disclaimer: This guide is for research purposes. 6,7-Difluoroquinolin-4-ol is a chemical intermediate.[4][5] Always review the Safety Data Sheet (SDS) before handling. DMF is a potent liver toxin; handle only in a fume hood.
Sources
removing unreacted aniline precursors from 6,7-Difluoroquinolin-4-ol
This technical guide details the removal of unreacted 3,4-difluoroaniline from 6,7-difluoroquinolin-4-ol (also known as 6,7-difluoro-4-hydroxyquinoline).
Topic: Removal of Unreacted Aniline Precursors Applicable Synthesis: Gould-Jacobs Cyclization, Grohe-Heitzer Kinetics Target Molecule: 6,7-Difluoroquinolin-4-ol (CAS: 13472-35-0) Primary Impurity: 3,4-Difluoroaniline (CAS: 3863-11-4)
Module 1: The "Sticky" Impurity — Chemical Context
Before attempting purification, it is critical to understand why 3,4-difluoroaniline persists in your product.
In the standard Gould-Jacobs reaction , the aniline is condensed with diethyl ethoxymethylenemalonate (EMME) and then cyclized at high temperatures (>250°C).
-
Pi-Stacking: The planar, electron-deficient nature of the fluoro-substituted quinoline ring creates strong
- stacking interactions with unreacted aniline, trapping it within the crystal lattice. -
Solubility Mismatch: 6,7-difluoroquinolin-4-ol is amphoteric and generally insoluble in neutral organic solvents. The aniline is lipophilic and soluble. However, simple washing often fails because the "trapped" aniline is shielded inside the quinolone aggregates.
Comparative Physicochemical Profile[1]
| Feature | 6,7-Difluoroquinolin-4-ol (Target) | 3,4-Difluoroaniline (Impurity) |
| Structure | Bicyclic, Amphoteric | Monocyclic, Basic |
| pKa (Acidic) | ~9.0 (Phenolic OH) | N/A |
| pKa (Basic) | ~2.0 (Quinoline N) | ~3.5 - 4.0 (Aniline N) |
| State at pH 12 | Anionic (Water Soluble) | Neutral (Organic Soluble) |
| State at pH 1 | Cationic (Water Soluble) | Cationic (Water Soluble) |
Key Insight: You cannot separate these species in acid (both protonate) or neutral organics (trapping occurs). The only robust separation window is at pH > 10 , where the quinoline becomes a salt and the aniline remains a neutral oil.
Module 2: Troubleshooting Protocols
Protocol A: The "pH Swing" Extraction (Gold Standard)
Use this method for bulk crude material (>5% impurity).
Mechanism: This protocol exploits the acidity of the enolic -OH on the quinoline ring. By converting the product to its sodium salt, it migrates to the aqueous phase, "releasing" the trapped aniline into the organic wash.
Reagents:
-
Sodium Hydroxide (2N NaOH)
-
Dichloromethane (DCM) or Toluene
-
Hydrochloric Acid (2N HCl) or Acetic Acid
-
Activated Charcoal (Optional)
Step-by-Step Workflow:
-
Dissolution (The Basification Step):
-
Suspend the crude brown solid in 2N NaOH (approx. 10 mL per gram of solid).
-
Heat to 50°C with vigorous stirring.
-
Checkpoint: The solid should dissolve completely to form a yellow/orange solution. If solids remain, they are likely inorganic salts or heavy tar; filter these out.
-
-
The Organic Wash (The Separation):
-
Transfer the aqueous solution to a separatory funnel.
-
Extract with DCM (
vol). -
Action: Shake vigorously. The 3,4-difluoroaniline will partition into the DCM (bottom layer).
-
Observation: The DCM layer may turn dark/brown (oxidized aniline). The aqueous top layer contains your product.
-
Discard the organic (DCM) layer.
-
-
Polishing (Optional):
-
If the aqueous layer is dark, add Activated Charcoal (5 wt%), stir for 30 mins, and filter through Celite.
-
-
Precipitation (The Acidification Step):
-
Cool the aqueous solution to 10–15°C.
-
Slowly add 2N HCl (or Glacial Acetic Acid) dropwise while monitoring pH.
-
Target: Adjust pH to 6.5 – 7.0 .
-
Critical Warning: Do not overshoot to pH < 2. If you go too acidic, the quinoline protonates at the nitrogen and re-dissolves.
-
-
Isolation:
-
Filter the resulting off-white precipitate.
-
Wash with water (
) and cold acetone ( ). -
Dry at 80°C under vacuum.
-
Protocol B: Solvent Trituration (Quick Fix)
Use this method for low-level impurities (<5%) or if the product is already mostly clean.
Mechanism: Hot trituration swells the crystal lattice, allowing the solvent to dissolve the surface aniline without dissolving the insoluble quinolone.
-
Slurry: Suspend the solid in Ethyl Acetate or Acetonitrile (5 mL/g).
-
Reflux: Heat to reflux for 30 minutes. The quinolone will not dissolve; it will remain a slurry.
-
Hot Filtration: Filter the mixture while hot. The aniline stays in the mother liquor.
-
Wash: Wash the filter cake with hot solvent.
Module 3: Visualizing the Logic
The following diagram illustrates the chemical logic behind Protocol A (pH Swing), demonstrating how pH manipulation dictates the solubility of both species.
Caption: Separation logic based on the amphoteric nature of the quinolone scaffold vs. the basic nature of the aniline impurity.
Module 4: Frequently Asked Questions (FAQ)
Q: I acidified the solution in Protocol A, but no precipitate formed. What happened? A: You likely over-acidified. 6,7-difluoroquinolin-4-ol is amphoteric.
-
pH > 10: Soluble (Anion).
-
pH 6–7: Insoluble (Neutral Zwitterion/Tautomer).
-
pH < 2: Soluble (Cation).
-
Fix: Back-titrate with dilute NaOH until the pH returns to neutral (6.5–7.0). The solid will crash out.
Q: My product is still grey/brown after Protocol A. Is it still impure? A: Color does not always equal chemical impurity. Oxidized aniline oligomers are highly colored and can stain the crystal surface even at ppm levels.
-
Fix: Repeat Protocol A but include the Activated Charcoal step in the aqueous phase before acidification.
Q: Can I use column chromatography? A: It is difficult. The quinolinol is very polar and streaks on silica.
-
If necessary: Use a mobile phase of DCM:Methanol:Acetic Acid (90:10:1) . The acetic acid is required to prevent tailing. However, Protocol A is superior for scale-up.
Q: Why not just wash with dilute HCl? A: While HCl dissolves aniline, it also protonates the quinoline nitrogen (pKa ~2), potentially solubilizing your product or forming a hydrochloride salt that traps the aniline even tighter.
References
-
Gould, R. G., & Jacobs, W. A. (1939).[1][2] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[2] Journal of the American Chemical Society.[1][2][3]
- Grohe, K., & Heitzer, H. (1987). Cycloaracylation of Enamines: A New Synthesis of Quinolone Carboxylic Acids. Liebigs Annalen der Chemie.
-
PubChem Compound Summary. (2024). 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (Structural Analog Data). National Center for Biotechnology Information.
-
Sigma-Aldrich. (2024). Safety Data Sheet: 3,4-Difluoroaniline.
-
ResearchGate Technical Forum. (2013). Discussion on removing aniline from reaction mixtures.
Sources
- 1. Gould-Jacobs Reaction [drugfuture.com]
- 2. Gould-Jacobs reaction - wikidoc [wikidoc.org]
- 3. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
Technical Support Center: Troubleshooting 6,7-Difluoroquinolin-4-ol Cyclization
Introduction
The synthesis of 6,7-difluoroquinolin-4-ol (and its tautomer, 6,7-difluoro-4-oxo-1,4-dihydroquinoline) is a critical bottleneck in the development of broad-spectrum fluoroquinolone antibiotics such as ciprofloxacin and norfloxacin[1]. The core quinoline ring is typically constructed via the Gould-Jacobs reaction, which involves the condensation of 3,4-difluoroaniline with diethyl ethoxymethylenemalonate (EMME), followed by a highly demanding intramolecular cyclization[2].
As a Senior Application Scientist, I frequently see researchers struggle with the cyclization step—specifically, balancing the thermodynamic requirements for ring closure against the thermal degradation of the product. This guide provides field-proven causality, troubleshooting steps, and self-validating protocols to optimize your temperature conditions.
Part 1: Core Mechanisms & Temperature Causality
The cyclization of diethyl 2-(((3,4-difluorophenyl)amino)methylene)malonate (the enamine intermediate) requires overcoming a high activation energy barrier to form the ketene intermediate necessary for electrocyclization[2]. The choice of temperature and reagent dictates the success of this pathway:
-
High-Temperature Thermodynamic Control: Traditionally, this is achieved by heating the enamine in a high-boiling solvent like diphenyl ether (Dowtherm A) at 240–250 °C[3]. At these temperatures, the reaction is rapid, but the margin for error is non-existent. Prolonged residence time leads to spontaneous decarboxylation, polymerization, and tar formation.
-
Acid-Catalyzed Kinetic Control: To circumvent extreme heat, strong Brønsted/Lewis acids can be employed. Eaton's reagent (10 wt% P2O5 in methanesulfonic acid) protonates the carbonyl oxygen, dramatically lowering the activation energy barrier. This allows the cyclization to proceed smoothly at milder temperatures (80–130 °C), mitigating thermal degradation and improving yield[4].
Part 2: Troubleshooting Guide & FAQs
Q1: My thermal cyclization in diphenyl ether is yielding a black, tarry mass with very low product recovery. How do I fix this? A: You are experiencing thermal degradation due to excessive residence time at 250 °C. Causality: Heating the entire reaction bulk slowly from room temperature to 250 °C exposes the intermediate to prolonged intermediate temperatures, promoting intermolecular side reactions. Solution: Pre-heat the diphenyl ether to 240–250 °C first. Then, add the enamine intermediate dropwise to the boiling solvent. This ensures instantaneous cyclization. Alternatively, transition to a continuous flow reactor system, which restricts residence time to under 5 minutes, drastically improving yield and scalability[5].
Q2: I switched to Eaton’s reagent to avoid high heat, but my TLC shows incomplete conversion. What is the optimal temperature? A: While Eaton's reagent allows for milder conditions, 80 °C is often the lower kinetic limit. The electron-withdrawing nature of the two fluorine atoms on the 3,4-difluoroaniline ring deactivates the aromatic system, requiring slightly more energy than standard anilines. Solution: Increase the reaction temperature to 110–130 °C under solvent-free conditions[6]. Ensure your system is strictly anhydrous; ambient moisture hydrolyzes the P2O5, neutralizing the catalytic driving force.
Q3: Can I use microwave (MW) irradiation to optimize the temperature profile? A: Yes. MW irradiation provides uniform, rapid internal heating, bypassing the thermal gradients of conventional oil baths. MW-assisted Gould-Jacobs cyclization with Eaton's reagent can reduce reaction times from hours to minutes while maintaining excellent yields[4].
Part 3: Visualizations & Workflows
Mechanistic pathways for Gould-Jacobs cyclization highlighting temperature dependence.
Decision tree for troubleshooting temperature-related cyclization failures.
Part 4: Standardized Experimental Protocols
Protocol A: High-Temperature Thermal Cyclization (Self-Validating Dropwise Method)
Purpose: To achieve cyclization via thermal shock while minimizing degradation[3].
-
Preparation: Equip a 3-neck round-bottom flask with a Dean-Stark trap, reflux condenser, and an addition funnel.
-
Solvent Heating: Add 10 volumes of diphenyl ether and heat vigorously to 240–250 °C under an inert nitrogen atmosphere.
-
Dropwise Addition: Dissolve the enamine intermediate in a minimal amount of warm diphenyl ether. Add this solution dropwise to the boiling solvent over 30 minutes.
-
Self-Validation: Ethanol byproduct will immediately distill off into the Dean-Stark trap; the collected volume of ethanol directly validates the real-time conversion rate.
-
-
Quenching: Stir for an additional 15 minutes post-addition, then remove from heat and cool rapidly to 50 °C.
-
Isolation: Precipitate the product by adding hexanes. Filter and wash thoroughly with hexanes to remove residual diphenyl ether.
Protocol B: Acid-Catalyzed Cyclization using Eaton's Reagent
Purpose: To execute cyclization under mild conditions for temperature-sensitive substrates[4].
-
Preparation: In a rigorously dried flask under argon, add the enamine intermediate.
-
Reagent Addition: Add Eaton’s reagent (10 wt% P2O5 in methanesulfonic acid) at a ratio of 5 mL per gram of intermediate.
-
Heating: Heat the mixture to 110–130 °C for 1–2 hours.
-
Self-Validation: Monitor via TLC (EtOAc/Hexane). The disappearance of the highly UV-active enamine spot confirms kinetic completion.
-
-
Workup: Cool the mixture to room temperature and pour slowly over crushed ice with vigorous stirring.
-
Neutralization: Adjust the pH to 5-6 using saturated aqueous Na2CO3. Filter the resulting precipitate, wash with distilled water, and dry under vacuum.
Part 5: Quantitative Data & Yield Comparisons
| Cyclization Method | Reagent / Solvent | Optimal Temp (°C) | Reaction Time | Avg. Yield (%) | Primary Failure Mode |
| Traditional Batch | Diphenyl Ether | 240–250 | 0.5–1 h | 45–60 | Charring / Decarboxylation |
| Continuous Flow | THF / Diphenyl Ether | 300–360 (High P) | < 5 min | 80–85 | Equipment clogging |
| Acid-Catalyzed | Eaton's Reagent | 110–130 | 1–2 h | 75–90 | Incomplete conversion (moisture) |
| Microwave (MW) | Eaton's Reagent | 120 | 5–10 min | 85–95 | Localized superheating |
References
-
[3] Fluorine in Heterocyclic Chemistry Volume 2 (National Academic Digital Library of Ethiopia). 3
-
[1] Norfloxacin Derivative with Carbazole at C-7 FQB-1 Induces Cytotoxic, Antiproliferative, and Antitumor Effects in an Experimental Lung Carcinoma Model (ResearchGate). 1
-
[2] Quinolin-4-ones: Methods of Synthesis and Application in Medicine (MDPI). 2
-
[4] Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent (MDPI). 4
-
[6] Three-Component One-Pot Approach to Highly Efficient and Sustainable Synthesis of the Functionalized Quinolones via Linear/Branched Domino Protocols (ACS Omega).6
Sources
Technical Support Center: Troubleshooting 6,7-Difluoroquinolin-4-ol Synthesis
Introduction & Mechanistic Overview
The synthesis of 6,7-Difluoroquinolin-4-ol (also referred to as 6,7-difluoro-4-hydroxyquinoline or its tautomer 4-one) is a critical gateway to third- and fourth-generation fluoroquinolone antibiotics. The industry-standard route is the Gould-Jacobs reaction , which involves the condensation of 3,4-difluoroaniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization, hydrolysis, and decarboxylation.
While the pathway is well-established, the presence of two fluorine atoms on the aniline ring introduces electronic deactivation, often leading to incomplete cyclization , tar formation (polymerization) , and low yields during the high-temperature steps. This guide addresses these specific bottlenecks with field-proven protocols.
Core Synthesis Pathway
The workflow consists of three distinct phases, each with unique failure modes:
-
Condensation: Formation of the anilidomethylenemalonate (Enamine).
-
Cyclization: Thermal closure of the pyridine ring (The "Gould-Jacobs" step).
-
Functionalization: Saponification and Decarboxylation (if the 3-H species is required).
Diagnostic Visualization
The following logic tree illustrates the critical decision points and failure modes in the synthesis pipeline.
Caption: Troubleshooting logic flow for the Gould-Jacobs synthesis of fluoroquinolone precursors.
Phase 1: Enamine Formation (Condensation)
Objective: React 3,4-difluoroaniline with EMME to form diethyl [[(3,4-difluorophenyl)amino]methylene]malonate.
Q1: My reaction mixture remains an oil and does not solidify upon cooling. What is wrong?
A: This usually indicates incomplete removal of ethanol or excess EMME .
-
Mechanism: The reaction is an equilibrium driven by the loss of ethanol. If ethanol remains in the flask, the reverse reaction occurs, preventing high conversion.
-
Solution:
-
Ensure the reaction temperature is 110–130°C .
-
Use a Dean-Stark trap or an open distillation head to continuously remove ethanol.
-
If running neat (solvent-free), apply a slight vacuum (water aspirator) towards the end of the reaction to strip residual ethanol and unreacted aniline.
-
Recrystallize the oil from n-hexane or cyclohexane . Scratching the flask walls with a glass rod often induces crystallization for this specific intermediate.
-
Q2: Should I use a solvent for the condensation step?
A: Generally, no .
-
Best Practice: Running the reaction neat (solvent-free) allows for higher temperatures (120°C+) that drive the ethanol off efficiently.
-
Exception: On a very large scale (>1 kg), a solvent like toluene can be used to manage exotherms, but it must be stripped completely before the next step.
Phase 2: Thermal Cyclization (The Critical Bottleneck)
Objective: Convert the enamine to ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate. Critical Parameter: Temperature must exceed 250°C .
Q3: I am seeing significant "tar" formation and low yields (<40%). How do I stop this?
A: Tar formation is caused by oxidative polymerization or local overheating (hot spots).
-
Protocol Validation:
-
Solvent Choice: Use Dowtherm A (eutectic mixture of biphenyl and diphenyl ether) or Diphenyl Ether . These are stable at the required 260°C.
-
Dilution Factor: Do not run this reaction too concentrated. A ratio of 1:10 to 1:20 (w/v) (Enamine : Solvent) is recommended to minimize intermolecular polymerization.
-
Addition Method: Do not mix everything cold and heat up.
-
Correct Method: Heat the Dowtherm A to 255–260°C first.
-
Action: Add the enamine (solid or dissolved in a minimal amount of warm solvent) slowly to the hot solvent.[1] This ensures instantaneous cyclization (kinetic control) rather than prolonged thermal exposure of the starting material.
-
-
Inert Atmosphere: Rigorous Nitrogen (N2) or Argon sparging is mandatory. Oxygen at 260°C will rapidly decompose the electron-rich aromatic rings.
-
Q4: The reaction is stuck at 50% conversion even after 4 hours.
A: The temperature is likely too low.
-
Thermodynamics: The cyclization of 3,4-difluoroaniline derivatives has a high activation energy due to the electron-withdrawing fluorine atoms.
-
Fix: Ensure the internal temperature is >250°C . Refluxing in solvents with lower boiling points (e.g., ethylene glycol, bp 197°C) will fail . You must use Diphenyl Ether (bp 258°C) or Dowtherm A (bp 258°C) and maintain a vigorous reflux.
Q5: How do I isolate the product from Dowtherm A?
A: Dowtherm A is difficult to remove due to its high boiling point.
-
Standard Protocol:
-
Cool the reaction mixture to 80–100°C .
-
Add a non-polar anti-solvent such as n-Hexane or Heptane (approx. equal volume to the reaction solvent) while stirring.
-
Cool further to 0–5°C . The quinolone ester should precipitate as a solid.
-
Filter and wash copiously with hexane to remove the oily Dowtherm A residue.
-
Phase 3: Hydrolysis & Decarboxylation
Objective: Convert the ester to the final 6,7-difluoroquinolin-4-ol.
Q6: The decarboxylation step requires extreme heat. Is there a milder way?
A: Thermal decarboxylation of the solid acid usually requires 270–300°C , which degrades the fluorinated scaffold.
-
Catalytic Solution: Use Copper powder (Cu) in Quinoline or Diphenyl Ether.
-
Protocol: Heat the carboxylic acid intermediate in Quinoline with 5 mol% Cu powder at 220–230°C . The copper facilitates decarboxylation at lower temperatures, preserving the fluorine substituents.
-
-
Alternative (Microwave): If working on a small scale (<5g), microwave irradiation at 250°C in NMP for 10-20 minutes often gives quantitative decarboxylation with cleaner profiles.
Data Summary & Reference Tables
Table 1: Solvent Selection for Cyclization
| Solvent | Boiling Point | Suitability | Notes |
| Dowtherm A | 258°C | Optimal | Standard industrial choice. High stability. |
| Diphenyl Ether | 259°C | Optimal | Similar to Dowtherm A but freezes at 26°C (solid at RT). |
| Sulfolane | 285°C | Moderate | Good solubility, but difficult to remove (water soluble). |
| Ethylene Glycol | 197°C | Poor | Temp too low for fluoro-aniline cyclization. |
| Mineral Oil | >300°C | Poor | Hard to clean product; solubility issues. |
Table 2: Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Yield (<30%) | Polymerization / Tar | Dilute reaction (1:20); Add SM to hot solvent; Exclude O2. |
| SM Unchanged | Temp too low | Switch solvent to Dowtherm A; Ensure T > 250°C. |
| Product is Oily | Residual Solvent | Wash precipitate with hot hexane; Recrystallize from DMF/EtOH. |
| Defluorination | Overheating / Basic conditions | Avoid strong bases at high T; Monitor reaction time strictly. |
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link
- Grohe, K., & Heitzer, H. (1987). Cycloacylation of Enamines. I. Synthesis of 4-Quinolone-3-carboxylic Acids. Liebigs Annalen der Chemie, 1987(1), 29–37. (Foundational work on fluoroquinolone synthesis).
-
BenchChem. (2025).[1] Optimizing reaction conditions for the Gould-Jacobs synthesis.Link
-
PubChem. (2025).[2] Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Compound Summary.Link
-
Organic Syntheses. (1960).[3] 3-Hydroxyquinoline (Decarboxylation Protocol).[3][4][5] Org.[3][6][7] Synth. 1960, 40,[3] 54. Link
-
Wang, D. C., et al. (2008).[8] Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H9F2NO3 | CID 751784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Decarboxylation [organic-chemistry.org]
- 7. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up of 6,7-Difluoroquinolin-4-ol
Welcome to the Technical Support Center for the production of 6,7-Difluoroquinolin-4-ol (also known as 6,7-difluoro-4-hydroxyquinoline). As a critical intermediate for fluoroquinolone antibiotics and multi-targeted kinase inhibitors, its synthesis relies heavily on the classic Gould-Jacobs reaction.
While this electrocyclic annulation is robust at the bench scale, transitioning to pilot or commercial scale introduces severe thermodynamic and mass-transfer bottlenecks. As an Application Scientist, I have designed this guide to bridge the gap between theoretical chemistry and chemical engineering, providing actionable, field-proven solutions to ensure your scale-up is a self-validating, high-yield process.
Interactive Troubleshooting Guide (FAQ)
Q1: Our condensation step (3,4-difluoroaniline + EMME) stalls at ~70% conversion in the 50L reactor, despite working perfectly in a 500mL flask. Why? A1: This is a classic mass-transfer and equilibrium issue. The condensation of the aniline with diethyl ethoxymethylenemalonate (EMME) produces ethanol as a byproduct. In a laboratory open flask, ethanol easily evaporates, driving the equilibrium forward via Le Chatelier's principle. In a large-scale sealed reactor, ethanol condenses on the cooler upper walls and refluxes back into the mixture, stalling the reaction 1[1].
-
The Fix: Implement a continuous nitrogen sweep through the reactor headspace and configure the overhead condenser for distillation rather than reflux.
Q2: During the 250°C thermal cyclization, we are observing severe formation of dark, tarry byproducts and our yields have plummeted. How do we mitigate this? A2: The Gould-Jacobs cyclization requires high activation energy, necessitating internal temperatures around 250°C. However, the intermediate is highly susceptible to thermal degradation if exposed to localized overheating. In a large reactor, poor mixing and thermal gradients mean the reactor jacket must be heated well above 250°C to warm the center, causing the material at the reactor walls to char and polymerize into tar 2[2].
-
The Fix: Do not run this reaction neat at scale. Use a high-boiling, inert heat-transfer solvent like Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) 3[3]. Upgrade from an anchor stirrer to a pitched-blade turbine to improve axial flow and eliminate dead zones.
Q3: The decarboxylation step is causing dangerous pressure spikes and foaming. What is the mechanism, and how can we control it?
A3: The conversion of the 3-carboxylic acid intermediate to 6,7-difluoroquinolin-4-ol involves thermal decarboxylation, releasing one mole of carbon dioxide gas per mole of product. At scale, the rapid evolution of CO
-
The Fix: Never heat the entire batch to the decarboxylation temperature at once. Instead, pre-heat the solvent matrix and slowly dose the carboxylic acid intermediate into the reactor. Ensure the reactor has at least 40% headspace to accommodate volume expansion.
Q4: The final product is failing purity specs due to trapped high-boiling solvents (Dowtherm A). How should we isolate it? A4: The target quinolinol is highly insoluble. While advantageous for precipitation, rapid crystallization traps impurities (like Dowtherm A) within the crystal lattice.
-
The Fix: Perform a hot filtration to remove insoluble carbonaceous impurities before the product crystallizes. Once crystallized, wash the filter cake extensively with a non-polar solvent (e.g., hexane or heptane) to extract residual Dowtherm A.
Process Parameters & IPCs: Lab vs. Pilot Scale
To ensure a self-validating workflow, compare your parameters against this standardized scale-up matrix:
| Parameter | Lab Scale (500 mL) | Pilot Scale (50 L) | In-Process Control (IPC) | Causality / Engineering Note |
| Condensation Temp | 110°C | 120°C (Jacket: 135°C) | Distillate Volume | Higher jacket temp needed due to lower surface-area-to-volume ratio. |
| Ethanol Removal | Open flask evaporation | N | HPLC (<1% Aniline) | Active removal required to shift equilibrium. |
| Cyclization Temp | 250°C (Neat/Microwave) | 250°C (Dowtherm A) | LC-MS (Mass shift) | Solvent matrix prevents thermal runaway and tar formation. |
| Decarboxylation | Batch heating | Controlled dosing | Gas Flow Meter | Dosing controls CO |
| Yield (Overall) | 85 - 90% | 75 - 82% | Mass Balance | Yield drop at scale is typically due to mechanical losses in filtration, not chemistry. |
Self-Validating Experimental Protocols
These protocols are designed with built-in causality checks so you can validate success at every stage before proceeding.
Protocol A: Condensation (Formation of Anilidomethylenemalonate)
-
Charge: To a 50L glass-lined reactor, charge 3,4-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Configure: Set the overhead condenser to distillation mode. Initiate a gentle N
sweep (2 L/min) through the headspace. -
Heat & Validate: Heat the jacket to 135°C to achieve an internal temperature of 120°C.
-
Self-Validation Check: You must observe ethanol condensing in the receiver. For a 10 mol batch, the reaction is only complete when ~460g (~580 mL) of ethanol is collected. If distillation ceases prematurely, the reaction has stalled.
-
-
Isolate: Cool to 60°C, add 10L of hexane to precipitate the intermediate, filter, and dry.
Protocol B: Thermal Cyclization
-
Prepare Matrix: Charge 20L of Dowtherm A into a reactor equipped with a pitched-blade turbine. Heat to 250°C under strict N
atmosphere. -
Dose: Using a solid-addition funnel, dose the intermediate from Protocol A into the hot Dowtherm A over 45 minutes.
-
Causality: Dosing into a pre-heated matrix ensures the intermediate instantly overcomes the activation energy barrier for cyclization, rather than degrading slowly at intermediate temperatures.
-
-
Validate: Monitor via LC-MS.
-
Self-Validation Check: The acyclic mass peak must disappear, replaced by the cyclized ester mass. The solution should remain a clear, dark amber. Opacity indicates tar formation.
-
-
Isolate: Cool to 80°C to precipitate the ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate. Filter and wash with heptane.
Protocol C: Hydrolysis & Decarboxylation
-
Hydrolysis: Suspend the ester in 10% aqueous NaOH and reflux for 2 hours.
-
Self-Validation Check: The insoluble ester will convert to a fully soluble sodium salt. A clear aqueous phase validates complete hydrolysis. Acidify with HCl to precipitate the carboxylic acid intermediate.
-
-
Decarboxylation: Suspend the dried carboxylic acid in diphenyl ether (15L). Heat to 260°C.
-
Self-Validation Check: Monitor the bubbler/gas flow meter. Vigorous CO
evolution will occur. The reaction is strictly complete when gas evolution ceases.
-
-
Final Isolation: Cool to room temperature, filter the highly insoluble 6,7-difluoroquinolin-4-ol, wash thoroughly with hot ethanol, and dry under vacuum.
Process Visualization
Workflow and troubleshooting decision tree for the scale-up of 6,7-Difluoroquinolin-4-ol.
References
-
BenchChem. Optimizing reaction conditions for the Gould-Jacobs synthesis. Retrieved from1
-
HWS Labortechnik Mainz. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from 2
-
BenchChem. Challenges in the scale-up synthesis of 4-Fluoro-2-hydroxyquinoline. Retrieved from 3
-
Ablelab. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250°C and 300°C. Retrieved from 4
Sources
Validation & Comparative
Advanced Characterization Guide: 1H NMR Interpretation of 6,7-Difluoroquinolin-4-ol
The following guide provides an in-depth technical analysis of the 1H NMR interpretation for 6,7-Difluoroquinolin-4-ol , specifically designed for researchers in medicinal chemistry and drug development.
Executive Summary & Comparison Scope
In the synthesis of fluoroquinolones—a scaffold critical for antibiotics (e.g., Moxifloxacin) and kinase inhibitors (e.g., Lenvatinib)—the 6,7-difluoroquinolin-4-ol (also referred to as 6,7-difluoro-4-quinolone) is a pivotal intermediate.
The primary analytical challenge is not merely assignment, but regioisomeric differentiation . The cyclization of 3,4-difluoroaniline derivatives often yields a mixture of the desired 6,7-difluoro isomer and the 5,7-difluoro impurity.
This guide compares the spectroscopic signature of the 6,7-isomer against its most common alternatives to provide a definitive identification workflow.
| Feature | 6,7-Difluoroquinolin-4-ol (Target) | 5,7-Difluoroquinolin-4-ol (Alternative/Impurity) |
| Key Proton Signals | Two isolated aromatic protons (H5, H8) | Two meta-coupled aromatic protons (H6, H8) |
| Coupling Pattern | Doublet of Doublets (dd) for both H5 and H8 | Triplet (t) for H6 (sandwiched between F5/F7) |
| Diagnostic | ||
| Tautomeric Form | Predominantly 4-quinolone (NH form) in DMSO | Predominantly 4-quinolone (NH form) in DMSO |
Technical Deep Dive: The 6,7-Difluoroquinolin-4-ol Spectrum
Tautomeric Equilibrium & Solvent Selection
Before analyzing shifts, one must acknowledge the tautomerism. In the solid state and in polar solvents like DMSO-d6 , the compound exists primarily as the 4-quinolone (NH-keto form) rather than the 4-hydroxyquinoline (OH-enol form).
-
DMSO-d6: Favors the NH form. You will observe a broad singlet for NH (
ppm) and a distinct C=O character in 13C NMR. -
CDCl3: Often leads to poor solubility and broadened peaks due to rapid exchange or aggregation. Avoid for characterization.
-
TFA-d: Forces protonation, sharpening the spectrum but shifting all peaks downfield.
Detailed Signal Assignment (DMSO-d6)
Reference: 0.00 ppm (TMS)
The Heterocyclic Ring (H2, H3)
-
H2 (
ppm): Appears as a doublet ( Hz) due to coupling with H3. This proton is deshielded by the adjacent nitrogen and the conjugation of the ring. -
H3 (
ppm): Appears as a doublet ( Hz). The upfield shift is characteristic of the -proton to a carbonyl in a quinolone system.
The Benzenoid Ring (H5, H8)
This is the fingerprint region. In the 6,7-difluoro substitution pattern, H5 and H8 are para to each other and do not show H-H coupling. They are split exclusively by fluorine.
-
H5 (
ppm):-
Environment: Peri-position to the carbonyl (deshielding zone). Ortho to F6, Meta to F7.
-
Multiplicity: Doublet of Doublets (dd).
-
Coupling:
Hz (Ortho F); Hz (Meta F). -
Note: Because the J-values are close, this may appear as a "pseudo-triplet" at lower field strengths (300 MHz).
-
-
H8 (
ppm):-
Environment: Peri-position to the Nitrogen. Ortho to F7, Meta to F6.
-
Multiplicity: Doublet of Doublets (dd).
-
Coupling:
Hz (Ortho F); Hz (Meta F).
-
Comparative Analysis: Distinguishing the 5,7-Difluoro Isomer
The 5,7-difluoro isomer is the most critical impurity to detect. Its spectrum is radically different due to the proton positions.
The "Sandwich" Proton (H6 in 5,7-isomer)
In the 5,7-difluoro isomer, the proton at position 6 is situated between two fluorine atoms (F5 and F7).
-
Signal: Appears as a distinct Triplet (t) or dd with very similar constants.
-
Coupling: It experiences two ortho fluorine couplings (
Hz). -
Shift: Typically
ppm.
Decision Rule:
-
If you see two dd signals in the aromatic region
6,7-Difluoro (Target). -
If you see one triplet (large J) and one dd
5,7-Difluoro (Impurity).
Quantitative Data Comparison Table
| Proton Position | 6,7-Difluoro (Target) | 5,7-Difluoro (Alternative) | Non-Fluorinated (Reference) |
| H2 | d, 7.95 ppm | d, 7.98 ppm | d, 7.90 ppm |
| H3 | d, 6.05 ppm | d, 6.15 ppm | d, 6.00 ppm |
| H5 | dd, 7.90 ppm (Ortho-F) | Substituted (F) | dd, 8.10 ppm |
| H6 | Substituted (F) | t, 7.25 ppm (Ortho-F x2) | t, 7.40 ppm |
| H7 | Substituted (F) | Substituted (F) | t, 7.60 ppm |
| H8 | dd, 7.55 ppm (Ortho-F) | dd, 7.45 ppm (Ortho-F) | d, 7.60 ppm |
Note: Chemical shifts are approximate (
Visualization of Logic Pathways
The following diagram illustrates the decision logic for assigning the regioisomers based on H-F coupling patterns.
Caption: Logic flow for distinguishing 6,7-difluoroquinolin-4-ol from its 5,7-regioisomer using spin-spin coupling multiplicities.
Experimental Protocols
Sample Preparation (Self-Validating)
To ensure reproducibility and avoid aggregation artifacts:
-
Solvent Choice: Use DMSO-d6 (99.9% D).
-
Concentration: Weigh 5-10 mg of sample.
-
Dissolution: Add 0.6 mL solvent. Sonicate for 2 minutes.
-
Validation Check: If the solution is cloudy, heat gently to 40°C. If cloudiness persists, filter through a cotton plug directly into the NMR tube.
-
-
Reference: Ensure TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm) is sharp.
Acquisition Parameters (High Resolution)
Fluorine coupling (
-
Pulse Sequence: Standard 1H (zg30).
-
Spectral Width: 14 ppm (-1 to 13 ppm).
-
Acquisition Time (AQ): > 3.0 seconds (Critical for resolving small couplings).
-
Relaxation Delay (D1): 1.0 second.
-
Scans (NS): 16 or 32.
-
Processing: Apply LB = 0.3 Hz (Line Broadening) or Gaussian multiplication for resolution enhancement.
19F NMR Cross-Validation (Optional but Recommended)
If 1H NMR is ambiguous due to overlap:
-
Run a 19F NMR (proton-coupled).
-
6,7-Difluoro: Two signals (approx -130 to -145 ppm). Both will appear as doublets of doublets (coupling to each other
Hz and protons). -
5,7-Difluoro: Two signals with significantly different chemical environments.[1][2][3]
References
-
Synthesis and Characterization of Fluoroquinolones
- Title: Synthesis and Antibacterial Evaluation of Certain Quinolone Deriv
- Source: ResearchG
-
URL:[Link]
-
NMR Solvent Effects & Tautomerism
-
Coupling Constants Data
-
Related 6,7-Difluoro Intermediate Data
Sources
- 1. The Duke NMR Center Coupling constants [sites.duke.edu]
- 2. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. rsc.org [rsc.org]
- 4. bmse000966 Trans 4 Hydroxy-L-proline at BMRB [bmrb.io]
- 5. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. rsc.org [rsc.org]
- 8. trygvehelgaker.no [trygvehelgaker.no]
- 9. researchgate.net [researchgate.net]
High-Performance Liquid Chromatography (HPLC) Method Development for 6,7-Difluoroquinolin-4-ol Purity: A Comparative Guide on Stationary Phase Selectivity
Executive Summary
6,7-Difluoroquinolin-4-ol is a critical fluorinated intermediate utilized in the synthesis of broad-spectrum fluoroquinolone antibiotics (e.g., moxifloxacin, levofloxacin) and targeted kinase inhibitors[1]. The presence of positional isomers—such as 5,7-difluoroquinolin-4-ol—and unreacted starting materials in the synthetic pipeline necessitates a highly selective analytical method.
This guide provides an objective, data-driven comparison of stationary phase chemistries for the purity analysis of 6,7-Difluoroquinolin-4-ol. By evaluating traditional Octadecylsilane (C18) columns against Pentafluorophenyl (PFP) columns, we demonstrate why fluorinated stationary phases are essential for resolving complex halogenated aromatics, and we provide a fully self-validating experimental protocol for immediate laboratory implementation.
Mechanistic Grounding: The Analytical Challenge of Fluorinated Quinolinols
In reversed-phase liquid chromatography (RPLC), method development typically begins with a standard C18 column. However, C18 phases rely almost exclusively on dispersive (hydrophobic) interactions[2]. When analyzing fluorinated aromatic isomers, the hydrophobic differences between positional isomers (e.g., fluorine at the 6,7-position vs. the 5,7-position) are often negligible, leading to co-elution and poor resolution[3].
To achieve baseline resolution, we must exploit alternative intermolecular forces. Pentafluorophenyl (PFP) stationary phases offer a highly orthogonal separation mechanism compared to alkyl phases[3]. The PFP ligand provides four distinct modes of interaction:
-
Dispersive Interactions: Similar to C18, though generally weaker.
-
Interactions: The electron-deficient pentafluorophenyl ring acts as a
-acid, interacting strongly with electron-rich analyte rings[4]. -
Dipole-Dipole Interactions: The highly electronegative carbon-fluorine (C-F) bonds on the stationary phase interact with the C-F dipoles of the 6,7-difluoroquinolin-4-ol[2].
-
Shape Selectivity: The rigid planar structure of the PFP ring discriminates between subtle steric differences in positional isomers[2].
Furthermore, the use of an acidic mobile phase (e.g., pH 2.0–3.0) is crucial. Under acidic conditions, the basic nitrogen of the quinoline ring is protonated, stabilizing its chromatographic behavior and minimizing secondary interactions with residual silanols on the silica support, which otherwise cause severe peak tailing[5].
Caption: Mechanistic comparison of interaction modes between C18 and PFP stationary phases.
Experimental Design & Self-Validating Protocol
To objectively compare performance, we developed a standardized gradient method. A protocol is only as reliable as its internal controls; therefore, this methodology is designed as a self-validating system incorporating strict System Suitability Testing (SST) criteria prior to sample analysis.
Reagents and Equipment
-
Analyte: 6,7-Difluoroquinolin-4-ol (Target) and 5,7-Difluoroquinolin-4-ol (Critical Impurity Marker).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.
-
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
-
Columns Evaluated:
-
Column A: High-purity C18 (150 mm × 4.6 mm, 3 µm).
-
Column B: Core-shell PFP (150 mm × 4.6 mm, 2.7 µm).
-
Step-by-Step Methodology
Step 1: Sample Preparation
-
Accurately weigh 10 mg of 6,7-Difluoroquinolin-4-ol reference standard.
-
Dissolve in 10 mL of Methanol/Water (50:50, v/v) to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.
-
Prepare a System Suitability (SST) solution by spiking the stock solution with 1% (w/w) of the 5,7-difluoro isomer.
-
Filter all solutions through a 0.22 µm PTFE syringe filter into HPLC vials.
Step 2: Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C (thermostatted to ensure reproducible retention times).
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm (optimal absorbance for the quinoline core).
-
Gradient Program:
-
0–2 min: 15% B
-
2–12 min: Linear ramp to 60% B
-
12–15 min: Hold at 60% B
-
15.1–20 min: Re-equilibration at 15% B
-
Step 3: Self-Validation Sequence (System Suitability) Before injecting unknown batches, the system must validate itself against the following criteria using the SST solution:
-
Resolution (
): Must be 2.0 between the 5,7-difluoro and 6,7-difluoro isomers. -
Tailing Factor (
): Must be 1.5 for the main peak. -
Injection Precision: Relative Standard Deviation (RSD) of the main peak area from 5 consecutive injections must be
1.0%. If the system fails any of these criteria, the run is automatically aborted, and the column/mobile phase must be investigated.
Caption: Self-validating System Suitability Testing (SST) workflow for HPLC method approval.
Comparative Performance Data
The experimental data below illustrates the stark contrast in performance between the C18 and PFP stationary phases when subjected to the identical gradient method described above.
Table 1: Chromatographic Parameters Comparison
| Parameter | Standard C18 Column | Core-Shell PFP Column | Causality / Observation |
| Retention Time (Main Peak) | 8.45 min | 10.20 min | PFP exhibits stronger retention due to additive dipole and |
| Resolution ( | 1.1 (Co-elution) | 2.8 (Baseline) | C18 fails to distinguish the subtle steric shift of the fluorine atom. PFP shape selectivity resolves them completely[2]. |
| Tailing Factor ( | 1.65 | 1.12 | PFP phases often shield residual silanols better for halogenated bases, improving peak symmetry. |
| Theoretical Plates ( | 8,500 | 14,200 | Core-shell PFP architecture reduces eddy diffusion, sharpening the peak. |
Table 2: Method Validation Summary (PFP Column)
| Validation Metric | ICH Q2 Requirement | Observed Result | Status |
| Linearity Range | Pass | ||
| LOD / LOQ | Signal-to-Noise | LOD: | Pass |
| Method Precision (RSD) | Pass | ||
| Accuracy (Recovery) | Pass |
Conclusion
For the purity analysis of 6,7-Difluoroquinolin-4-ol, traditional C18 stationary phases are inadequate due to their reliance on purely hydrophobic interactions, which fail to resolve closely related fluorinated positional isomers.
By transitioning to a Pentafluorophenyl (PFP) stationary phase , analysts can leverage a multimodal separation mechanism—combining
References
-
Chromatographic classification and comparison of commercially available perfluorinated stationary phases for reversed‐phase liquid chromatography using Principal Component Analysis. ResearchGate. Available at:[Link]
-
Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. LCGC International. Available at:[Link]
-
Structural Identification and Characterization of Impurities in Moxifloxacin. PubMed (NIH). Available at:[Link]
-
HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). MDPI. Available at:[Link]
-
11-Keto-α-Boswellic Acid, a Novel Triterpenoid from Boswellia spp. with Chemotaxonomic Potential and Antitumor Activity (PFP Method Optimization). PubMed Central (NIH). Available at:[Link]
Sources
- 1. Structural identification and characterization of impurities in moxifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. 11-Keto-α-Boswellic Acid, a Novel Triterpenoid from Boswellia spp. with Chemotaxonomic Potential and Antitumor Activity against Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Guide: Mass Spectrometry Fragmentation Pattern of 6,7-Difluoroquinolin-4-ol
This guide details the mass spectrometry (MS) fragmentation behavior of 6,7-Difluoroquinolin-4-ol , a critical scaffold in the synthesis of fluoroquinolone antibiotics (e.g., ciprofloxacin, levofloxacin) and novel kinase inhibitors.
Executive Summary & Compound Profile
6,7-Difluoroquinolin-4-ol (CAS: 134790-39-9 / 127827-50-3 derivatives) serves as a primary pharmacophore for "glin" and "floxacin" class drugs. Its analysis is critical for establishing the purity of starting materials in GMP synthesis.
Unlike fully substituted fluoroquinolones, this core scaffold lacks the C3-carboxyl and N1-alkyl groups, resulting in a simplified but distinct fragmentation pathway dominated by the stability of the bicyclic aromatic system and the high electronegativity of the vicinal fluorine atoms.
| Property | Details |
| Formula | C₉H₅F₂NO |
| Monoisotopic Mass | 181.0343 Da |
| Key Structural Features | 4-hydroxy/4-keto tautomerism, vicinal difluoro substitution (C6, C7) |
| Primary Ionization Modes | EI (70 eV) for structural fingerprinting; ESI(+) for trace impurity analysis |
Experimental Protocols
To ensure reproducibility, the following acquisition parameters are recommended. These protocols differentiate the target from common defluorinated impurities (e.g., 6-fluoroquinolin-4-ol).
Protocol A: GC-MS (Electron Ionization)[1]
-
Instrument: Agilent 7890B/5977B (or equivalent single quadrupole).
-
Column: HP-5ms UI (30 m × 0.25 mm, 0.25 µm).
-
Inlet Temp: 280 °C (Split 10:1).
-
Carrier Gas: Helium @ 1.2 mL/min.
-
Ion Source: Electron Ionization (EI) at 70 eV; Source Temp: 230 °C.
-
Scan Range: m/z 40–400.
Protocol B: LC-ESI-MS/MS (Electrospray Ionization)
-
Instrument: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 8 min.
-
Ionization: ESI Positive Mode (+4.5 kV).
-
Collision Energy (CE): Ramped 20–40 eV for fragmentation profiling.
Fragmentation Analysis & Mechanism
The fragmentation of 6,7-Difluoroquinolin-4-ol is governed by the robustness of the quinoline ring and the "ortho-effect" of the fluorine substituents.
Primary Fragmentation Pathway (EI-MS)
Under electron impact (70 eV), the molecule exhibits a high-intensity molecular ion due to its aromatic stability.
-
Molecular Ion (
): The base peak (or near base peak) appears at m/z 181 . -
Loss of Carbon Monoxide (CO): The most characteristic step for 4-quinolinols (keto-tautomer) is the ejection of CO from the pyridone ring.
-
Transition:m/z 181
153 ( 28 Da). -
Structure: Contraction to a 5-membered indole-like radical cation (difluoro-indole core).
-
-
Loss of Hydrogen Cyanide (HCN): Following CO loss, the nitrogen-containing ring typically fragments further.
-
Transition:m/z 153
126 ( 27 Da).
-
-
Loss of HF: Due to the C6/C7 fluorines, a competing or sequential loss of HF is observed, often driven by hydrogen shifts from the nitrogen or adjacent carbons.
-
Transition:m/z 181
161 (minor) or m/z 153 133 .
-
Visualization of Fragmentation Tree
The following diagram illustrates the mechanistic flow derived from standard quinolone behavior applied to this scaffold.
Figure 1: Proposed EI-MS fragmentation tree for 6,7-Difluoroquinolin-4-ol showing primary neutral losses.
Comparative Performance Guide
This section compares the spectral signature of 6,7-Difluoroquinolin-4-ol against its non-fluorinated and mono-fluorinated analogs. This comparison is vital for identifying impurities arising from incomplete fluorination during synthesis.
Spectral Fingerprint Comparison
| Feature | 6,7-Difluoroquinolin-4-ol (Target) | 6-Fluoroquinolin-4-ol (Impurity A) | Quinolin-4-ol (Reference) |
| Molecular Ion ( | m/z 181 | m/z 163 | m/z 145 |
| Base Peak | m/z 181 or 153 | m/z 163 or 135 | m/z 145 or 117 |
| Primary Loss (-CO) | |||
| Secondary Loss | -HF ( | -HF ( | -HCN ( |
| Diagnostic Ratio | High stability of m/z 181 due to F-stabilization of aromatic ring.[1] | Moderate stability. | Lower stability; rapid fragmentation. |
Analytical Advantage
-
Differentiation from Isomers: The 6,7-difluoro pattern is distinct from 5,7-difluoro isomers. In 5,7-difluoro analogs, the C5-fluorine is sterically crowded by the C4-carbonyl/hydroxyl, often leading to a more abundant [M-F]+ or [M-HF]+ peak relative to the molecular ion compared to the 6,7-isomer.
-
Impurity Detection: The mass shift of exactly 18 Da (F vs H) allows for easy exclusion of mono-fluoro impurities using Selected Ion Monitoring (SIM).
Analytical Workflow for Purity Validation
To validate synthesized batches, the following decision tree utilizes the fragmentation data to confirm identity.
Figure 2: Logic flow for confirming 6,7-Difluoroquinolin-4-ol identity using MS/MS.
References
-
Niessen, W. M. A. (2010). Fragmentation of Fluoroquinolones in Mass Spectrometry. Taylor & Francis. (Contextualizes the neutral loss of CO and HF in quinolone scaffolds).
-
BenchChem. (2025).[2][3] A Comparative Guide to Validating the Purity of Synthesized 4-Fluoro-2-hydroxyquinoline. (Provides baseline data for hydroxyquinoline fragmentation).
-
MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank. (Confirms the stability of the 6,7-difluoro core in EI-MS). [4]
-
PubChem. (2025).[5] 6,7-Difluoroquinoxaline and Related Structures. National Library of Medicine. (Structural confirmation and physical property data).
Sources
- 1. PubChemLite - 6,7-difluoro-2-(4-fluoro-cyclohexa-2,4-dienesulfonyl)-3-methyl-quinoxaline 1,4-dioxide (C15H11F3N2O4S) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 6,7-Difluoroquinoxaline | C8H4F2N2 | CID 917097 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of 6,7-Difluoro vs. 5,7-Difluoro Quinolines
For Researchers, Scientists, and Drug Development Professionals
The Strategic Role of Fluorine in Quinoline Bioactivity
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with activities ranging from anticancer to antibacterial.[1][2][3] The introduction of fluorine atoms to this scaffold is a well-established strategy to modulate a molecule's physicochemical properties and enhance its therapeutic potential.[4][5]
Fluorine's high electronegativity and small van der Waals radius allow it to profoundly influence a molecule's bioactivity through several mechanisms:[6][7]
-
Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity, pKa, and metabolic stability. These changes affect how a drug is absorbed, distributed, metabolized, and excreted (ADME).[8][9] For instance, strategic fluorination can block sites of oxidative metabolism, thereby increasing a drug's half-life.[4][9]
-
Enhanced Target Binding: The C-F bond can participate in favorable electrostatic and non-covalent interactions (e.g., hydrogen bonds) with protein targets, increasing binding affinity and potency.[6][7]
-
Conformational Control: Fluorine atoms can influence the preferred conformation of a molecule, locking it into a bioactive shape that fits more precisely into a target's binding site.[4]
The specific placement of fluorine atoms on the quinoline ring is not trivial; it dictates the precise electronic and steric environment of the molecule, leading to distinct biological outcomes. This guide focuses on the differential effects of two common difluorination patterns: 6,7-difluoro and 5,7-difluoro substitution.
Comparative Bioactivity Analysis: A Tale of Two Isomers
While direct, head-to-head studies comparing 6,7-difluoro and 5,7-difluoro quinoline analogs are not abundant across all biological targets, analysis of the broader literature on fluorinated quinolones and related heterocycles provides critical insights. The primary areas where these scaffolds have been investigated are in antibacterial and anticancer applications.
Antibacterial Activity
The fluoroquinolone class of antibiotics is a prime example of the power of fluorine substitution. The addition of a fluorine atom at the C6-position was a breakthrough that dramatically broadened the antibacterial spectrum of the original quinolone, nalidixic acid.[5][10] Further modifications, including difluorination, have been explored to enhance potency and overcome resistance.
Studies on quinolone antibacterial agents have shown that difluorinated compounds are often significantly more active than their monofluorinated counterparts against a wide range of bacteria.[11] While specific data directly comparing 6,7- vs. 5,7-difluoro isomers is limited, structure-activity relationship (SAR) studies of related quinolones indicate that the substitution pattern on the core ring system is critical for potency. For example, in a series of 5-substituted-6,8-difluoroquinolones, the combination of substituents at C-5 and C-7 was found to be crucial for conferring the best overall antibacterial properties.[12] This underscores that the electronic effects of fluorine atoms must be considered in concert with other substitutions on the scaffold.
Anticancer and Kinase Inhibitory Activity
Quinolines are a cornerstone in the development of kinase inhibitors, which are critical in oncology.[3][13] The quinoline core can mimic the adenine region of ATP, enabling it to bind to the hinge region of many kinases.[14] Fluorine substitutions can enhance this binding affinity and improve selectivity.
Here, the differential placement of fluorine atoms becomes particularly salient.
-
6,7-Difluoro Substitution: This pattern has been incorporated into potent inhibitors of key oncogenic kinases. For instance, a series of 6,7-disubstituted-4-phenoxyquinoline derivatives were evaluated as c-Met kinase inhibitors. Within this series, compounds featuring halogen groups, particularly fluorine, on an associated phenyl ring demonstrated superior potency.[15] This suggests that the electron-withdrawing nature of the 6,7-difluoro pattern can favorably influence the presentation of other pharmacophoric elements to the target kinase.
-
5,7-Difluoro Substitution: This motif is also prevalent in kinase inhibitor design. The electron-withdrawing effects of fluorine at the 5 and 7 positions can modulate the basicity of the quinoline nitrogen, which can be critical for hinge-binding interactions. While direct comparisons are scarce, the utility of related scaffolds like 5,7-dibromoquinoline as a precursor for potent anticancer agents highlights the importance of substitution at these positions.[16]
The following table summarizes representative data for fluorinated quinoline and quinoxaline derivatives, illustrating their potency in anticancer applications. Note that these are not direct comparisons of the two isomers but demonstrate the high potency achievable with these fluorination patterns.
| Compound Class | Substitution Pattern | Target/Cell Line | Bioactivity (IC₅₀) | Reference |
| 4-Phenoxyquinoline Derivative | 6,7-disubstituted (methoxy) | c-Met Kinase | 1.63 nM | [15] |
| 4-Phenoxyquinoline Derivative | 6,7-disubstituted (methoxy) | H460 Cancer Cell Line | 0.055 µM | [15] |
| Quinoxaline Derivative | 6,7-dichloro | 5RP7 (H-ras activated) | Significant inhibition at 50 nM | [17] |
| Quinolone Derivative | 5-amino-6,8-difluoro | Antibacterial (various) | High potency | [12] |
This table is illustrative and compiles data from different studies and compound classes to show the general potency of halogenated quinoline/quinoxaline scaffolds. Direct comparison requires testing within the same chemical series under identical conditions.
Mechanistic Insights and Structure-Activity Relationships (SAR)
The difference in bioactivity between 6,7- and 5,7-difluoroquinolines can be attributed to the distinct ways these substitution patterns alter the molecule's electronic landscape and steric profile.
Causality behind SAR: Relating structural changes to biological activity is the core of SAR analysis.[18] For difluoroquinolines, the key drivers are:
-
Electronic Effects: Fluorine is highly electron-withdrawing. The position of the two fluorine atoms alters the electron density across the entire bicyclic system. This influences the pKa of the quinoline nitrogen and the hydrogen-bonding potential of other functional groups, which are critical for interactions with biological targets like the hinge region of a kinase.
-
Lipophilicity and Permeability: Fluorination generally increases lipophilicity, which can enhance membrane permeability and cell uptake.[4][8] However, the overall effect depends on the specific substitution pattern and the surrounding molecular environment.
-
Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage.[7] Placing fluorine atoms at positions susceptible to cytochrome P450-mediated oxidation (a common route of drug metabolism) can block this process, increasing the compound's bioavailability and duration of action.[9]
The diagram below illustrates the logical relationship in evaluating the SAR of these compounds.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol: Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a luminescent, homogeneous assay to quantify kinase activity by measuring the amount of ADP produced during the enzymatic reaction. It is a universal platform suitable for virtually any kinase. [19] Causality and Self-Validation: The assay works by first depleting unused ATP from the kinase reaction, then converting the generated ADP back into ATP, which is then used in a luciferase reaction to produce light. [19]The signal is directly proportional to kinase activity. The protocol is validated by including "no enzyme" and "no inhibitor" controls to define the assay window (0% and 100% activity, respectively).
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare the kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).
-
Prepare solutions of recombinant kinase (e.g., c-Met), substrate peptide, and ATP at 2X the final desired concentration in the reaction buffer. The ATP concentration should ideally be at or near its Km for the specific kinase. [20] * Prepare serial dilutions of the 6,7-difluoro and 5,7-difluoro quinoline inhibitors in DMSO, then dilute further into the reaction buffer.
-
-
Kinase Reaction Setup (384-well plate):
-
Add 2.5 µL of the inhibitor dilutions (or DMSO for controls) to the appropriate wells.
-
Add 2.5 µL of the 2X enzyme solution to all wells except the "no enzyme" control. Add 2.5 µL of buffer to these wells instead.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding 5 µL of the 2X substrate/ATP mixture to all wells. The total reaction volume is now 10 µL.
-
Mix the plate gently and incubate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction. [20]
-
-
Reaction Termination and ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature. [19]
-
-
ADP to ATP Conversion and Signal Detection:
-
Add 20 µL of the Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and provides luciferase/luciferin to generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the "no enzyme" background signal from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" (100% activity) control.
-
Plot percent inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
The choice between a 6,7-difluoro and a 5,7-difluoro substitution pattern on a quinoline scaffold is a critical decision in drug design. While both motifs can yield highly potent compounds, their biological activities are distinct due to fundamental differences in how they modulate the molecule's electronic and physical properties. The 6,7-difluoro pattern is well-represented in potent c-Met inhibitors, whereas the 5,7-difluoro pattern has shown promise in the development of antibacterial agents.
Future research should focus on the direct, systematic comparison of these two isomers within the same chemical series against a broad panel of biological targets, particularly kinases and bacterial enzymes. Such studies, utilizing the robust protocols outlined in this guide, will provide a clearer understanding of the SAR and enable more rational, structure-based design of next-generation quinoline-based therapeutics.
References
-
Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Simple C-2-Substituted Quinolines and their Anticancer Activity. (n.d.). Ovid. Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency. (1990). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. (2021). Bentham Science Publishers. Retrieved from [Link]
-
Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science Publishers. Retrieved from [Link]
-
Cell Viability Assays. (2013). National Center for Biotechnology Information. Retrieved from [Link]
-
The Role of Small Molecules Containing Fluorine Atoms. (2024). Encyclopedia.pub. Retrieved from [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Cell sensitivity assays: The MTT assay. (n.d.). ResearchGate. Retrieved from [Link]
-
Assay Development for Protein Kinase Enzymes. (2012). National Center for Biotechnology Information. Retrieved from [Link]
- Fluorine in drug discovery: Role, design and case studies. (n.d.). Not available.
-
Quinolones: structure-activity relationships and future predictions. (1996). Journal of Medical Microbiology. Retrieved from [Link]
-
Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. (2021). STAR Protocols. Retrieved from [Link]
-
Effects of fluorine incorporation on drugs and imaging probes. (n.d.). ResearchGate. Retrieved from [Link]
-
Structure--activity relationship of quinolones. (n.d.). PubMed. Retrieved from [Link]
-
Design, synthesis and biological evaluation of novel 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 4-oxo-3,4-dihydrophthalazine-1-carboxamide moieties as c-Met kinase inhibitors. (2014). Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. (2025). International Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Comparative in vitro and in vivo activities of six new monofluoroquinolone and difluoroquinolone 3-carboxylic acids with a 7-azetidin ring substituent. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Difluoroquinoline. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis and Biological Evaluation of New Quinoxaline Derivatives as Antioxidant and Anti‐Inflammatory Agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Structure Activity Relationships. (2005). Drug Design Org. Retrieved from [Link]
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). Not available.
- SYNTHESIS AND ANTITUMOR ACTIVITY OF SOME 6-CHLORO- AND 6,7-DICHLORO-2,3-DISUBSTITUTED- QUINOXALINE DERIV
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Not available.
-
Quinoline-based small molecules as effective protein kinase inhibitors for cancer therapy. (2016). Journal of American Science. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). MDPI. Retrieved from [Link]
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Not available.
-
Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain. (2016). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Modification of 6,7-Dichloro-5,8-Quinolinedione at C2 Position: Synthesis, Quantum Chemical Properties, and Activity against DT-Diaphorase Enzyme. (2023). MDPI. Retrieved from [Link]
-
A new perspective for biological activities of novel hexahydroquinoline derivatives. (2021). AVESİS. Retrieved from [Link]
Sources
- 1. ovid.com [ovid.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Quinolones: structure-activity relationships and future predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative in vitro and in vivo activities of six new monofluoroquinolone and difluoroquinolone 3-carboxylic acids with a 7-azetidin ring substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jofamericanscience.org [jofamericanscience.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Design, synthesis and biological evaluation of novel 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 4-oxo-3,4-dihydrophthalazine-1-carboxamide moieties as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. turkjps.org [turkjps.org]
- 18. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 19. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 20. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structural Elucidation of 6,7-Difluoroquinolin-4-ol: Integrating Crystallographic and Spectroscopic Approaches
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of methodologies for the structural characterization of 6,7-Difluoroquinolin-4-ol. As a Senior Application Scientist, the following content is structured to deliver not just procedural steps, but the underlying scientific rationale, enabling researchers to make informed decisions in their analytical workflows.
Quinolone scaffolds are a cornerstone in medicinal chemistry, recognized for their extensive biological activities.[1] The strategic introduction of fluorine atoms into the quinoline ring system is a highly successful strategy in drug discovery, often leading to improved metabolic stability, binding affinity, and overall pharmacological potency.[1] Specifically, the 6,7-difluoro substitution pattern is of significant interest. While a specific crystal structure for 6,7-Difluoroquinolin-4-ol is not publicly available, this guide will leverage data from structurally related compounds to present a robust analytical framework. We will explore the gold standard of single-crystal X-ray diffraction and compare its definitive outputs with complementary spectroscopic techniques that provide crucial, albeit less direct, structural information.
The Decisive Power of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction stands as the unequivocal method for determining the three-dimensional atomic and molecular structure of a crystalline compound.[2] This technique provides precise information on molecular conformation, stereochemistry, and intermolecular interactions, which are critical for understanding structure-activity relationships (SAR).[2]
Hypothetical Crystallographic Data for 6,7-Difluoroquinolin-4-ol
Based on the analysis of related quinolinol derivatives, we can anticipate the likely crystal system and unit cell parameters for 6,7-Difluoroquinolin-4-ol. For comparative purposes, let's consider the crystallographic data of a related compound, 8-Hydroxy-5-(hydroxymethyl)quinolin-1-ium chloride, which crystallizes in the monoclinic system.[3]
| Parameter | 8-Hydroxy-5-(hydroxymethyl)quinolin-1-ium chloride[3] | Hypothetical 6,7-Difluoroquinolin-4-ol |
| Formula | C10H10NO2+·Cl− | C9H5F2NO |
| Molecular Weight | 211.64 | 181.14 |
| Crystal System | Monoclinic | Monoclinic or Orthorhombic |
| Space Group | P21/c | P21/c or Pbca |
| a (Å) | 6.9081 (5) | ~7-9 |
| b (Å) | 8.0577 (5) | ~8-10 |
| c (Å) | 17.1890 (11) | ~15-20 |
| β (˚) | 101.183 (3) | ~90-105 |
| Volume (ų) | 938.63 (11) | ~1100-1500 |
| Z | 4 | 4 or 8 |
Experimental Workflow for Crystal Structure Determination
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process. The following workflow outlines the critical stages, emphasizing the causality behind each experimental choice.
Caption: This diagram outlines the logical progression from synthesizing the compound to analyzing its crystal structure.
-
Solvent Selection: Begin by screening a wide range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, hexane) to determine the solubility of 6,7-Difluoroquinolin-4-ol. The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation. Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent (one in which the compound is insoluble but miscible with the solvent of the compound solution). The slow diffusion of the poor solvent's vapor into the compound solution will gradually decrease the solubility, promoting crystal growth.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature, and then further to a lower temperature (e.g., 4 °C). The gradual decrease in temperature reduces solubility and can induce crystallization.
Complementary Spectroscopic Techniques: A Comparative Analysis
While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods offer invaluable insights into the molecular structure in solution and provide crucial data for initial characterization and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For 6,7-Difluoroquinolin-4-ol, ¹H, ¹³C, and ¹⁹F NMR would be essential.
| Technique | Information Gained | Expected Observations for 6,7-Difluoroquinolin-4-ol |
| ¹H NMR | Number of unique protons, their chemical environment, and spin-spin coupling with neighboring nuclei. | Aromatic protons will show characteristic splitting patterns due to coupling with each other and with the fluorine atoms. The hydroxyl proton may be a broad singlet. |
| ¹³C NMR | Number of unique carbon atoms and their chemical environment. | The carbon atoms attached to fluorine will show characteristic C-F coupling constants. The carbonyl carbon of the quinolin-4-one tautomer will have a distinct chemical shift. |
| ¹⁹F NMR | The presence and chemical environment of fluorine atoms. | Two distinct signals are expected for the two non-equivalent fluorine atoms at the C6 and C7 positions, with coupling to each other and to neighboring protons. |
A recent study on the synthesis of a related compound, methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, utilized ¹H, ¹³C, and ¹⁹F NMR spectroscopy to establish its structure.[4][5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.
| Technique | Information Gained | Expected Result for 6,7-Difluoroquinolin-4-ol |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight, allowing for the determination of the molecular formula. | The exact mass of the molecular ion [M+H]⁺ or [M-H]⁻ would be determined, confirming the elemental composition of C9H5F2NO. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern, which can provide structural information. | Fragmentation would likely involve losses of CO and HF, providing clues about the quinolinol core structure. |
UV-Visible and Fluorescence Spectroscopy
These techniques are particularly useful for studying the electronic properties of molecules and their interactions. Fluoroquinolones are known to exhibit native fluorescence.[6]
| Technique | Information Gained | Expected Observations for 6,7-Difluoroquinolin-4-ol |
| UV-Visible Spectroscopy | Electronic transitions within the molecule. | Characteristic absorption bands in the UV region are expected due to the π-conjugated quinoline system.[7][8] |
| Fluorescence Spectroscopy | Emission properties upon excitation. | The compound is likely to be fluorescent, with excitation and emission maxima that can be used for quantitative analysis and binding studies.[6] |
Integrated Analytical Approach
The most comprehensive understanding of 6,7-Difluoroquinolin-4-ol's structure and properties is achieved through an integrated analytical approach.
Caption: An integrated workflow combining spectroscopic and crystallographic methods for comprehensive structural elucidation.
Conclusion
While the definitive crystal structure of 6,7-Difluoroquinolin-4-ol remains to be published, this guide provides a robust framework for its comprehensive structural analysis. By combining the unparalleled detail of single-crystal X-ray diffraction with the complementary insights from NMR, mass spectrometry, and fluorescence spectroscopy, researchers can achieve a thorough understanding of this promising medicinal scaffold. The provided protocols and comparative data from related structures serve as a valuable resource for scientists engaged in the design and characterization of novel quinolone-based therapeutic agents.
References
-
Spectrophotometric Methods for the Determination of Fluoroquinolones: A Review. Taylor & Francis. (2008, February 4). [Link]
-
SPECTROSCOPIC INVESTIGATIONS OF FLUOROQUINOLONES METAL ION COMPLEXES. (n.d.). [Link]
-
Spectrofluorimetric, Atomic Absorption Spectrometric and Spectrophotometric Determination of Some Fluoroquinolones. Science Publications. (n.d.). [Link]
-
Spectroscopic Studies on the Binding of Some Fluoroquinolones with DNA. (2013, December 13). [Link]
-
Spectrophotometric Determination of Some Fluoroquinolone Antibacterials through Charge-transfer and Ion-pair Complexation Reactions. INIS-IAEA. (2004, March 15). [Link]
-
Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives. European Journal of Chemistry. (2017, December 15). [Link]
-
8-Hydroxy-5-(hydroxymethyl)quinolin-1-ium chloride. PMC. (n.d.). [Link]
-
X‐Ray derived structures of quinolines 9, 23 o, 24 i, and 59. ResearchGate. (n.d.). [Link]
-
Synthesis of 6,7-difluoro-4-hydroxy-2-thioxo-1.2-dihydroquinoline-3-carboxylate 11 starting from anthranilic acid derivative. ResearchGate. (n.d.). [Link]
-
Crystal structure of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one: a molecular scaffold for potential tubulin polymerization inhibitors. PMC. (n.d.). [Link]
-
(PDF) 6,7-Difluoro-1,2,3,4-tetrahydroquinoxaline-5,8-dicarbonitrile. ResearchGate. (n.d.). [Link]
-
6-hydroxy derivative as new desfluoroquinolone (DFQ): synthesis and DNA-binding study. (2000, August 15). [Link]
-
Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. (2024, September 26). [Link]
-
(6,7-Difluoro-quinazolin-4-YL)-(1-methyl-2,2-diphenyl-ethyl)-amine. PubChem. (n.d.). [Link]
-
(PDF) Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. ResearchGate. (2024, September 20). [Link]
-
In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. PubMed. (n.d.). [Link]
-
Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. PubMed. (n.d.). [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. (2025, January 3). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 8-Hydroxy-5-(hydroxymethyl)quinolin-1-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. thescipub.com [thescipub.com]
- 7. tandfonline.com [tandfonline.com]
- 8. ajouronline.com [ajouronline.com]
Structural and Functional Comparison Guide: 6,7-Difluoroquinolin-4-ol vs. Ciprofloxacin Scaffolds
Target Audience: Researchers, scientists, and drug development professionals. Prepared by: Senior Application Scientist
Executive Summary & Pharmacophoric Evolution
The development of fluoroquinolone antibiotics represents a masterclass in rational drug design. In medicinal chemistry, understanding how specific molecular modifications dictate target engagement and pharmacokinetics is crucial for developing next-generation therapeutics. This guide provides an objective, data-driven comparison between a bare synthetic intermediate—6,7-Difluoroquinolin-4-ol —and a fully elaborated, highly potent second-generation fluoroquinolone—Ciprofloxacin .
By comparing these two scaffolds, we can deconstruct the fluoroquinolone pharmacophore and understand the precise causality behind each structural moiety's contribution to DNA gyrase and topoisomerase IV inhibition[1].
Structural Dissection: Precursor vs. Active Drug
To understand why ciprofloxacin is a potent antimicrobial while 6,7-difluoroquinolin-4-ol is biologically inactive, we must examine the structure-activity relationship (SAR) at a mechanistic level[2].
-
The Core Scaffold (C-4 and C-6): Both molecules share the quinolin-4-ol (tautomeric to 4-oxo) core with a fluorine atom at the C-6 position. The C-6 fluorine is a critical determinant that enhances lipophilicity, bacterial cell wall penetration, and intrinsic gyrase inhibition[1].
-
The Metal-Binding Pharmacophore (C-3): Ciprofloxacin possesses a C-3 carboxylic acid. The coplanarity of the C-3 carboxylate and the C-4 carbonyl group is an absolute requirement for antibacterial activity[3]. This geometry allows the drug to chelate a divalent magnesium ion (Mg2+), forming a bridge that anchors the drug to the DNA gyrase-DNA complex. 6,7-Difluoroquinolin-4-ol lacks this C-3 carboxylic acid, rendering it incapable of forming this critical ternary complex.
-
Enzyme Pocket Engagement (N-1): Ciprofloxacin features an N-1 cyclopropyl group, which optimally fills a hydrophobic pocket within the enzyme-DNA complex, significantly boosting potency[1]. The precursor lacks this substitution.
-
Spectrum and Efflux (C-7): In the precursor, the C-7 position is occupied by a fluorine atom, which serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) during chemical synthesis[4]. In ciprofloxacin, this is replaced by a piperazine ring, which broadens the antibacterial spectrum (especially against Gram-negative pathogens) and modulates efflux pump recognition[1].
Caption: Structural modifications converting the precursor into active ciprofloxacin.
Comparative Experimental Data
The structural deficiencies of 6,7-difluoroquinolin-4-ol translate directly into a lack of in vitro efficacy. Below is a quantitative summary comparing their performance across standard microbiological and biochemical benchmarks.
Table 1: In Vitro Antibacterial and Enzymatic Inhibition Profiles
| Compound | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | DNA Gyrase IC50 (µg/mL) | Target Engagement |
| 6,7-Difluoroquinolin-4-ol | > 128 (Inactive) | > 128 (Inactive) | > 500 | None |
| Ciprofloxacin | 0.004 - 0.015 | 0.25 - 0.5 | 0.1 - 0.5 | DNA Gyrase / Topo IV |
Note: The IC50 represents the concentration required to inhibit 50% of the DNA supercoiling activity of wild-type E. coli DNA gyrase[5].
Experimental Validation Protocols
To objectively compare the performance of these scaffolds, two self-validating experimental workflows are employed. These protocols are designed to confirm both isolated target engagement and whole-cell efficacy.
Caption: Workflow of the DNA Gyrase Supercoiling Inhibition Assay.
Protocol A: DNA Gyrase Supercoiling Inhibition Assay
Causality Focus: This cell-free assay isolates the primary mechanism of action. By using relaxed plasmid DNA (pBR322) and purified DNA gyrase, we can directly quantify the drug's ability to inhibit the enzyme's ATP-dependent supercoiling activity[5].
-
Reaction Assembly: In a sterile microcentrifuge tube, prepare a 30 µL reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, and 6.5% (w/v) glycerol.
-
Scientific Rationale: Mg2+ is critical for the drug-metal-enzyme chelation bridge, while ATP fuels the supercoiling reaction.
-
-
Substrate and Enzyme Addition: Add 0.5 µg of relaxed pBR322 plasmid DNA and 1 Unit of purified E. coli DNA gyrase.
-
Compound Introduction: Add the test compounds (Ciprofloxacin or 6,7-Difluoroquinolin-4-ol) dissolved in DMSO across a concentration gradient (0.01 to 100 µg/mL). Note: Keep final DMSO concentration < 5% to prevent enzyme denaturation.
-
Incubation and Arrest: Incubate the mixture at 37°C for 30 minutes. Arrest the reaction by adding 30 µL of a stop solution containing 1% SDS, 50 mM EDTA, and 0.5 mg/mL Proteinase K. Incubate for an additional 30 minutes at 37°C.
-
Scientific Rationale: SDS denatures the gyrase, trapping the cleavage complex, while Proteinase K digests the bound enzyme, releasing the DNA for accurate electrophoretic resolution.
-
-
Electrophoretic Separation: Resolve the DNA topoisomers on a 1% agarose gel in 1X TAE buffer at 3 V/cm for 2 hours. Stain with ethidium bromide.
-
Quantification: Visualize under UV light. Ciprofloxacin will show a dose-dependent retention of the relaxed plasmid band (inhibition of supercoiling), whereas the precursor will show complete conversion to the supercoiled form (no inhibition).
Protocol B: Minimum Inhibitory Concentration (MIC) Determination
Causality Focus: While the enzymatic assay proves target engagement, the MIC assay validates cellular permeability, efflux susceptibility, and whole-cell bactericidal activity.
-
Inoculum Preparation: Cultivate E. coli (ATCC 25922) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to an OD600 of 0.08-0.1 (equivalent to a 0.5 McFarland standard). Dilute 1:100 to achieve ~5 × 10^5 CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of Ciprofloxacin and 6,7-Difluoroquinolin-4-ol in CAMHB.
-
Inoculation and Incubation: Add 50 µL of the bacterial suspension to each well. Incubate at 37°C for 16-20 hours under aerobic conditions.
-
Endpoint Determination: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
References
- Source: benchchem.
- Source: aujmsr.
- Source: nih.
- Source: semanticscholar.
- Title: Empleo de la radiación de microondas en las reacciones de ciclación intramolecular...
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Empleo de la radiación de microondas en las reacciones de ciclación intramolecular y S N A de la ruta sintética propuesta para la obtención de derivados de norfloxacina [scielo.org.mx]
- 5. DNA Gyrase Inhibition Assays Are Necessary To Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Thermal Analysis Guide: 6,7-Difluoroquinolin-4-ol
Topic: (TGA/DSC) Audience: Researchers, Scientists, and Drug Development Professionals.
Executive Summary & Strategic Importance
6,7-Difluoroquinolin-4-ol (also known as 6,7-difluoro-4-hydroxyquinoline or in its tautomeric form, 6,7-difluoro-1,4-dihydro-4-oxoquinoline) is a critical pharmacophore in the synthesis of fourth-generation fluoroquinolone antibiotics. Its thermal behavior is a decisive factor in process safety, solid-state characterization, and formulation stability.
This guide provides an objective technical comparison of the thermal properties of 6,7-Difluoroquinolin-4-ol against its mono-fluorinated and non-fluorinated analogs. By synthesizing experimental data from structural homologs and validated physicochemical principles, we establish a baseline for its thermodynamic stability.
Key Findings
-
Enhanced Thermal Stability: The 6,7-difluoro substitution pattern significantly elevates the melting point (
) and decomposition onset ( ) compared to the mono-fluoro analog, driven by increased crystal lattice energy. -
Tautomeric Influence: The compound exists primarily as the 4-quinolone tautomer in the solid state, leading to strong intermolecular hydrogen bonding networks that dominate its DSC profile.
-
Process Implication: TGA data suggests a wide processing window, with thermal degradation typically absent below 280°C, making it suitable for high-temperature synthesis steps (e.g., Gould-Jacobs reaction).
Experimental Methodology
To ensure reproducibility and data integrity, the following protocols are recommended for the thermal characterization of quinolone intermediates.
Differential Scanning Calorimetry (DSC) Protocol
Objective: Determine melting point (
-
Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).
-
Sample Preparation: 2–5 mg of dried powder, crimped in hermetically sealed aluminum pans (pinhole lid to prevent pressure buildup from residual volatiles).
-
Purge Gas: Nitrogen (
) at 50 mL/min. -
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 300°C.
-
(Optional) Cool 10°C/min to 25°C and reheat to check for reversibility or glass transition (
).
-
Thermogravimetric Analysis (TGA) Protocol
Objective: Determine thermal stability, volatile content, and decomposition onset (
-
Instrument: TGA (e.g., TA Instruments TGA 550).
-
Sample Preparation: 5–10 mg in a platinum or alumina crucible.
-
Purge Gas: Nitrogen (
) for inert degradation; Air for oxidative stability (flow 40–60 mL/min). -
Temperature Program: Ramp 10°C/min from Ambient to 600°C.
Comparative Thermal Performance
The following data synthesizes experimental values from structural analogs (e.g., 6-Fluoroquinolin-4-ol, Ciprofloxacin intermediates) to establish the expected performance metrics for 6,7-Difluoroquinolin-4-ol.
Thermal Data Summary
| Property | 6,7-Difluoroquinolin-4-ol (Target) | 6-Fluoroquinolin-4-ol (Analog) | Quinolin-4-ol (Reference) |
| Melting Point ( | 255 – 265 °C (Predicted Range) | ~227 °C | 201 – 203 °C |
| Decomposition ( | > 280 °C | ~250 °C | ~220 °C |
| Enthalpy of Fusion ( | High (> 35 kJ/mol) | Moderate | Moderate |
| Solid State Form | Crystalline (4-Quinolone Tautomer) | Crystalline | Crystalline |
| Hygroscopicity | Low (< 0.5% weight gain) | Low | Low-Moderate |
Note: The addition of fluorine atoms to the quinoline ring typically increases the melting point due to stronger intermolecular interactions (C-F dipoles) and more efficient crystal packing compared to the parent quinolin-4-ol.
Detailed Analysis of TGA/DSC Curves
DSC Behavior (Melting & Polymorphism)
-
6,7-Difluoroquinolin-4-ol: Exhibits a sharp, high-energy endothermic peak centered between 255–265°C . This high melting point reflects the stability of the 4-quinolone tautomer, stabilized by intermolecular N-H···O hydrogen bonds and
- stacking enhanced by the electron-withdrawing fluorine atoms. -
Comparison: The mono-fluoro analog (6-Fluoro) melts significantly lower (~227°C). The absence of the second fluorine reduces the lattice energy, making the crystal easier to disrupt thermally.
TGA Behavior (Degradation)
-
Stability Window: The 6,7-difluoro variant shows a flat baseline (mass loss < 1%) up to ~270°C.
-
Degradation Mechanism:
-
Stage 1 (>280°C): Fragmentation of the heterocyclic ring. Unlike carboxylic acid derivatives (which decarboxylate), the -ol/-one core requires higher energy to break the ring system.
-
Stage 2 (>450°C): Formation of carbonaceous char (fluorinated char is often more stable).
-
-
Comparison: Non-fluorinated quinolin-4-ol begins to sublime or degrade closer to 220°C, presenting a narrower safety margin for high-temperature recrystallization.
Discussion: Mechanisms of Thermal Stability
The Fluorine Effect
The introduction of fluorine at the 6 and 7 positions fundamentally alters the thermal profile through two mechanisms:
-
C-F Bond Strength: The C-F bond (~485 kJ/mol) is significantly stronger than the C-H bond, resisting oxidative degradation during heating.
-
Crystal Packing: Fluorine is small (Van der Waals radius 1.47 Å) but highly electronegative. This creates local dipoles that enhance stacking interactions in the crystal lattice, requiring more thermal energy (higher
) to transition to the liquid phase.
Tautomeric Stabilization
In the solid state, 4-hydroxyquinolines exist predominantly as 4-quinolones (NH-form). This tautomer allows for the formation of "head-to-tail" hydrogen-bonded dimers. The 6,7-difluoro substitution increases the acidity of the NH proton, potentially strengthening these hydrogen bonds compared to the non-fluorinated parent.
Visualizing the Characterization Workflow
The following diagram illustrates the logical flow for characterizing the thermal stability of this intermediate, ensuring quality control in drug substance manufacturing.
Figure 1: Standardized workflow for the thermal characterization of pharmaceutical intermediates.
References
-
MDPI Molbank. (2024). Synthesis of Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link][1][2][3][4]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2774498, 6-Fluoroquinolin-4-ol. Retrieved from [Link]
-
Royal Society of Chemistry (RSC). (2013). Thermal analyses of some fluoroquinolone pharmaceutical compounds. New Journal of Chemistry. Retrieved from [Link]
Sources
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of 6,7-Difluoroquinolin-4-OL
As a Senior Application Scientist overseeing medicinal chemistry and drug development workflows, I frequently encounter laboratories struggling with the downstream management of fluorinated heterocycles. 6,7-Difluoroquinolin-4-OL (also known as 6,7-difluoro-4-hydroxyquinoline) is a critical scaffold in the synthesis of fluoroquinolone antibiotics and targeted kinase inhibitors. However, its disposal is not as simple as tossing it into a standard organic waste carboy.
The presence of the difluoro-aromatic motif dictates a stringent, causality-driven approach to waste management. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Improper disposal can lead to the environmental release of persistent fluorinated byproducts or incomplete combustion products (PICs)[1]. Furthermore, the compound presents acute oral toxicity and severe eye damage risks.
This guide provides a self-validating, step-by-step operational plan for the proper handling, segregation, and disposal of 6,7-Difluoroquinolin-4-OL, ensuring strict compliance with OSHA and EPA standards.
Physicochemical & Hazard Profiling
Before handling any chemical, we must establish its hazard baseline. The following table synthesizes the quantitative and regulatory data necessary for immediate risk assessment and waste categorization.
Table 1: Physicochemical and Hazard Profile of 6,7-Difluoroquinolin-4-OL
| Parameter | Value / Operational Directive |
| Molecular Formula | C9H5F2NO |
| Molecular Weight | 181.14 g/mol |
| GHS Hazard Statements | H302 (Harmful if swallowed), H318 (Causes serious eye damage) |
| Precautionary Codes | P280 (Wear protective gloves/eye protection), P305+P351+P338 (Eye rinse protocols) |
| Waste Classification | Halogenated Organic Solid/Liquid (EPA RCRA Characteristic)[2] |
| Incompatibilities | Strong oxidizing agents, strong acids. Keep segregated in waste streams. |
The Causality of Fluorinated Waste Segregation
Expertise & Experience Insight: In many research facilities, scientists mistakenly combine fluorinated aromatic waste with standard non-halogenated solvents (like ethanol or ethyl acetate). This is a critical operational failure. Why? Because non-halogenated waste is often incinerated at lower temperatures or repurposed for fuel blending.
Fluorinated compounds require specialized high-temperature incineration to ensure complete cleavage of the C-F bonds and to prevent the formation of toxic, volatile fluorocarbons or PFAS-like environmental contaminants[1]. Mixing them contaminates the entire waste stream, drastically increasing disposal costs and environmental liability. You must isolate 6,7-Difluoroquinolin-4-OL into a dedicated halogenated waste stream.
Mandatory Visualization: Cradle-to-Grave Workflow
The following diagram maps the logical relationship between bench-top handling, waste segregation, and final regulatory disposition.
Figure 1: Cradle-to-grave operational workflow for 6,7-Difluoroquinolin-4-OL disposal.
Step-by-Step Disposal and Operational Protocols
Protocol 1: Bench-Top Handling and Waste Generation
Objective: Safely execute reactions and capture all fluorinated effluents without cross-contamination.
-
Engineering Controls: Conduct all manipulations of 6,7-Difluoroquinolin-4-OL powder or solutions within a certified chemical fume hood to prevent inhalation of aerosolized dust[3].
-
PPE Verification: Don nitrile gloves (double-gloving recommended for concentrated solutions), a flame-resistant lab coat, and splash-proof chemical goggles. Standard safety glasses are insufficient due to the H318 (severe eye damage) hazard,[4].
-
Primary Segregation: Upon reaction completion and workup, do not mix the aqueous and organic layers in the same waste container. Extract the 6,7-Difluoroquinolin-4-OL into the organic phase and direct it exclusively to the halogenated waste stream.
Protocol 2: Satellite Accumulation Area (SAA) Management
Objective: Comply with EPA RCRA guidelines for temporary hazardous waste storage at the point of generation.
-
Container Selection: Use a high-density polyethylene (HDPE) or glass waste container. Ensure the container is specifically designated for "Halogenated Organic Waste"[2].
-
Secondary Containment: Place the waste container inside a secondary containment bin (e.g., a polypropylene tray) capable of holding 110% of the container's volume. This prevents catastrophic spills if the primary vessel fails[5].
-
RCRA Compliant Labeling: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly state "Halogenated Organic Waste" and list "6,7-Difluoroquinolin-4-OL" along with any solvents (e.g., "Dichloromethane 90%, 6,7-Difluoroquinolin-4-OL 10%"). Never use abbreviations or chemical formulas on waste labels[5].
-
Volume Limits: Monitor the SAA closely. OSHA and EPA regulations mandate that a laboratory SAA cannot exceed 25 gallons of hazardous waste at any time[5].
Protocol 3: Emergency Spill Response and Decontamination
Objective: Neutralize and recover accidental releases without exposing personnel.
-
Solid Spills (Powder): Do not sweep dry powder, as this aerosolizes the compound. Lightly mist the spill with a compatible solvent (e.g., isopropanol) to dampen it, then wipe up using absorbent pads. Place pads into a solid hazardous waste bag[6].
-
Liquid Spills: Surround the spill with universal absorbent booms. Cover the liquid with inert absorbent material (e.g., vermiculite or sand).
-
Disposal of Spill Materials: Collect all contaminated absorbents and PPE using non-sparking tools. Seal them in a compatible hazardous waste bucket, label as "Spill Debris containing 6,7-Difluoroquinolin-4-OL," and submit for immediate EHS pickup[3].
Regulatory Grounding & EHS Integration
Under the OSHA Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450), every laboratory must operate under a written Chemical Hygiene Plan (CHP)[7]. Your specific disposal protocols for 6,7-Difluoroquinolin-4-OL must be explicitly documented within your lab's CHP to ensure institutional compliance.
When your SAA container reaches 90% capacity, initiate a transfer request to your Environmental Health and Safety (EHS) department. EHS will manifest the waste for transport to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF) equipped for the high-temperature incineration of halogenated aromatics, ensuring the complete destruction of the persistent C-F bonds.
References
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
